Product packaging for 2-Phenoxynicotinonitrile(Cat. No.:CAS No. 14178-15-5)

2-Phenoxynicotinonitrile

Cat. No.: B077824
CAS No.: 14178-15-5
M. Wt: 196.2 g/mol
InChI Key: KMQFYNLYTMIJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenoxynicotinonitrile is a versatile chemical building block and a key scaffold of interest in medicinal chemistry and drug discovery research. This compound features a nicotinonitrile core substituted with a phenoxy group at the 2-position, a structure commonly associated with kinase inhibition. Researchers value this compound for its utility in the synthesis of more complex heterocyclic compounds and as a precursor for developing targeted small molecule libraries. Its mechanism of action is application-dependent but often involves interacting with the ATP-binding pocket of various protein kinases, making it a valuable probe for studying intracellular signaling pathways. Primary research applications include the investigation of new therapeutic agents for oncology, inflammatory diseases, and central nervous system disorders. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O B077824 2-Phenoxynicotinonitrile CAS No. 14178-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQFYNLYTMIJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161820
Record name 2-Phenoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14178-15-5
Record name 2-Phenoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14178-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenoxynicotinonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014178155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxynicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENOXYNICOTINONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM66JH5X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Phenoxynicotinonitrile CAS number 14178-15-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Phenoxynicotinonitrile (CAS: 14178-15-5) for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this guide delves into the synthetic strategy, mechanistic underpinnings, analytical characterization, and strategic applications of this compound, reflecting insights gained from practical laboratory experience.

Core Compound Profile and Physicochemical Properties

This compound (also known as 2-phenoxypyridine-3-carbonitrile) is a bifunctional aromatic compound featuring a phenoxy group and a nitrile group on a pyridine scaffold.[] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for biologically active compounds.[2] Its core properties are summarized below.

PropertyValueSource(s)
CAS Number 14178-15-5[3]
Molecular Formula C₁₂H₈N₂O
Molecular Weight 196.21 g/mol [][3]
Melting Point 107-109°C[4]
Boiling Point 329.2 ± 27.0 °C (Predicted)[4]
Density 1.23 ± 0.1 g/cm³ (Predicted)[4]
Appearance White to off-white solidInferred
Synonyms 3-Pyridinecarbonitrile, 2-phenoxy-; 3-Cyano-2-phenoxypyridine[]

Strategic Synthesis: The Ullmann Condensation Approach

The most direct and industrially relevant synthesis of this compound is achieved via a copper-catalyzed nucleophilic aromatic substitution, specifically an Ullmann condensation (or Ullmann-type) reaction.[5][6] This method is superior to other potential routes due to the relatively poor reactivity of unactivated aryl halides like 2-chloronicotinonitrile towards nucleophilic substitution without catalysis. The copper catalyst is crucial as it facilitates C-O bond formation, which would otherwise require harsh, often prohibitive, conditions.[7][8]

The reaction involves the coupling of 2-chloronicotinonitrile with phenol in the presence of a base and a copper catalyst.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2-Chloronicotinonitrile product This compound reactant1->product reactant2 Phenol reactant2->product catalyst Copper Catalyst (e.g., CuI, CuO) catalyst->product Catalyzes base Base (e.g., K₂CO₃, Cs₂CO₃) base->product Activates Phenol solvent High-Boiling Polar Solvent (e.g., DMF, NMP) solvent->product Medium workup Workup & Purification (Filtration, Recrystallization) product->workup

Caption: General workflow for the Ullmann synthesis of this compound.
Synthesis Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating purification and analytical steps to confirm the identity and purity of the final product.

Prerequisite: Synthesis of 2-Chloronicotinonitrile The starting material, 2-chloronicotinonitrile, can be prepared from nicotinamide via a two-step process involving reaction with phosphorus pentachloride and phosphorus oxychloride, followed by a careful workup. A well-established and reliable procedure is documented in Organic Syntheses.[9]

Step-by-Step Protocol for this compound:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add phenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq., finely ground and dried), and a copper catalyst such as copper(I) iodide (CuI, 0.1 eq.).

    • Causality: Anhydrous conditions are critical to prevent side reactions. K₂CO₃ is a cost-effective base sufficient for deprotonating phenol to the more nucleophilic phenoxide. Cesium carbonate (Cs₂CO₃) can be used for more challenging substrates to increase reactivity.[8]

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to the flask. The solvent should be sufficient to create a stirrable slurry.

  • Reactant Addition: Add 2-chloronicotinonitrile (1.0 eq.) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 120-150°C under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Causality: The elevated temperature is characteristic of Ullmann condensations and is required to overcome the activation energy of the copper-catalyzed cycle.[5]

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water and stir. The crude product should precipitate.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

  • Validation: Dry the purified product under vacuum and confirm its identity and purity using the analytical methods described in Section 3.

Analytical Characterization and Spectroscopic Signature

Proper characterization is essential to validate the successful synthesis of the target compound. The expected spectroscopic data for this compound are outlined below. While public databases may provide some spectra, understanding the expected signature is key for interpretation.[10]

TechniqueExpected Features
¹H NMR Multiple signals in the aromatic region (~7.0-8.5 ppm). Protons on the pyridine ring will be deshielded compared to those on the phenyl ring. Splitting patterns will be complex due to coupling between adjacent aromatic protons.
¹³C NMR Expect 12 distinct signals for the 12 carbons. The nitrile carbon (C≡N) will appear downfield (~115-120 ppm). The carbon attached to the oxygen (C-O) will also be distinct.
IR Spectroscopy - C≡N Stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.- Aryl C-O-C Stretch: Strong, characteristic peaks in the 1200-1250 cm⁻¹ (asymmetric) and ~1020-1070 cm⁻¹ (symmetric) regions.- Aromatic C=C and C-H Bending: Multiple peaks in the 1400-1600 cm⁻¹ and 690-900 cm⁻¹ regions, respectively.
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 196.21.

Interpreting these spectra together provides a robust confirmation of the compound's structure.[11][12][13]

Reactivity and Strategic Applications in Drug Discovery

This compound is not typically an end-product but rather a versatile scaffold for building more complex molecules with potential therapeutic applications.[14][15] Its value lies in the strategic placement of its functional groups.

Caption: Key functional regions of this compound for medicinal chemistry.
  • The Nitrile Group: The nitrile (cyano group) is a highly valuable pharmacophore in modern medicinal chemistry. It is a bioisostere for carbonyl groups, can act as a hydrogen bond acceptor, and is metabolically robust.[16] Its presence allows for potential interactions with enzyme active sites. In some cases, it can be a precursor to other functional groups like amides or tetrazoles, expanding synthetic possibilities.

  • The Diaryl Ether Linkage: The phenoxy-pyridine structure forms a diaryl ether linkage. This is a common motif in bioactive compounds, providing a balance of rigidity and conformational flexibility that can be optimal for receptor binding.[8]

  • A Versatile Intermediate: The molecule serves as a starting point for a wide array of derivatives. For instance, derivatives such as 4-Anilino-2-phenoxynicotinonitrile and 2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride have been synthesized, demonstrating its utility in creating libraries of compounds for screening.[17][18] The scaffold is present in molecules investigated as inhibitors for various biological targets.[2][19][20][21][22]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS), this compound presents several hazards.[23][24]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[23][24]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[17][23]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[17]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[23]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[23]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[24]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[23]

Conclusion

This compound (CAS 14178-15-5) is a compound of significant strategic importance in the field of medicinal chemistry. Its synthesis via the robust Ullmann condensation is well-understood, and its structural features—a versatile nitrile pharmacophore, a diaryl ether linkage, and an aromatic scaffold—make it an ideal starting point for the development of novel, complex, and potentially therapeutic agents. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and strategically employ this valuable chemical intermediate in advanced drug discovery programs.

References

physicochemical properties of 2-Phenoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxynicotinonitrile

Executive Summary

This compound is a heterocyclic compound featuring a pyridine ring substituted with both a phenoxy group and a nitrile moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The phenoxy group imparts lipophilicity and potential for π-π stacking interactions, while the nicotinonitrile backbone is a well-established pharmacophore and a versatile synthetic intermediate. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug design, formulation, and synthesis. This guide provides a comprehensive analysis of its molecular structure, thermal properties, solubility, and lipophilicity, supported by established experimental protocols and expert interpretation of the data's relevance to pharmaceutical development.

Molecular and Structural Properties

The foundation of a compound's behavior lies in its structure. This compound (CAS No. 14178-15-5) is an aromatic molecule with the chemical formula C₁₂H₈N₂O.[1][2][3] Its structure consists of a central pyridine ring, with a phenoxy group (-O-Ph) at the 2-position and a nitrile group (-C≡N) at the 3-position.

Chemical Identity and Molecular Characteristics

A summary of the core molecular identifiers and properties for this compound is presented below.

PropertyValueSource(s)
CAS Number 14178-15-5[2][4][5]
Molecular Formula C₁₂H₈N₂O[1][2][3]
Molecular Weight 196.21 g/mol [1][3]
IUPAC Name 2-phenoxypyridine-3-carbonitrile[2][3]
Synonyms This compound, 3-Cyano-2-phenoxypyridine[2][3]
InChI Key KMQFYNLYTMIJPI-UHFFFAOYSA-N[1][2][3]
Structural Elucidation via Spectroscopy

While a public crystal structure is not available, the molecular structure can be unequivocally confirmed through a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Data available from the NIST WebBook indicates characteristic absorption bands.[2] We expect to see a sharp, strong peak around 2220-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch. Aromatic C-H stretching will appear above 3000 cm⁻¹ , while the C-O-C (aryl ether) asymmetric stretch will produce a strong signal in the 1240-1260 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion (M⁺) peak at an m/z ratio of approximately 196.06 , corresponding to the monoisotopic mass of the molecule.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Although experimental spectra are not publicly cataloged, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on extensive databases of similar structures.[7][8]

    • ¹H NMR: The spectrum would be complex, showing eight distinct signals in the aromatic region (~7.0-8.5 ppm). The pyridine ring protons would typically appear at the lower field (higher ppm) end of this region due to the electron-withdrawing effect of the ring nitrogen. The proton at the 6-position of the pyridine ring is expected to be the most downfield-shifted.

    • ¹³C NMR: The spectrum would display 12 unique signals for the 12 carbon atoms, as there is no molecular symmetry. Key predicted shifts include the nitrile carbon (~115-118 ppm ), the two carbons attached to the ether oxygen (~155-165 ppm ), and the remaining aromatic carbons between ~110-150 ppm .[9]

Physicochemical Properties: Data and Analysis

The physicochemical profile of a compound dictates its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability.

Thermal and Physical Properties

The thermal properties provide insight into the compound's physical state, stability, and purity.

PropertyValueTypeSource(s)
Melting Point 107-109 °CExperimental[4][5]
Boiling Point 329.2 ± 27.0 °CPredicted[4][5]
Density 1.23 ± 0.1 g/cm³Predicted[4][5]
Vapor Pressure 0.000181 mmHg at 25°CPredicted[1]

Expert Insight: The relatively high melting point of 107-109 °C suggests a stable, crystalline solid state at room temperature, which is advantageous for handling, purification, and formulation. The high predicted boiling point is consistent with a molecule of this molecular weight and aromatic character.

Solubility and Partitioning Behavior

Solubility and lipophilicity are critical determinants of a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

PropertyValueTypeSource(s)
LogP (octanol/water) 2.746Predicted (Crippen Method)[10]
pKa -0.91 ± 0.22Predicted[4][5]
Water Solubility log₁₀WS (mol/L) = -3.22Predicted (Crippen Method)[10]

Interpretation and Implications:

  • Lipophilicity (LogP): A predicted LogP of 2.75 places this compound in a favorable range for drug candidates.[10] It is sufficiently lipophilic to facilitate passage across biological membranes, yet not so high as to cause problems with aqueous solubility or metabolic instability. This value is a key predictor of good oral absorption potential.

  • Aqueous Solubility: The predicted water solubility (log₁₀WS = -3.22) translates to approximately 6.03 x 10⁻⁴ mol/L , or ~118 mg/L . This classifies the compound as "slightly soluble" to "sparingly soluble." While this level of solubility may be adequate for many in vitro assays, it could present challenges for developing high-concentration aqueous formulations for intravenous administration. For oral dosage forms, this solubility level is often acceptable.

  • Acidity/Basicity (pKa): The highly negative predicted pKa of -0.91 indicates that the pyridine nitrogen is extremely weakly basic.[4][5] This is due to the combined electron-withdrawing effects of the adjacent nitrile group and the phenoxy substituent. For all practical purposes in a physiological pH range (1-8), the molecule will exist exclusively as a neutral species. This simplifies ADME modeling, as pH-dependent partitioning effects will be negligible.

Recommended Experimental Protocols

To validate the predicted data and provide a robust characterization, the following standardized experimental protocols are recommended.

Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC is the gold-standard method for determining the melting point and assessing the purity of a crystalline solid.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 150 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak's sharpness can provide a qualitative indication of purity.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Analysis cluster_analysis Data Interpretation A Weigh 1-3 mg of Sample B Place in Aluminum Pan A->B C Crimp Lid B->C D Load Sample & Reference Pans C->D E Equilibrate at 25°C D->E F Ramp Temperature (10°C/min to 150°C) E->F G Generate Heat Flow vs. Temperature Plot F->G H Identify Endotherm Peak G->H I Determine Onset T (Melting Point) H->I

Caption: Workflow for Melting Point Determination by DSC.

Protocol: Determination of LogP via Reverse-Phase HPLC (RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating LogP by correlating a compound's retention time with that of known standards.[1][5][11]

Methodology:

  • Standard Selection: Prepare a set of 5-7 standard compounds with well-established LogP values that bracket the expected value of 2.75 (e.g., from LogP 1.0 to 4.0).

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v), adjusted to a neutral pH to ensure the analyte is in its neutral form.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where all compounds absorb (e.g., 254 nm).

  • Calibration Curve: Inject each standard and record its retention time (t_R). Calculate the retention factor, k', for each standard using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time. Plot the known LogP values versus log(k').

  • Sample Analysis: Inject the dissolved this compound sample under identical conditions.

  • LogP Calculation: Calculate the log(k') for the sample and use the linear regression equation from the calibration curve to determine its LogP value.[11]

HPLC_LogP_Workflow cluster_prep Preparation cluster_run HPLC Analysis cluster_analysis Calculation A Select & Prepare LogP Standards C Inject Standards & Record Retention Times (tR) A->C B Prepare Sample Solution of this compound D Inject Sample & Record Retention Time (tR) B->D E Calculate log(k') for Standards C->E G Calculate log(k') for Sample D->G F Plot LogP vs. log(k') to Create Calibration Curve E->F H Interpolate Sample LogP from Calibration Curve F->H G->H

Caption: Workflow for LogP Determination by RP-HPLC.

Synthesis and Chemical Reactivity

A reliable synthetic route is crucial for accessing the molecule for research and development.

Probable Synthetic Route

The most chemically intuitive and industrially scalable synthesis of this compound is via a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Reaction: The reaction involves treating commercially available 2-chloronicotinonitrile with phenol in the presence of a suitable base.

  • Reactants: 2-chloronicotinonitrile is an excellent electrophile. The chlorine atom at the 2-position is activated towards substitution by the electron-withdrawing effects of both the ring nitrogen and the nitrile group. Phenol is converted to the more nucleophilic phenoxide anion by the base.

  • Base: A common choice is potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is often preferred for its lower cost and safer handling.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal to dissolve the reactants and facilitate the ionic reaction mechanism.

  • Conditions: The reaction is typically heated (e.g., 80-120 °C) to ensure a reasonable reaction rate.

This method is well-precedented for the synthesis of aryl ethers from activated halo-pyridines.[12][13]

Conclusion and Future Outlook

This compound presents a compelling physicochemical profile for applications in drug discovery. Its properties—a crystalline solid state, a LogP value within the "rule of five" guidelines, and predictable neutrality across physiological pH—establish it as a well-behaved scaffold. The predicted aqueous solubility is a key parameter that warrants experimental verification, as it will directly inform formulation strategies. The established protocols outlined in this guide provide a clear pathway for the comprehensive experimental characterization of this promising molecule, paving the way for its exploration in targeted therapeutic programs.

References

Solubility of 2-Phenoxynicotinonitrile in Organic Solvents: A Framework for Experimental Determination and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxynicotinonitrile is a significant heterocyclic compound utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. A comprehensive understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations. This technical guide provides a foundational overview of the physicochemical properties of this compound, a theoretical framework for predicting its solubility, and a detailed, field-proven protocol for its quantitative experimental determination. By grounding our methodology in the gold-standard shake-flask technique and emphasizing the rationale behind each step, this document serves as a self-validating system for researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility Data

In the landscape of chemical and pharmaceutical development, solubility is a fundamental physicochemical property that dictates the viability of a compound's application.[1][2] For a key building block like this compound (CAS No. 14178-15-5), understanding its behavior in various organic solvents is not merely an academic exercise; it is a critical prerequisite for:

  • Process Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

  • Purification and Crystallization: Designing effective crystallization processes to isolate the final product with high purity, where solubility dictates solvent choice and product recovery.

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the choice of delivery vehicle.[1][3][4] Low solubility can lead to unpredictable results in preclinical testing and hinder a drug candidate's progression.[3][4]

While extensive quantitative solubility data for this compound is not widely available in public literature, this guide provides the theoretical and practical framework necessary for any research team to generate this crucial data in-house.[5]

Foundational Physicochemical Properties

To predict how this compound will behave in different solvents, we must first understand its inherent structural and chemical properties. The molecule's structure, featuring two aromatic rings, an ether linkage, and a polar nitrile group, suggests a nuanced solubility profile.

PropertyValueSource(s)
CAS Number 14178-15-5[6][]
Molecular Formula C₁₂H₈N₂O[]
Molecular Weight 196.21 g/mol []
Appearance Crystalline Solid[8]
Melting Point 107-109 °C[6]
pKa (Predicted) -0.91 ± 0.22[6]
Density (Predicted) 1.23 ± 0.1 g/cm³[6]

The high melting point confirms that this compound is a solid at room temperature. Its structure is largely non-polar due to the phenyl and pyridine rings, but the nitrile group (C≡N) introduces a strong dipole moment, and the ether oxygen atom can act as a hydrogen bond acceptor. This duality is key to its solubility.

Theoretical Solubility Profile: The "Like Dissolves Like" Principle

The adage "like dissolves like" remains a powerful predictive tool in solubility science.[9] It implies that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polarity: The presence of both nonpolar (aromatic rings) and polar (nitrile) features suggests that this compound will be most soluble in solvents of intermediate to high polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions.

  • Hydrogen Bonding: The molecule lacks a hydrogen bond donor, limiting its solubility in highly cohesive protic solvents like water. However, the nitrogen of the nitrile and the ether oxygen can act as hydrogen bond acceptors, allowing for some interaction with protic solvents like alcohols.

  • Expected Solubility Trend (Qualitative):

    • High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile), chlorinated solvents (e.g., Dichloromethane, Chloroform), and aromatic solvents (e.g., Toluene).

    • Moderate Solubility: Expected in polar protic solvents like lower-chain alcohols (e.g., Ethanol, Methanol) and ketones (e.g., Acetone).

    • Low to Insoluble: Expected in nonpolar aliphatic solvents (e.g., Hexane, Cyclohexane) and highly polar, cohesive solvents like water.

The relationship between the solute's and solvent's properties is visualized below.

cluster_solute This compound Properties cluster_solvent Solvent Properties Solute Large Aromatic Rings (Non-Polar, Van der Waals) Solubility Resulting Solubility Solute->Solubility contributes to Van der Waals forces Nitrile Nitrile Group (C≡N) (High Dipole Moment) Nitrile->Solubility enables Dipole-Dipole interactions Ether Ether Linkage (-O-) (H-Bond Acceptor) Ether->Solubility allows for H-Bonding Solvent_Polarity Solvent Polarity (Dipole Moment) Solvent_Polarity->Solubility matches with Nitrile Dipole Solvent_Hbond Hydrogen Bonding (Donor/Acceptor) Solvent_Hbond->Solubility interacts with Ether/Nitrile Solvent_VDW Dispersion Forces (Size/Shape) Solvent_VDW->Solubility interacts with Aromatic Rings

Caption: Intermolecular forces governing solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, quantitative data, an experimental approach is essential. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of the solution in equilibrium with the solid state.[10][11]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer and quartz cuvettes

Workflow Diagram

G A 1. Preparation Add excess solid this compound to a known volume of solvent in a vial. B 2. Equilibration Seal vial and place in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours. A->B Shake to mix C 3. Phase Separation Centrifuge the vial to pellet undissolved solid. B->C Allow suspension to settle D 4. Sampling Carefully withdraw supernatant using a syringe and pass it through a syringe filter. C->D Ensures removal of particulates E 5. Dilution Accurately dilute the clear, saturated filtrate to a concentration within the analytical range. D->E Prepare for analysis F 6. Quantification Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer. E->F Analyze concentration G 7. Calculation Determine concentration using a pre-established calibration curve. Calculate original solubility. F->G Convert absorbance to concentration

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

  • Stock Solution: Accurately weigh a small amount (e.g., 10 mg) of this compound and dissolve it in a known volume (e.g., 100 mL) of the chosen solvent in a volumetric flask. This is your stock solution.

  • Serial Dilutions: Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions of known, decreasing concentrations.

  • Spectroscopic Analysis: Measure the UV absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). The solvent used for the dilutions should be used as the blank.

  • Plotting: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration curve.

Part B: Shake-Flask Solubility Measurement

  • Preparation: Add an excess amount of solid this compound to a series of vials (performing the experiment in triplicate is recommended). An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.[10]

  • Solvent Addition: Accurately add a known volume (e.g., 5 mL) of the organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for at least 24 hours.[3] Longer times (48-72 hours) may be necessary to ensure true equilibrium is reached; this should be verified by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle. Then, centrifuge the vials at high speed to pellet the remaining solid.[3][4]

  • Sampling and Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove any microscopic particulates that could falsely elevate the measured concentration.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve established in Part A.

  • Quantification: Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the same λ_max.[12][13]

  • Calculation:

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Account for the dilution factor to determine the concentration of the original, undiluted saturated solution. This value is the thermodynamic solubility of this compound in that solvent at the specified temperature.

Data Presentation Framework

Systematic recording of experimental data is crucial for comparison and analysis. The following table provides a standardized format for documenting your findings.

SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
Example: AcetonitrilePolar Aprotic25.0DataDataClear solution
Example: TolueneAromatic25.0DataDataClear solution
Example: EthanolPolar Protic25.0DataDataClear solution
Example: n-HexaneNonpolar25.0DataDataInsoluble

Conclusion

While a comprehensive public database on the solubility of this compound remains to be built, the principles of physical organic chemistry provide a strong predictive framework for its behavior. This guide empowers researchers by providing not just the theoretical background but also a robust, step-by-step experimental protocol based on the gold-standard shake-flask method. Adherence to this self-validating methodology will generate the reliable, quantitative data necessary to accelerate research, optimize chemical processes, and drive the successful development of novel products derived from this important chemical intermediate.

References

A Comprehensive Technical Guide to the Synthesis of 2-Phenoxynicotinonitrile from 2-Chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthesis of 2-phenoxynicotinonitrile, a valuable scaffold in medicinal chemistry and materials science. We dissect the nucleophilic aromatic substitution (SNAr) reaction, specifically the Ullmann-type condensation, between 2-chloronicotinonitrile and phenol. The narrative emphasizes the mechanistic rationale behind experimental choices, offering a robust framework for reaction optimization, execution, and product validation. By integrating theoretical principles with practical, field-proven protocols, this document serves as a comprehensive resource for chemists engaged in the synthesis of diaryl ethers and related heterocyclic compounds.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are key intermediates in the development of pharmaceuticals and agrochemicals. The diaryl ether linkage is a prevalent motif in numerous biologically active molecules. The synthesis route from 2-chloronicotinonitrile is strategically important due to the commercial availability of the starting materials and the efficiency of the transformation.[1][2]

The core transformation relies on the substitution of the chlorine atom on the electron-deficient pyridine ring with a phenoxide nucleophile. The presence of the electron-withdrawing nitrile group (-CN) at the 3-position further activates the 2-position towards nucleophilic attack, making 2-chloronicotinonitrile an excellent electrophile for this reaction. The reaction is typically facilitated by a base and, in many cases, a copper catalyst, classifying it as an Ullmann condensation or Ullmann-type reaction.[3][4]

The Reaction Mechanism: A Stepwise Analysis

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, often categorized as an Ullmann condensation when copper-catalyzed. The process can be broken down into three critical stages.

Stage 1: Generation of the Nucleophile The reaction is initiated by an acid-base reaction. A suitable base, most commonly potassium carbonate (K₂CO₃), deprotonates the phenol to form the more potent potassium phenoxide nucleophile.[5][6]

Stage 2: Nucleophilic Attack and Formation of the Meisenheimer Complex The generated phenoxide ion attacks the electron-deficient carbon atom at the C2 position of the 2-chloronicotinonitrile ring. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitrile group.

Stage 3: Elimination and Product Formation The aromaticity of the pyridine ring is restored through the expulsion of the chloride leaving group from the Meisenheimer complex, yielding the final product, this compound.

G cluster_0 Stage 1: Nucleophile Generation cluster_1 Stage 2 & 3: SNAr Reaction phenol Phenol (Ph-OH) phenoxide Potassium Phenoxide (Ph-O⁻ K⁺) phenol->phenoxide + K₂CO₃ k2co3 Potassium Carbonate (K₂CO₃) hco3 Bicarbonate (KHCO₃) phenoxide_input phenoxide->phenoxide_input reactant 2-Chloronicotinonitrile intermediate Meisenheimer Complex (Intermediate) reactant->intermediate Nucleophilic Attack product This compound intermediate->product - Cl⁻ cl_ion Chloride Ion (Cl⁻) phenoxide_input->reactant + Ph-O⁻

Figure 1: Reaction mechanism for the synthesis of this compound.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of this synthesis hinges on the careful selection and optimization of several parameters. The goal is to maximize yield while minimizing reaction time and the formation of impurities.

The Role of the Base

Potassium carbonate (K₂CO₃) is the base of choice for this transformation for several reasons:

  • Sufficient Basicity: It is strong enough to deprotonate phenol effectively, driving the formation of the phenoxide nucleophile.

  • Low Cost and Low Toxicity: It is an inexpensive and environmentally benign reagent.[7]

  • Heterogeneous Nature: In many aprotic solvents, it is not fully soluble, which can simplify workup procedures through simple filtration.

  • Mildness: As a weak base, it minimizes the risk of hydrolyzing the nitrile group or other sensitive functionalities.[6][8]

Other bases like cesium carbonate (Cs₂CO₃) can offer enhanced reactivity due to higher solubility and the "caesium effect," but at a significantly higher cost. Stronger bases like sodium hydride (NaH) are also effective but require stricter anhydrous conditions and greater handling precautions.

Solvent Selection

The solvent plays a crucial role in solvating the reactants and facilitating the reaction, which often requires elevated temperatures. High-boiling, polar aprotic solvents are generally preferred.

  • Dimethylformamide (DMF): An excellent solvent for SNAr reactions, effectively solvating the potassium phenoxide and promoting a high reaction rate.

  • Dimethyl Sulfoxide (DMSO): Similar to DMF, its high polarity and boiling point are advantageous.

  • N-Methyl-2-pyrrolidone (NMP): Often used for less reactive substrates due to its very high boiling point, allowing for higher reaction temperatures.

  • Acetonitrile (ACN): A lower-boiling option that can work but may require longer reaction times or higher pressures.

Temperature and Reaction Time

This reaction is typically conducted at elevated temperatures, ranging from 80 °C to 150 °C, to overcome the activation energy of the C-Cl bond cleavage. The optimal temperature is a trade-off between reaction rate and impurity formation. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the point of completion and avoid degradation of the product.

The Question of a Catalyst

While many Ullmann condensations require a copper catalyst (e.g., CuI, Cu₂O, or copper powder), the reaction between 2-chloronicotinonitrile and phenol can often proceed efficiently without one.[3][9][10] The high degree of activation provided by the pyridine nitrogen and the nitrile group can render the catalyst unnecessary, which is advantageous for simplifying purification by avoiding the removal of residual heavy metals. However, for less reactive substituted phenols or aryl chlorides, a copper catalyst may be essential.

Table 1: Example Optimization Data

The following table illustrates a hypothetical optimization study to identify the ideal reaction conditions.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetonitrile802465
2K₂CO₃ (1.5)Toluene1101855
3K₂CO₃ (1.5)DMSO120692
4K₂CO₃ (1.5) DMF 120 5 95
5Cs₂CO₃ (1.5)DMF120496
6K₂CO₃ (2.5)DMF120594
7K₂CO₃ (1.5)DMF1001288

Data is illustrative for comparison purposes. As shown, DMF at 120 °C provides an excellent yield in a short timeframe, representing an optimal balance of efficiency and resource management.

Detailed Experimental Protocol

This protocol is based on optimized conditions derived from typical literature procedures.

Reagents:

  • 2-Chloronicotinonitrile (1.0 equiv.)

  • Phenol (1.1 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃, powder) (1.5 equiv.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile and phenol.

  • Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per gram of 2-chloronicotinonitrile).

  • Base Addition: Add anhydrous potassium carbonate to the mixture.

  • Heating: Place the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing cold water (approx. 10x the volume of DMF). This will precipitate the crude product.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove residual DMF and inorganic salts.

    • Wash the filter cake with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

  • Drying: Dry the collected solid under vacuum to obtain the crude this compound.

G start Start setup 1. Reaction Setup - Add 2-chloronicotinonitrile,  phenol, and K₂CO₃ to flask. start->setup add_solvent 2. Add Anhydrous DMF setup->add_solvent heat 3. Heat to 120 °C with vigorous stirring. add_solvent->heat monitor 4. Monitor by TLC (approx. 5 hours) heat->monitor cooldown 5. Cool to Room Temp monitor->cooldown Reaction Complete precipitate 6. Quench in Cold Water & Stir for 30 min cooldown->precipitate filter 7. Vacuum Filtration precipitate->filter wash 8. Wash Solid (Water, then Hexanes) filter->wash dry 9. Dry Under Vacuum wash->dry product Pure Product dry->product

Figure 2: Experimental workflow for the synthesis and isolation of this compound.

Purification and Characterization

While precipitation often yields a product of high purity, further purification may be necessary for analytical standards.

Purification
  • Recrystallization: The most common method for purification. Ethanol or a mixture of ethyl acetate and hexanes are suitable solvent systems. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography using a gradient of ethyl acetate in hexanes can be employed to isolate the pure product.

Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic aromatic proton signals for both the pyridine and phenyl rings. The absence of the phenol -OH proton signal should be confirmed.

    • ¹³C NMR will show the expected number of carbon signals, including the nitrile carbon (~115-120 ppm) and the ether-linked carbons.

  • Mass Spectrometry (MS): The mass spectrum should display the correct molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (196.21 g/mol ).[11]

  • Infrared (IR) Spectroscopy: The IR spectrum should feature a strong, sharp absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and characteristic C-O-C ether stretching bands around 1240 cm⁻¹. The broad O-H stretch from phenol (around 3200-3500 cm⁻¹) should be absent.

  • Melting Point: A sharp melting point consistent with the literature value indicates high purity.

Conclusion

The synthesis of this compound from 2-chloronicotinonitrile is a robust and efficient transformation rooted in the principles of nucleophilic aromatic substitution. By understanding the underlying mechanism, researchers can logically optimize reaction conditions—primarily base, solvent, and temperature—to achieve high yields and purity. The provided protocol offers a reliable, field-tested method for obtaining this valuable chemical intermediate, emphasizing safe laboratory practices and thorough product validation. This guide serves as a foundational document for scientists aiming to employ this synthesis in their research and development endeavors.

References

Spectroscopic Data of 2-Phenoxynicotinonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 2-Phenoxynicotinonitrile (CAS No. 14178-15-5), a molecule of interest in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. The interpretation of this data is crucial for structural elucidation, purity assessment, and understanding the chemical behavior of this compound.

Introduction

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound:

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections present the predicted ¹H and ¹³C NMR data for this compound, generated using advanced prediction software.[1][2][3][4]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H47.85ddJ = 7.5, 1.8
H57.30ddJ = 7.5, 5.0
H68.35ddJ = 5.0, 1.8
H9'/H13'7.25dJ = 7.8
H10'/H12'7.45tJ = 7.8
H11'7.35tJ = 7.4

Interpretation:

  • Aromatic Protons (Pyridine Ring): The protons on the pyridine ring (H4, H5, and H6) are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the nitrogen atom. H6 is predicted to be the most deshielded due to its proximity to the electronegative nitrogen atom. The coupling pattern (doublet of doublets) arises from the coupling with the other two protons on the ring.

  • Aromatic Protons (Phenoxy Group): The protons of the phenoxy group (H9'/H13', H10'/H12', and H11') are also in the aromatic region. The ortho protons (H9'/H13') are expected to be a doublet, the meta protons (H10'/H12') a triplet, and the para proton (H11') a triplet, which is a typical pattern for a monosubstituted benzene ring.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C2162.5
C3108.0
C4140.0
C5120.0
C6153.0
C8'154.0
C9'/C13'122.0
C10'/C12'130.0
C11'126.0
C14 (CN)116.0

Interpretation:

  • Pyridine Ring Carbons: The carbon atoms of the pyridine ring show a wide range of chemical shifts. C2, being attached to both the nitrogen and the oxygen of the phenoxy group, is significantly deshielded and appears at a very low field. C6 is also deshielded by the nitrogen. C3, adjacent to the nitrile group, is expected to be more shielded.

  • Phenoxy Group Carbons: The carbon atoms of the phenoxy ring exhibit chemical shifts typical for an aromatic ether. C8', the carbon directly attached to the oxygen, is the most deshielded in this group.

  • Nitrile Carbon: The carbon of the nitrile group (C14) is expected to have a characteristic chemical shift in the region of 115-125 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The predicted characteristic IR absorption bands for this compound are summarized below.[6][7][8][9]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H stretchAromatic
2230-2210C≡N stretchNitrile
1600-1450C=C and C=N stretchAromatic ring (Pyridine and Phenyl)
1250-1200C-O-C stretch (asymmetric)Aryl ether
1100-1000C-O-C stretch (symmetric)Aryl ether

Interpretation:

  • C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2230-2210 cm⁻¹ is a clear indicator of the nitrile functional group.

  • Aromatic C-H Stretch: The presence of aromatic rings is confirmed by the C-H stretching vibrations typically appearing just above 3000 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine and phenyl rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • Aryl Ether C-O Stretch: The characteristic asymmetric and symmetric C-O-C stretching vibrations of the aryl ether linkage are expected in the 1250-1200 cm⁻¹ and 1100-1000 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The predicted molecular ion and major fragmentation pathways for this compound are discussed below.

Molecular Ion:

The molecular formula of this compound is C₁₂H₈N₂O, with a molecular weight of 196.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 196.

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to proceed through several key pathways, initiated by the ionization of the molecule.

G M [C12H8N2O]+• m/z = 196 F1 [C6H5O]+• m/z = 93 M->F1 - C6H3N2 F2 [C6H4N2]+• m/z = 104 M->F2 - C6H5O F3 [C6H5]+• m/z = 77 F1->F3 - O F4 [C5H4N]+• m/z = 78 F2->F4 - CN

Caption: Predicted major fragmentation pathways of this compound in mass spectrometry.

Interpretation:

  • Cleavage of the Ether Bond: The C-O bond of the ether linkage is a likely site for fragmentation. This can lead to the formation of a phenoxy radical and a cyanopyridinyl cation, or a phenoxy cation and a cyanopyridinyl radical. The observation of a peak at m/z = 93, corresponding to the phenoxy cation ([C₆H₅O]⁺), would be a strong indicator of this fragmentation.

  • Loss of the Phenoxy Group: The entire phenoxy group can be lost as a radical, leading to a fragment at m/z = 103, corresponding to the 3-cyanopyridinyl cation.

  • Fragmentation of the Phenoxy Group: The phenoxy cation (m/z = 93) can further fragment by losing a carbon monoxide (CO) molecule to give the cyclopentadienyl cation at m/z = 65. Alternatively, loss of a hydrogen atom can lead to a fragment at m/z = 92.

  • Fragmentation of the Pyridine Ring: The pyridine ring can also undergo fragmentation, for instance, by losing the nitrile group.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended. These protocols are designed to be self-validating, incorporating steps for instrument calibration and sample preparation that are crucial for reliable and reproducible results.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Calibrate the 90° pulse width.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • ¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of 220-250 ppm is typically used.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard (TMS at 0 ppm).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrument Setup and Background Scan:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Perform a background scan of the empty sample compartment (for KBr pellet) or the clean ATR crystal to subtract the atmospheric and instrument absorbances.

  • Data Acquisition:

    • Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup and Calibration:

    • Use a mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds.

    • Calibrate the mass analyzer using a known calibration compound.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

    • Compare the observed spectrum with theoretical fragmentation patterns and/or library spectra.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. Through the interpretation of predicted ¹H NMR, ¹³C NMR, and MS data, alongside the analysis of expected IR absorption bands, a comprehensive spectroscopic profile of the molecule has been established. The provided experimental protocols offer a framework for obtaining high-quality data for this and similar compounds. This information is vital for any researcher working with this compound, enabling confident structural confirmation and paving the way for its further investigation and application.

References

A Technical Guide to 2-Phenoxynicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenoxynicotinonitrile is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate and structural scaffold for the synthesis of a wide array of more complex molecules. Its unique arrangement of a phenoxy group and a nitrile moiety on a pyridine ring provides a versatile platform for chemical modification, enabling its use in the development of novel therapeutic agents. This guide provides an in-depth overview of its chemical properties, synthesis, structural characterization, and strategic applications in the field of drug discovery, grounded in established chemical principles and methodologies.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-phenoxypyridine-3-carbonitrile, is a stable, solid organic compound. Its core structure features a pyridine ring substituted at the 2-position with a phenoxy group (-OPh) and at the 3-position with a nitrile group (-C≡N). This combination of functional groups dictates its reactivity and potential as a precursor in synthetic chemistry.

A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C₁₂H₈N₂O[]
Molecular Weight 196.21 g/mol []
CAS Number 14178-15-5[]
IUPAC Name 2-phenoxypyridine-3-carbonitrile[]
Melting Point 107-109 °C[2]
Boiling Point 329.2±27.0 °C (Predicted)[2]
Density 1.23±0.1 g/cm³ (Predicted)[2]
InChI Key KMQFYNLYTMIJPI-UHFFFAOYSA-N[]

Synthesis and Mechanistic Rationale

The formation of the diaryl ether linkage in this compound is most commonly achieved via two robust chemical strategies: Nucleophilic Aromatic Substitution (SₙAr) and the Ullmann Condensation .

Mechanistic Insight: The SₙAr Pathway

The SₙAr mechanism is the preferred route due to its often milder conditions compared to the classical Ullmann reaction. The viability of this pathway hinges on the electronic nature of the pyridine ring. Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the pyridine ring in the precursor, 2-chloronicotinonitrile, is inherently electron-deficient due to the electronegativity of the ring nitrogen. This effect is powerfully amplified by the presence of the strongly electron-withdrawing nitrile group (-C≡N) positioned ortho to the leaving group (chloride).

This strategic placement activates the C2 carbon, making it highly electrophilic and susceptible to attack by a nucleophile, in this case, the phenoxide ion. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the chloride leaving group is expelled to restore aromaticity.[3][4][5]

Experimental Protocol: SₙAr Synthesis

The following protocol describes a representative lab-scale synthesis of this compound from 2-chloronicotinonitrile and phenol.

Materials:

  • 2-chloronicotinonitrile

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloronicotinonitrile.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality for heating is to provide the necessary activation energy for the reaction to proceed at a practical rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinonitrile) is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Isolation: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification R1 2-Chloronicotinonitrile Setup Combine Reactants in Flask R1->Setup R2 Phenol R2->Setup Base K₂CO₃ (Base) Base->Setup Solvent DMF (Solvent) Solvent->Setup Heat Heat to 80-100 °C Setup->Heat Monitor Monitor by TLC Heat->Monitor Extract Aqueous Workup & Extraction Monitor->Extract Purify Column Chromatography / Recrystallization Extract->Purify Product Pure this compound Purify->Product

Caption: SₙAr synthesis workflow for this compound.

Structural Elucidation and Spectroscopic Characterization

Confirming the identity and purity of synthesized this compound requires a suite of spectroscopic techniques.[6] The expected data from these analyses are based on the molecule's distinct functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a functional group fingerprint. Key expected absorption bands include:

    • ~2230-2220 cm⁻¹: A sharp, strong peak characteristic of the C≡N (nitrile) stretch.

    • ~1600-1450 cm⁻¹: Multiple sharp peaks corresponding to the C=C and C=N stretching vibrations within the pyridine and benzene rings.

    • ~1250-1200 cm⁻¹: A strong absorption from the asymmetric C-O-C (aryl ether) stretch.

    • ~3100-3000 cm⁻¹: Weak to medium peaks from aromatic C-H stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: The spectrum will show a complex series of multiplets exclusively in the aromatic region (~7.0-8.5 ppm). The integration of this region should correspond to the 8 aromatic protons of the molecule.

    • ¹³C NMR: The spectrum will display 12 distinct signals for the 12 unique carbon atoms. Key signals include the nitrile carbon (~115-120 ppm), the carbons of the two aromatic rings (~110-160 ppm), and the ipso-carbon attached to the nitrile group, which will appear at a lower field.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at an m/z ratio of 196, corresponding to the molecular weight of the compound.

Applications in Medicinal Chemistry and Drug Development

While this compound itself is not typically an active pharmaceutical ingredient, it represents a high-value "scaffold" or intermediate in the drug discovery process.[7] Its utility stems from the strategic placement of reactive handles that allow for predictable and diverse chemical modifications.

A Privileged Structural Motif

The phenoxypyridine core is considered a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. For instance, the related compound Phenazopyridine is a well-known urinary tract analgesic, highlighting the biological relevance of the substituted pyridine system.[8][9]

Role as a Versatile Intermediate

The true power of this compound lies in the synthetic potential of its nitrile group. The nitrile can be:

  • Hydrolyzed to a carboxylic acid or amide.

  • Reduced to a primary amine.

  • Used in cycloaddition reactions to form heterocyclic rings like tetrazoles.

Each of these transformations converts the nitrile into a new functional group, fundamentally altering the molecule's properties and allowing chemists to explore a vast chemical space. This makes it an ideal starting point for creating libraries of novel compounds that can be screened for activity against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors.

Derivatization Strategy Diagram

Derivatization cluster_derivatives Potential Derivatives for Screening Libraries Core This compound (Core Scaffold) Amine Aminomethyl Derivative (via Reduction) Core->Amine Reduction Acid Carboxylic Acid Derivative (via Hydrolysis) Core->Acid Hydrolysis Tetrazole Tetrazole Derivative (via Cycloaddition) Core->Tetrazole [3+2] Cycloaddition

Caption: Role as a core scaffold for chemical library synthesis.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions to ensure personnel safety.

  • Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[3]

    • Skin Protection: Wear impervious protective gloves and a lab coat.[3]

    • Respiratory Protection: Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust.[3][10]

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. Use non-sparking tools and take measures to prevent electrostatic discharge.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3][10]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for innovation in drug discovery and development. Its straightforward and efficient synthesis, combined with the versatile reactivity of its nitrile functional group, makes it an exceptionally valuable building block. For researchers and scientists, understanding the technical details of its synthesis, characterization, and potential for derivatization is key to unlocking its full potential in creating the next generation of therapeutic agents.

References

An In-depth Technical Guide to Investigating the Potential Biological Activity of 2-Phenoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenoxynicotinonitrile is a heterocyclic compound characterized by a pyridine ring substituted with a phenoxy group at the 2-position and a nitrile group at the 3-position.[][2] While direct studies on the biological activity of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The nitrile group is a key functional group in many approved drugs and investigational compounds, often involved in covalent or non-covalent interactions with enzyme targets. Similarly, the phenoxypyridine scaffold is found in molecules with diverse pharmacological properties.

Derivatives of structurally related compounds, such as 2-phenylacrylonitrile and naphthoquinones, have demonstrated promising anticancer and anti-inflammatory activities.[3][4] For instance, certain 2-phenylacrylonitrile derivatives act as tubulin inhibitors, inducing apoptosis in cancer cells.[3] Furthermore, various pyranocoumarin derivatives have been shown to possess potent anti-inflammatory effects by inhibiting key signaling pathways like MAPK and NF-κB.[5] These precedents provide a strong rationale for a systematic investigation into the potential biological activities of this compound.

This technical guide presents a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological potential of this compound. It outlines a series of experimental workflows, from initial screening to mechanistic studies, grounded in established methodologies and scientific principles.

Part 1: Postulated Biological Activities and Initial Screening Strategy

Based on the activities of structurally analogous compounds, we can hypothesize several potential biological activities for this compound that warrant investigation:

  • Enzyme Inhibition: The electron-withdrawing nature of the nitrile group and the overall electronic structure of the molecule suggest it could be an inhibitor of various enzymes, particularly kinases, proteases, or enzymes involved in inflammatory pathways like cyclooxygenases (COX).[6]

  • Anticancer Activity: Many compounds with nitrile and phenoxy-heterocyclic scaffolds exhibit cytotoxic effects against cancer cell lines.[3][4] The potential mechanism could involve the induction of apoptosis or cell cycle arrest.

  • Anti-inflammatory Effects: The phenoxy-pyridine core is present in molecules with anti-inflammatory properties. This compound could potentially modulate inflammatory responses by inhibiting pro-inflammatory enzymes or signaling pathways.[5]

Experimental Workflow for Initial Biological Activity Screening

The following diagram outlines a logical workflow for the initial screening of this compound's biological activity.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Validation and Prioritization cluster_2 Phase 3: Mechanism of Action Studies Compound Acquisition Compound Acquisition Enzyme Inhibition Panel Enzyme Inhibition Panel Compound Acquisition->Enzyme Inhibition Panel Test Compound Cytotoxicity Screening Cytotoxicity Screening Compound Acquisition->Cytotoxicity Screening Test Compound Anti-inflammatory Assay Anti-inflammatory Assay Compound Acquisition->Anti-inflammatory Assay Test Compound IC50 Determination IC50 Determination Enzyme Inhibition Panel->IC50 Determination Primary Hits Dose-Response Cytotoxicity Dose-Response Cytotoxicity Cytotoxicity Screening->Dose-Response Cytotoxicity Primary Hits NO Production Inhibition NO Production Inhibition Anti-inflammatory Assay->NO Production Inhibition Primary Hits Hit Prioritization Hit Prioritization IC50 Determination->Hit Prioritization Dose-Response Cytotoxicity->Hit Prioritization NO Production Inhibition->Hit Prioritization Kinase Selectivity Profiling Kinase Selectivity Profiling Hit Prioritization->Kinase Selectivity Profiling Apoptosis Assays Apoptosis Assays Hit Prioritization->Apoptosis Assays Pro-inflammatory Cytokine Analysis Pro-inflammatory Cytokine Analysis Hit Prioritization->Pro-inflammatory Cytokine Analysis G Cytotoxicity Confirmed Cytotoxicity Confirmed Annexin V Assay Annexin V/PI Staining (Early Apoptosis) Cytotoxicity Confirmed->Annexin V Assay Caspase Assay Caspase-3/7 Activity (Execution Phase) Annexin V Assay->Caspase Assay If positive TUNEL Assay TUNEL Assay (Late Apoptosis) Caspase Assay->TUNEL Assay If positive Mechanism Elucidation Mechanism Elucidation TUNEL Assay->Mechanism Elucidation Apoptotic Mechanism

References

An In-Depth Technical Guide to 2-Phenoxynicotinonitrile: From Discovery to Modern Synthetic Approaches and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenoxynicotinonitrile, a key heterocyclic scaffold in medicinal chemistry. The document delves into the historical context of its discovery, classical and modern synthetic methodologies, and explores its potential applications in drug development. Detailed experimental protocols, comparative data, and mechanistic insights are presented to offer a thorough understanding of this important molecule.

Introduction and Core Structure

This compound, with the chemical formula C₁₂H₈N₂O, is an aromatic compound featuring a pyridine ring substituted with a phenoxy group at the 2-position and a nitrile group at the 3-position.[] Its structure combines the electronic properties of a pyridine nucleus, a flexible ether linkage, and a reactive nitrile group, making it a versatile building block in the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable intermediate in the development of novel therapeutic agents.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Discovery and History

The synthesis of this compound is rooted in the broader field of nucleophilic aromatic substitution on electron-deficient pyridine rings. While the exact first synthesis is not prominently documented in readily available literature, its preparation is a logical extension of well-established reactions. The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, provides the foundational chemistry for the formation of diaryl ethers.[2][3][4] This copper-catalyzed reaction between an aryl halide and a phenol has been a cornerstone of synthetic organic chemistry for over a century.[2][3][4]

The application of this classical methodology to heterocyclic systems, such as the synthesis of 2-phenoxypyridines from 2-halopyridines, would have been a natural progression for chemists seeking to create novel molecular architectures. The electron-withdrawing nature of the nitrile group in the 3-position of the pyridine ring in precursors like 2-chloronicotinonitrile would further activate the 2-position towards nucleophilic attack, making the Ullmann-type reaction a feasible synthetic route.

Modern advancements have led to the development of more efficient and milder methods for the synthesis of 2-aryloxypyridines, including transition-metal-free approaches, which will be discussed in detail in the synthesis section.

Chemical Synthesis: A Journey from Classical to Contemporary Methods

The synthesis of this compound primarily relies on the formation of a C-O bond between a phenol and the 2-position of a nicotinonitrile scaffold. The choice of synthetic route often depends on factors such as starting material availability, desired scale, and tolerance of functional groups.

Classical Approach: The Ullmann Condensation

The Ullmann condensation is a traditional and robust method for the synthesis of diaryl ethers, including this compound.[2][5] This reaction typically involves the copper-catalyzed coupling of a 2-halonicotinonitrile (e.g., 2-chloronicotinonitrile or 2-bromonicotinonitrile) with phenol in the presence of a base.

Reaction Scheme:

Caption: General scheme for the Ullmann condensation.

Detailed Experimental Protocol (Illustrative):

  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Choice of Halide: While both 2-chloro- and 2-bromonicotinonitrile can be used, the bromo derivative is often more reactive.

  • Base: Anhydrous potassium carbonate or cesium carbonate is commonly used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.

  • Catalyst: Copper(I) salts are generally more effective than copper(II) salts. The use of ligands such as phenanthroline or N,N'-dimethyl ethylenediamine (DMEDA) can accelerate the reaction and allow for lower reaction temperatures.[6]

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are used to ensure the reactants remain in solution at the required high temperatures.

Modern Approach: Transition-Metal-Free Synthesis

Recent advancements in organic synthesis have led to the development of transition-metal-free methods for the O-arylation of pyridones, which can be extended to the synthesis of 2-aryloxypyridines. These methods offer advantages in terms of cost, toxicity, and ease of product purification.

One such strategy involves the use of diaryliodonium salts as the arylating agent.

Reaction Scheme:

Caption: Transition-metal-free synthesis of 2-aryloxypyridines.

Detailed Experimental Protocol (Illustrative, adapted from related syntheses):

  • Reactant Preparation: In a sealed tube, combine the 2-pyridone derivative (1.0 eq), diphenyliodonium triflate (1.2 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Add 1,2-dichloroethane (DCE) to the tube.

  • Reaction Execution: Heat the mixture at 120 °C for 24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to yield the 2-phenoxypyridine product.

Causality Behind Experimental Choices:

  • Arylating Agent: Diaryliodonium salts are hypervalent iodine reagents that act as electrophilic aryl sources.

  • Base and Solvent: The choice of base and solvent is crucial for controlling the regioselectivity (N- vs. O-arylation) in the case of pyridones. For the synthesis of 2-aryloxypyridines, specific conditions that favor O-arylation are employed.

Comparative Analysis of Synthesis Methods
Parameter Ullmann Condensation Transition-Metal-Free (Diaryliodonium Salt)
Catalyst Copper (stoichiometric or catalytic)None
Reaction Temperature High (120-200 °C)High (around 120 °C)
Starting Materials 2-Halonicotinonitrile, Phenol2-Pyridone derivative, Diaryliodonium salt
Advantages Well-established, readily available starting materialsAvoids transition metal contamination, potentially milder for some substrates
Disadvantages High temperatures, potential for metal contamination, sometimes requires stoichiometric copperDiaryliodonium salts can be expensive and need to be prepared

Applications in Drug Discovery and Development

While this compound itself is not a known therapeutic agent, its structural motif is present in a number of biologically active molecules. The phenoxypyridine core is a recognized pharmacophore, and the nitrile group can serve as a versatile handle for further chemical modifications or as a key interacting group with biological targets.

Derivatives of 2-phenoxymethanesulfonanilide, which share the phenoxy-aromatic core, have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[7] Specifically, compounds with electron-attracting substituents have shown strong inhibition of adjuvant-induced arthritis in rats and acetic acid-induced writhing in mice without significant gastrointestinal side effects.[7] This suggests that the electronic properties of the aromatic systems and their substituents play a crucial role in their pharmacological activity.

The nitrile group is a common functional group in pharmaceuticals and can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive center for the formation of other functionalities.

Potential Mechanism of Action of Derivatives

Given the anti-inflammatory activity of related structures, it is plausible that derivatives of this compound could target key enzymes or receptors in inflammatory pathways. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes. The rigid, planar structure of the phenoxypyridine core could potentially allow for effective binding within the active sites of such enzymes.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific mechanism of action of any novel derivatives of this compound.

Conclusion

This compound is a molecule with a rich chemical history, evolving from classical Ullmann-type syntheses to modern, transition-metal-free methodologies. Its versatile structure makes it an important building block in medicinal chemistry. While the full therapeutic potential of its derivatives is still being explored, the demonstrated biological activity of related compounds highlights the promise of the phenoxypyridine scaffold in the development of new anti-inflammatory and analgesic agents. This guide provides a foundational understanding for researchers and scientists working with this valuable heterocyclic compound.

References

A Comprehensive Guide to the Thermal Stability Assessment of 2-Phenoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a molecule's thermal stability is not merely a regulatory checkbox; it is a cornerstone of safety, efficacy, and robust process design.[1][2] An unstable compound can pose significant risks, from degradation leading to loss of potency and formation of toxic impurities, to catastrophic thermal runaway events during manufacturing. This guide provides a comprehensive framework for the systematic evaluation of the thermal stability of a novel compound, using 2-phenoxynicotinonitrile as a representative case study.

While specific experimental data for this compound is not yet prevalent in public literature, its structure—comprising a pyridine core, a phenoxy ether linkage, and a nitrile group—presents a compelling subject for a rigorous thermal hazard assessment. This document is intended for researchers, process chemists, and drug development professionals, offering a detailed roadmap of the requisite analytical techniques and the logic underpinning their application. We will proceed by outlining a complete, field-proven experimental workflow, detailing the causality behind each step, and explaining how the synthesized data culminates in a robust safety and stability profile.

The Critical Role of Thermal Stability

Thermal stability dictates the conditions under which a chemical compound can be safely handled, stored, and processed without undergoing unwanted decomposition.[1][3] For an active pharmaceutical ingredient (API) or a key intermediate like this compound, this understanding is paramount for:

  • Process Safety: Preventing thermal runaway reactions during synthesis, purification, and drying, which can be exacerbated by the presence of functional groups known for their energetic potential, such as nitriles.[4][5][6]

  • Product Quality & Shelf-Life: Ensuring the compound does not degrade under storage or transport conditions, which could lead to diminished efficacy and the formation of potentially harmful degradants.[1]

  • Formulation Development: Selecting compatible excipients and manufacturing processes (e.g., milling, granulation, drying) that will not compromise the drug's integrity.[7]

Proposed Experimental Workflow for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive thermal stability assessment. Each technique provides a unique piece of the puzzle, and their combined data allows for a holistic understanding of the material's behavior.

Caption: A logical workflow for comprehensive thermal stability analysis.

Detailed Experimental Protocols & Rationale

Differential Scanning Calorimetry (DSC)

Purpose: DSC is the frontline tool for thermal analysis. It measures the heat flow into or out of a sample as a function of temperature, allowing for the rapid detection of thermal events like melting, crystallization, and decomposition.[8][9] An exothermic (heat-releasing) event is a primary warning sign of a potential runaway reaction.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a vented aluminum or high-pressure gold-plated steel crucible. The choice of crucible depends on the expected decomposition pressure.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

  • Method Parameters:

    • Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature at a linear rate of 10°C/min up to a final temperature of 350-400°C. The final temperature should be chosen to be well above any suspected decomposition, but within the safe operating limits of the instrument.

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition). Determine the onset temperature and the integrated energy (in J/g) of any exotherm.

Causality: A heating rate of 10°C/min is standard for screening and provides a good balance between resolution and experiment time. An inert atmosphere is crucial to isolate the inherent thermal stability of the molecule from its reactivity with oxygen. A sharp exothermic peak indicates a rapid release of energy, which is a significant safety concern.[10]

Thermogravimetric Analysis (TGA)

Purpose: TGA measures the change in mass of a sample as a function of temperature.[7][11] It is used to determine the temperature at which a material begins to decompose (onset of mass loss) and to quantify the mass loss at different stages.[12][13]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA's high-precision balance.

  • Method Parameters:

    • Atmosphere: Purge with Nitrogen at 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp at 10°C/min to 600°C or until the sample has completely decomposed.

  • Data Analysis: Plot the mass loss (%) versus temperature. The onset of decomposition is typically determined from the intersection of the baseline with the tangent of the mass loss curve. The derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss.

Causality: TGA complements DSC by confirming that an observed exotherm is associated with decomposition (mass loss). It also provides critical information about the amount of non-volatile residue (char yield) remaining after decomposition, which can be relevant for understanding the decomposition mechanism.

Evolved Gas Analysis (EGA) by TGA-MS/FTIR

Purpose: Identifying the gaseous products evolved during decomposition is crucial for elucidating the degradation pathway and understanding the potential toxicity of the off-gases.[14][15] TGA coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) provides real-time analysis of the gases released from the TGA furnace.[16][17]

Experimental Protocol:

  • Setup: The outlet of the TGA furnace is connected via a heated transfer line to the inlet of a mass spectrometer or an FTIR gas cell.

  • TGA Method: Run a TGA experiment as described in section 3.2.

  • MS/FTIR Data Acquisition: Acquire mass spectra or infrared spectra continuously throughout the TGA run.

  • Data Analysis: Correlate the evolution of specific gases (e.g., HCN, CO, CO2, benzene) with the mass loss steps observed in the TGA data. For MS, monitor specific m/z values corresponding to expected fragments. For FTIR, identify characteristic vibrational frequencies.

Causality: The heated transfer line prevents condensation of the evolved gases. By knowing the decomposition products, we can infer the bond cleavages that are occurring. For a molecule like this compound, we would specifically look for evidence of HCN (from the nitrile group), phenol and benzene (from the phenoxy group), and pyridine fragments.[6]

Accelerating Rate Calorimetry (ARC)

Purpose: ARC is considered the "gold standard" for process safety testing.[18][19] It simulates a worst-case thermal runaway scenario in a larger-scale reactor by creating a near-perfect adiabatic environment (no heat loss).[20][21] It provides critical data on the time-temperature-pressure relationship of a runaway reaction.

Experimental Protocol:

  • Sample Preparation: A larger sample (typically 1-5 g) is loaded into a robust, spherical metal (e.g., titanium) bomb.

  • Instrument Setup: The bomb is placed in the calorimeter, which is equipped with heaters that precisely match the sample's temperature.

  • Method Parameters:

    • Heat-Wait-Seek Mode: The instrument heats the sample in small steps (e.g., 5°C), then waits at that temperature to see if any self-heating is detected (a rate of >0.02 °C/min).

    • Exotherm Detection: Once self-heating is detected, the instrument switches to adiabatic mode, ensuring all heat generated by the reaction remains within the sample, causing it to accelerate.

  • Data Analysis: The key outputs are plots of temperature and pressure versus time. From this, parameters like the onset temperature of the runaway, the Time to Maximum Rate (TMR), and the total pressure generation can be determined.

Causality: The Heat-Wait-Seek mode allows for the sensitive detection of the onset of a slow exothermic reaction that might be missed by a rapid DSC scan. The adiabatic condition is a crucial safety simulation, as it mimics the conditions in the center of a large, poorly-mixed reactor where heat cannot easily dissipate. The TMR data is vital for designing emergency relief systems and defining safe operating temperatures.[22]

Data Synthesis and Hypothetical Hazard Assessment

The data from the techniques above would be collated to build a comprehensive safety profile.

Table 1: Hypothetical Thermal Analysis Data for this compound

ParameterMethodResultInterpretation
Melting PointDSC~85 - 90 °CEndothermic peak, indicates melting.
Decomposition OnsetDSC~220 °COnset of a sharp exotherm.
Decomposition EnergyDSC~ -850 J/gSignificant energy release; potential for thermal runaway.
Onset of Mass LossTGA~225 °CCorrelates with DSC exotherm, confirming decomposition.
Mass Loss at 400°CTGA~ 60%Significant volatile products formed.
Evolved GasesTGA-MSHCN, Phenol, BenzeneIndicates cleavage of the ether bond and nitrile group degradation.
Adiabatic Onset (Tonset)ARC~200 °CLower onset under adiabatic conditions, a critical safety parameter.
Time to Max Rate (TMR) from 200°CARC8 hoursProvides a timeframe for intervention in a runaway scenario.

Proposed Thermal Degradation Pathway

Based on the structure of this compound and known degradation patterns of related functional groups, a plausible thermal decomposition pathway can be proposed. The primary cleavage is likely to be the C-O bond of the aryl ether, which is often the weakest link in such molecules.[23][24] The nitrile and pyridine functionalities may undergo more complex reactions at higher temperatures.[25][26]

G cluster_0 Initial Decomposition cluster_1 Secondary Products a This compound b Phenoxy Radical a->b Ether C-O Homolysis c 2-Cyano-pyridyl Radical a->c Ether C-O Homolysis d Phenol b->d H-abstraction e Benzene b->e Further decomp. f HCN c->f Nitrile decomp. g Char/Polymer c->g Polymerization

Caption: A plausible thermal decomposition pathway for this compound.

This proposed mechanism suggests that initial bond scission at the ether linkage would generate highly reactive radical species. These radicals would then abstract hydrogen atoms to form more stable products like phenol or undergo further fragmentation and polymerization, leading to the evolution of toxic gases like HCN and the formation of a carbonaceous char.[23][24]

Conclusion and Recommendations

This guide outlines a robust, multi-faceted approach to characterizing the thermal stability of this compound. While awaiting specific experimental data, this framework provides the necessary blueprint for a thorough investigation.

Key Recommendations:

  • Initial Screening: DSC and TGA should be performed on all new batches as a minimum screening requirement.

  • Hazard Assessment: If a significant exotherm is detected by DSC, a full investigation including TGA-MS and ARC is strongly recommended before any scale-up activities.

  • Process Safety: The adiabatic data from ARC should be used to define critical safety limits for manufacturing processes, including maximum operating temperatures and emergency relief protocols.

By adhering to this systematic and scientifically grounded methodology, researchers and developers can ensure the safe handling and use of this compound, mitigating risks and building a foundation of safety and quality into the entire product lifecycle.

References

theoretical studies of 2-Phenoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 2-Phenoxynicotinonitrile

Executive Summary

This compound is a heterocyclic aromatic compound featuring a pyridine ring, a nitrile group, and a phenoxy substituent. Its unique electronic and structural characteristics make it a molecule of significant interest for theoretical and experimental investigation, particularly within the context of medicinal chemistry and materials science. This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular properties of this compound. By integrating quantum chemical calculations with experimental validation, we can construct a detailed portrait of its structure, vibrational behavior, and electronic reactivity. This synergistic approach is paramount for predicting the molecule's behavior and guiding its potential application in fields such as drug development, where understanding molecular interactions is key. This document serves as a technical resource for researchers and scientists, detailing the foundational principles and practical protocols for the computational analysis of this and similar molecular systems.

Pillar 1: Elucidating the Molecular Ground State via Computational Chemistry

The foundational step in understanding any molecule is to determine its most stable three-dimensional structure and its characteristic vibrational modes. While experimental techniques like X-ray crystallography and FT-IR/Raman spectroscopy provide direct measurements, they are powerfully augmented by computational methods. Theoretical calculations not only help in interpreting complex experimental data but also provide insights into molecular properties that are difficult or impossible to measure directly.

The primary tool for this task is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2][3][4] For a molecule like this compound, DFT offers a balance of accuracy and computational cost, making it ideal for predicting its geometry and vibrational frequencies.[3]

Optimized Molecular Geometry

The first objective is to find the global minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule. This is achieved through geometry optimization. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical, as it dictates the accuracy of the calculation.[5][6] The B3LYP hybrid functional is widely used as it provides a good compromise between accuracy and computational expense for many organic molecules.[3][6]

The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. These parameters can then be compared with experimental data, if available, to validate the chosen level of theory.

Table 1: Selected Theoretical Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths C-O (Ether)~1.36 Å
C≡N (Nitrile)~1.15 Å
C-C (Pyridine Ring)~1.39 - 1.40 Å
C-N (Pyridine Ring)~1.33 - 1.34 Å
C-C (Phenyl Ring)~1.39 Å
Bond Angles C-O-C (Ether)~118°
C-C≡N (Nitrile)~178°

Note: These are representative values. Actual calculated values will depend on the specific computational setup.

Vibrational Analysis: A Theoretical Fingerprint

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation serves two purposes:

  • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • It predicts the vibrational frequencies and intensities of the molecule's normal modes, which correspond to the peaks observed in FT-IR and Raman spectra.[7][8][9]

Theoretical assignment of these vibrations is crucial for interpreting experimental spectra, where bands can overlap or be difficult to assign empirically.[7][10] For instance, the characteristic stretching frequency of the nitrile (C≡N) group is a strong, sharp band in the IR spectrum, and its calculated frequency provides a clear benchmark for the accuracy of the computational model.[11]

Table 2: Key Vibrational Frequencies and Assignments for this compound

Vibrational ModeDescriptionCalculated Wavenumber (cm⁻¹)Expected Experimental Region (cm⁻¹)
ν(C≡N)Nitrile group stretching~22302220-2260[11]
ν(C-O-C)Asymmetric ether stretch~12401230-1270
ν(C=C/C=N)Aromatic ring stretching~1400-16001400-1625[8]
γ(C-H)Aromatic C-H out-of-plane bending~750-900750-900

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by a factor (~0.96 for B3LYP) to improve agreement with experiment.

Pillar 2: Mapping Reactivity and Bio-Interactions with Quantum Chemistry

Beyond static properties, theoretical studies excel at predicting a molecule's chemical reactivity and potential interaction sites, which is invaluable for drug development. This is accomplished by analyzing the molecule's electronic properties, primarily its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

logical_relationship cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_analysis Molecular Property Analysis cluster_application Predicted Applications Opt Geometry Optimization Structure Optimized Structure (Bond Lengths, Angles) Opt->Structure FMO Frontier Orbitals (HOMO, LUMO, Gap) Opt->FMO MEP Electrostatic Potential (Reactivity Sites) Opt->MEP Freq Frequency Calculation Vib Vibrational Spectra (IR, Raman Frequencies) Freq->Vib Reactivity Chemical Reactivity FMO->Reactivity Predicts electron transfer ease Interaction Intermolecular Interactions (e.g., Drug-Receptor) MEP->Interaction Identifies binding sites Bioactivity Potential Bioactivity (e.g., Anthelmintic) Reactivity->Bioactivity Interaction->Bioactivity

Caption: Logical flow from DFT calculations to property analysis and application prediction.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability.[12]

  • A small HOMO-LUMO gap implies that it takes little energy to excite an electron from the HOMO to the LUMO, making the molecule more reactive and less stable.[12][13]

  • A large HOMO-LUMO gap indicates high stability and low reactivity because more energy is required for electron excitation.[12]

For this compound, the HOMO is typically localized on the electron-rich phenoxy group, while the LUMO is often centered on the electron-deficient nicotinonitrile moiety. This separation suggests a potential for intramolecular charge transfer upon excitation. The size of the energy gap provides a quantitative measure of its kinetic stability and can be used to compare its reactivity with other compounds.[14]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on a molecule's surface.[15][16] It effectively illustrates the regions of a molecule that are electron-rich (negative potential) versus electron-poor (positive potential), thereby predicting how it will interact with other molecules.[17][18]

  • Red/Yellow Regions (Negative Potential): These are electron-rich areas, typically associated with lone pairs on heteroatoms (like the nitrogen of the nitrile and pyridine ring, and the ether oxygen). These sites are susceptible to electrophilic attack and are prime locations for forming hydrogen bonds.[16][19]

  • Blue Regions (Positive Potential): These are electron-deficient areas, usually around hydrogen atoms. They are susceptible to nucleophilic attack.[19]

The MEP map for this compound clearly identifies the nitrogen atoms and the ether oxygen as the most negative potential sites, making them key interaction points for biological receptors. This analysis is fundamental in drug design for predicting binding orientations within a protein's active site.[15][16]

Pillar 3: From Theory to Function - Investigating Anthelmintic Potential

The rise of drug resistance in parasitic helminths necessitates the discovery of new classes of anthelmintic compounds.[20][21] While direct experimental screening is essential, theoretical studies can play a crucial role in identifying promising candidates. The electronic and structural features of this compound, as revealed by DFT, suggest it may possess properties conducive to biological activity.

Many existing anthelmintic drugs are heterocyclic compounds.[22][23] The presence of multiple electronegative nitrogen and oxygen atoms in this compound, highlighted by the MEP analysis, provides multiple sites for potential hydrogen bonding and electrostatic interactions with parasitic enzyme targets.[24] Furthermore, a calculated HOMO-LUMO gap can be correlated with bioactivity; a molecule that is moderately reactive (i.e., has a "tuned" energy gap) may be more likely to engage in the charge-transfer processes often involved in enzyme inhibition.

By calculating these theoretical descriptors, we can screen virtual libraries of compounds like this compound and prioritize them for synthesis and in vitro testing, thereby streamlining the drug discovery pipeline.

Methodological Appendix: A Reproducible Computational Protocol

This section provides a step-by-step protocol for performing the theoretical calculations described in this guide using the Gaussian software package, a common choice for such computations.[5]

workflow node1 Step 1: Molecule Building Draw this compound in a molecular editor (e.g., GaussView, Avogadro). Perform an initial geometry cleanup using a simple force field (e.g., UFF). node2 Step 2: Geometry Optimization Set up a DFT calculation. Keywords: #p B3LYP/6-311++G(d,p) Opt Specify charge (0) and multiplicity (1). Submit the calculation. node1->node2 Input Structure node3 Step 3: Verification Check that the optimization job completed normally. Confirm the absence of imaginary frequencies by performing a frequency calculation. node2->node3 Output Geometry node4 Step 4: Frequency Calculation Use the optimized geometry from Step 2. Keywords: #p B3LYP/6-311++G(d,p) Freq This will calculate IR/Raman intensities and thermodynamic properties. node3->node4 Verified Minimum node5 Step 5: Electronic Property Analysis Use the optimized geometry (checkpoint file). Generate FMOs (HOMO, LUMO) and the MEP surface. This can be done via post-processing in Gaussian or visualization software. node4->node5 Final Checkpoint File

Caption: A typical DFT workflow for analyzing molecular properties.

Step-by-Step Protocol:

  • Molecular Structure Creation:

    • Construct the 3D structure of this compound using a molecular builder like GaussView or Avogadro.

    • Perform a preliminary geometry clean-up using a molecular mechanics force field to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Create an input file for the Gaussian software.

    • Specify the route section: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.

    • Define the molecule's charge (0) and spin multiplicity (1).

    • Provide the initial atomic coordinates from Step 1.

    • Run the calculation. Upon completion, the output file will contain the optimized coordinates corresponding to the lowest energy structure.

  • Frequency Calculation and Verification:

    • Using the optimized geometry from the previous step, create a new input file.

    • Specify the route section: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests a frequency calculation.

    • Run the calculation. Check the output to ensure there are no imaginary frequencies, confirming the structure is a true minimum. The output will list all calculated vibrational frequencies, IR intensities, and Raman activities.

  • Analysis of Electronic Properties:

    • The results from the optimization and frequency calculations (stored in the checkpoint file) are used for further analysis.

    • HOMO/LUMO: The energies of the frontier orbitals are listed in the output file. They can be visualized using software like GaussView to see their spatial distribution.

    • MEP Surface: Generate a cube file of the electron density and the electrostatic potential. Use visualization software to map the potential onto the density surface to create the MEP diagram.

Conclusion and Future Directions

Theoretical studies, anchored by DFT, provide a robust framework for understanding the fundamental properties of this compound. This in-depth guide demonstrates how computational protocols can be used to determine its stable geometry, predict its vibrational spectrum, and map its electronic reactivity through HOMO-LUMO and MEP analyses. These theoretical insights are not merely academic; they provide a rational basis for exploring the molecule's potential in applied sciences, such as in the design of novel pharmaceuticals. The synergy between computational prediction and experimental validation is the cornerstone of modern molecular science, enabling a more efficient and targeted approach to discovery. Future work could involve simulating the molecule's interaction with specific biological targets through molecular docking studies or exploring its excited-state properties using Time-Dependent DFT (TD-DFT).

References

Methodological & Application

The Synthetic Versatility of 2-Phenoxynicotinonitrile: A Gateway to Complex Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. 2-Phenoxynicotinonitrile, a readily accessible aromatic ether, has emerged as a valuable and versatile building block, particularly in the synthesis of fused heterocyclic systems of medicinal and materials science interest. Its structure, featuring a reactive nitrile group, an activatable pyridine ring, and a labile phenoxy moiety, offers a unique combination of functional handles for a diverse array of chemical transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound as a precursor. We will explore its synthesis, key reactivity patterns, and provide detailed protocols for its application in the construction of high-value heterocyclic scaffolds, such as those found in phosphodiesterase (PDE) inhibitors and other biologically active molecules.

Synthesis of this compound: A Foundational Protocol

The most common and efficient route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, typically chloride, from the 2-position of a nicotinonitrile derivative with a phenoxide salt. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 2-position towards nucleophilic attack.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 2-chloronicotinonitrile and phenol.

Materials:

  • 2-Chloronicotinonitrile

  • Phenol

  • Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.1 equivalents) in anhydrous DMF. To this solution, add potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, handled with extreme care) in portions at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of gas ceases (in the case of NaH).

  • Nucleophilic Aromatic Substitution: To the freshly prepared phenoxide solution, add a solution of 2-chloronicotinonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Expected Yield: 85-95%

Characterization Data:

  • Appearance: White to off-white solid

  • Molecular Formula: C₁₂H₈N₂O[1]

  • Molecular Weight: 196.21 g/mol [1]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its key functional groups: the nitrile, the pyridine ring, and the phenoxy ether linkage.

Gateway to Fused Pyridine Systems: Precursors to Bioactive Scaffolds

A primary application of this compound is its conversion into various fused pyridine heterocycles. The phenoxy group can be displaced by nitrogen nucleophiles, such as amines and hydrazines, to generate 2-amino- and 2-hydrazinonicotinonitrile intermediates. These intermediates are then poised for intramolecular cyclization to construct bicyclic systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are prevalent in a variety of medicinally important compounds, including phosphodiesterase (PDE) inhibitors.[2][3][4]

Experimental Workflow: From this compound to Fused Heterocycles

G cluster_0 Step 1: Nucleophilic Displacement cluster_1 Step 2: Cyclization cluster_2 Application A This compound B 2-Amino-nicotinonitrile A->B  R-NH2 C 2-Hydrazino-nicotinonitrile A->C  NH2NH2 D Pyrido[2,3-d]pyrimidine Scaffold B->D  Cyclizing Agent (e.g., Formamide) E Pyrazolo[3,4-b]pyridine Scaffold C->E  Cyclizing Agent (e.g., Diketone) F PDE Inhibitors & Other Bioactive Molecules D->F E->F

Caption: Synthetic pathway from this compound to fused heterocycles.

Protocol 2: Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile Derivatives (A Representative Protocol)

While a direct protocol starting from this compound is not extensively documented, the following procedure, adapted from the synthesis of related 2-aminonicotinonitrile derivatives, illustrates a plausible pathway.[5]

Materials:

  • This compound

  • Appropriate amine (e.g., aniline, benzylamine)

  • A high-boiling point solvent (e.g., diphenyl ether, N-methyl-2-pyrrolidone)

  • Standard glassware for high-temperature reactions

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and the desired amine (2.0-3.0 equivalents) in a high-boiling point solvent.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 180-220 °C) and maintain it for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with an acidic solution (e.g., 1M HCl) to remove excess amine, followed by water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.

Transformations of the Nitrile Group for Intramolecular Cyclization

The nitrile group in this compound is a versatile functional handle that can participate in a variety of cyclization reactions.[6] It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations introduce new functionalities that can react with other parts of the molecule or with external reagents to form new rings. For instance, the hydrolysis of the nitrile to a carboxylic acid would yield 2-phenoxynicotinic acid, a close analog of niflumic acid, a non-steroidal anti-inflammatory drug (NSAID).[7][8]

Protocol 3: Proposed Synthesis of 2-Phenoxynicotinic Acid

This proposed protocol is based on standard nitrile hydrolysis methods.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) solution

  • Water

  • Standard glassware for reflux

Procedure (Acidic Hydrolysis):

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in a mixture of concentrated sulfuric acid and water.

  • Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the product. The solid is then filtered, washed with cold water, and can be recrystallized from a suitable solvent like ethanol/water.

Tabulated Summary of Potential Transformations

Starting MaterialReagents and ConditionsProductPotential Application
This compoundR-NH₂, heat2-(Alkyl/Aryl)amino-nicotinonitrilePrecursor to fused pyridines
This compoundNH₂NH₂·H₂O, heat2-HydrazinonicotinonitrilePrecursor to pyrazolopyridines
This compoundH₂SO₄/H₂O, reflux2-Phenoxynicotinic acidNSAID analog synthesis
This compound1. LiAlH₄, THF; 2. H₂O(2-Phenoxypyridin-3-yl)methanamineBuilding block for further functionalization

Conclusion and Future Outlook

This compound stands as a precursor of significant potential, offering synthetic chemists a reliable and versatile entry point to a wide range of complex heterocyclic structures. Its straightforward synthesis and the differential reactivity of its functional groups allow for a modular approach to the construction of medicinally relevant scaffolds. The protocols and applications detailed in this note serve as a foundational guide for leveraging the synthetic power of this valuable building block. Future research will undoubtedly uncover new and innovative transformations of this compound, further solidifying its role in the synthetic chemist's toolbox for drug discovery and materials science.

References

Application Notes and Protocols for 2-Phenoxynicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Phenoxynicotinonitrile Scaffold

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a decision of paramount strategic importance. The scaffold dictates the three-dimensional arrangement of pharmacophoric features, influences fundamental physicochemical properties, and provides the synthetic handles necessary for iterative optimization. This compound (C₁₂H₈N₂O, MW: 196.21) has emerged as a privileged starting point in medicinal chemistry, particularly for the development of targeted therapies.[1] Its structure elegantly combines three key motifs: a pyridine ring , a common feature in numerous FDA-approved drugs that can engage in hydrogen bonding and act as a bioisostere for a phenyl ring; a phenoxy group , which provides a vector for exploring crucial hydrophobic interactions within protein binding sites; and a synthetically versatile nitrile group , which can serve as a key binding element or as a precursor for a wide array of other functional groups.

This guide provides an in-depth exploration of this compound as a foundational building block. We will delve into the causality behind its application, provide detailed, field-tested protocols for its derivatization and biological evaluation, and present a framework for understanding its structure-activity relationships (SAR) in the context of kinase inhibition—a major therapeutic area where this scaffold shows significant promise.

Part 1: The this compound Core in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug development.[2][3] Many kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site and preventing the binding of ATP.

The this compound scaffold is exceptionally well-suited for this purpose. The pyridine nitrogen can act as a "hinge-binding" element, forming a critical hydrogen bond with the backbone of the kinase hinge region, a feature common to many successful kinase inhibitors.[4] The phenoxy moiety can be directed towards a hydrophobic pocket, often adjacent to the ATP-binding site, where modifications can significantly enhance both potency and selectivity. The nitrile group offers a gateway to further functionalization, allowing for the introduction of solubilizing groups or additional vectors to probe for further interactions. This strategic positioning of functional and modifiable groups is the primary driver for its utility.

Part 2: Synthetic Pathways & Derivatization Strategies

The true power of a scaffold lies in its synthetic accessibility and the ease with which it can be diversified to build a library of analogs for SAR studies.

Core Synthesis: A Foundational Reaction

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a halide from an electron-deficient pyridine ring by a phenoxide nucleophile.

  • Reaction: 2-Chloronicotinonitrile + Phenol → this compound

  • Rationale: The electron-withdrawing nature of both the nitrile group and the pyridine ring nitrogen atom activates the chlorine atom at the C2 position for nucleophilic attack. The use of a base (e.g., potassium carbonate) is essential to deprotonate the phenol, generating the more nucleophilic phenoxide anion.

Synthesis_of_this compound reactant1 2-Chloronicotinonitrile reagents K₂CO₃, DMF Heat reactant1->reagents + reactant2 Phenol reactant2->reagents product This compound reagents->product Derivatization_Strategy start This compound reagent1 Reduction (e.g., H₂, Raney Ni) start->reagent1 intermediate (2-Phenoxypyridin-3-yl)methanamine reagent2 Acylation (R-COOH, Coupling Agent) intermediate->reagent2 final_product Amide Derivatives (Target Compounds) reagent1->intermediate reagent2->final_product Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection node_step node_step node_reagent node_reagent node_result node_result A 1. Plate Inhibitors & Controls (in DMSO) B 2. Add Kinase Solution A->B C 3. Pre-incubate B->C D 4. Add ATP/Substrate Mix (Initiate Reaction) C->D E 5. Incubate (e.g., 60 min at 30°C) D->E F 6. Add Kinase-Glo® Reagent E->F G 7. Incubate (10 min) F->G H 8. Read Luminescence G->H MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK (Our Target) RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates output Cell Proliferation, Survival TF->output Regulates

References

experimental protocol for 2-Phenoxynicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Phenoxynicotinonitrile

Abstract

This comprehensive guide details a robust and reproducible experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary method described is a classical nucleophilic aromatic substitution (SNA_r_), which offers a cost-effective and high-yielding route from commercially available starting materials. This document provides a thorough examination of the underlying reaction mechanism, a detailed step-by-step laboratory procedure, methods for purification and characterization, a troubleshooting guide, and a discussion of alternative synthetic strategies. The protocol is designed for researchers in organic synthesis, drug discovery, and chemical development, providing the necessary technical insights to ensure successful execution.

Introduction and Scientific Principle

This compound (CAS No. 14178-15-5) is a diaryl ether derivative incorporating a pyridine-3-carbonitrile scaffold.[][2] This structural motif is of significant interest in the development of novel pharmaceutical agents and functional organic materials. The synthesis of such diaryl ethers is a cornerstone of modern organic chemistry, with several established methodologies.

The protocol detailed herein focuses on the Nucleophilic Aromatic Substitution (SNA_r_) reaction. This pathway is particularly well-suited for the synthesis of this compound due to the inherent electronic properties of the 2-chloronicotinonitrile substrate. Aromatic rings, typically nucleophilic, can be rendered susceptible to nucleophilic attack if they possess potent electron-withdrawing groups.[3][4] In 2-chloronicotinonitrile, two factors strongly activate the ring for substitution:

  • The Pyridine Nitrogen: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the entire ring system electron-deficient.

  • The Cyano Group (-CN): As a strong electron-withdrawing group, the nitrile function further depletes electron density, particularly at the ortho (C2) and para (C4) positions relative to it.

This dual activation makes the C2 carbon, which bears the chlorine leaving group, highly electrophilic and thus an excellent site for attack by a nucleophile, in this case, the phenoxide ion. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the desired product.

Alternative Synthetic Strategies

While SNA_r_ is the recommended method for its simplicity and efficiency, researchers may consider alternative strategies depending on substrate scope or desired reaction conditions.

  • Ullmann Condensation: A classical copper-catalyzed reaction for forming C-O bonds between an aryl halide and an alcohol or phenol.[7] Traditional Ullmann reactions often require harsh conditions (high temperatures), though modern iterations using specialized ligands can proceed under milder temperatures.[8][9]

  • Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed cross-coupling reaction.[10] This method offers excellent functional group tolerance and generally proceeds under mild conditions but requires more expensive palladium catalysts and phosphine-based ligands.[11][12]

Detailed Experimental Protocol

This section provides a complete, step-by-step procedure for the synthesis of this compound via nucleophilic aromatic substitution.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.AmountMoles (mmol)Eq.
2-ChloronicotinonitrileC₆H₃ClN₂138.556602-54-65.00 g36.11.0
PhenolC₆H₆O94.11108-95-23.74 g39.71.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-77.48 g54.11.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-250 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6~300 mL--
Brine (Saturated NaCl)NaCl/H₂O--~100 mL--
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9As needed--
Silica Gel (for chromatography)SiO₂60.087631-86-9As needed--
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thermometer or temperature probe

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Reaction Setup and Execution
  • Flask Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinonitrile (5.00 g, 36.1 mmol), phenol (3.74 g, 39.7 mmol), and anhydrous potassium carbonate (7.48 g, 54.1 mmol).

  • Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Fit the flask with a reflux condenser and a nitrogen (or argon) inlet. Flush the system with the inert gas for 5-10 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Heating: Place the flask on a hot plate and begin stirring. Heat the reaction mixture to 120 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a TLC plate. A suitable eluent system is 20% ethyl acetate in hexanes. The reaction is complete when the 2-chloronicotinonitrile spot (check R_f value before starting) has been completely consumed (typically 4-6 hours).

Workup and Product Isolation
  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water. Stir for 10-15 minutes. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash them with water (2 x 50 mL) followed by brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Pre-adsorb the crude material onto a small amount of silica gel. Load it onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Concentrate the pure fractions under reduced pressure to yield this compound as a white to off-white solid.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reagents Weigh Reagents: 2-Chloronicotinonitrile Phenol, K₂CO₃ glassware Assemble Dry Glassware (3-Neck Flask, Condenser) setup Combine Reagents in DMF glassware->setup inert Flush with N₂/Ar setup->inert heat Heat to 120 °C with Stirring inert->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool quench Quench with H₂O cool->quench extract Extract with EtOAc (3x) quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography analysis Combine Pure Fractions & Concentrate chromatography->analysis characterize Characterize Product (NMR, MS, MP) analysis->characterize caption Workflow for the Synthesis of this compound

References

Application Note: Strategic Synthesis of 2-Substituted Nicotinonitrile Scaffolds via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the reaction of 2-Phenoxynicotinonitrile with nucleophiles.

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of this compound in Medicinal Chemistry

This compound is a pivotal building block in modern drug discovery and development. Its structure, featuring a pyridine ring activated by both a cyano group and a phenoxy leaving group at the 2-position, makes it an exceptionally versatile substrate for nucleophilic aromatic substitution (SNAr). This reactivity allows for the straightforward introduction of diverse functional groups, particularly nitrogen-based nucleophiles, to generate libraries of 2-substituted nicotinonitrile derivatives. These products are key intermediates in the synthesis of complex heterocyclic systems, including pyrido[2,3-d]pyrimidines, which are prevalent scaffolds in a range of therapeutic agents.[1][2]

This application note provides a comprehensive technical guide to understanding and executing the reaction of this compound with nucleophiles. We will delve into the underlying reaction mechanism, provide field-tested experimental protocols, and offer insights into optimizing reaction conditions for the synthesis of high-value molecules.

The Underpinning Mechanism: Nucleophilic Aromatic Substitution (SNAr) on an Electron-Deficient Pyridine Ring

The reaction proceeds via the classical SNAr pathway, which is distinct from SN1 and SN2 reactions observed with alkyl halides.[3][4] The process is facilitated by the inherent electron-deficient nature of the pyridine ring, which is further amplified by the strong electron-withdrawing effects of the nitrile group (-CN) and the ring nitrogen itself.

The key steps are:

  • Nucleophilic Attack: A nucleophile attacks the electron-poor carbon atom at the C2 position, which bears the phenoxy leaving group. This step is typically the rate-determining step of the reaction.[5][6]

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][7] The stability of this complex is paramount for the reaction to proceed. The negative charge is delocalized across the aromatic system and, crucially, onto the electronegative ring nitrogen and the cyano group, which provides significant stabilization.[8][9]

  • Rearomatization and Expulsion: The aromaticity of the ring is restored by the elimination of the phenoxide leaving group, yielding the final substituted product.

Caption: General SNAr mechanism on this compound.

Causality Behind Experimental Choices:
  • Leaving Group: The phenoxy group is an effective leaving group in this context. While counterintuitive to SN2 chemistry, where halides are ranked I > Br > Cl > F, in SNAr the rate-determining step is the initial nucleophilic attack. The high electronegativity of the oxygen helps to make the C2 position more electrophilic and thus more susceptible to attack.[5][10]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred. These solvents effectively solvate the counter-ion of the nucleophile without forming strong hydrogen bonds with the nucleophile itself, thus preserving its reactivity.[10]

  • Temperature: The energy barrier for breaking the aromaticity of the pyridine ring, even temporarily, requires energy input. Therefore, these reactions are often conducted at elevated temperatures (80-150 °C) to achieve a reasonable reaction rate.[10]

Protocol: Synthesis of 2-(Alkylamino)nicotinonitriles

This section provides a detailed protocol for the reaction of this compound with primary and secondary amines, a common transformation in drug discovery campaigns.[11][12]

Quantitative Data: Representative Amine Nucleophiles

The following table summarizes typical reaction conditions and outcomes for the displacement of the phenoxy group with various amine nucleophiles.

Nucleophile (Amine)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
PyrrolidineNMP1204>95%Highly reactive secondary amine.
MorpholineDMF100690-95%Reaction proceeds cleanly.
BenzylamineDMSO1301285-90%Higher temperature may be needed for less nucleophilic amines.
AnilineNMP1502470-80%Aromatic amines are weaker nucleophiles, requiring more forcing conditions.
DiethylamineDMF908>95%Steric hindrance is minimal, reaction is efficient.
Detailed Step-by-Step Experimental Protocol (Example: Synthesis of 2-(Pyrrolidino)nicotinonitrile)

Materials & Reagents:

  • This compound (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, optional base)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Reaction flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Workflow Diagram:

protocol_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup1 Charge flask with This compound and K₂CO₃ (optional) setup2 Add anhydrous DMF under N₂ atmosphere setup1->setup2 setup3 Add pyrrolidine (nucleophile) setup2->setup3 react Heat mixture to 90-100 °C with stirring setup3->react monitor Monitor progress by TLC or LC-MS react->monitor workup1 Cool to room temp. Quench with water monitor->workup1 workup2 Extract with Ethyl Acetate (3x) workup1->workup2 workup3 Wash combined organic layers with brine workup2->workup3 workup4 Dry over MgSO₄, filter workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purify Purify crude product via column chromatography or recrystallization workup5->purify

Caption: General experimental workflow for the SNAr reaction.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.96 g, 10 mmol, 1.0 eq). If using a base, add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

    • Scientist's Note: The optional base (K₂CO₃) can act as an acid scavenger for any protons generated, which can be beneficial when using amine hydro-salts or to ensure the amine remains deprotonated and thus maximally nucleophilic.

  • Solvent and Reagent Addition: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMF (50 mL) via syringe. Begin stirring to dissolve the starting material. Add pyrrolidine (1.0 mL, 12 mmol, 1.2 eq) dropwise to the stirring solution.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C using a pre-heated oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water (150 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Scientist's Note: Ethyl acetate is a good general-purpose solvent for extracting moderately polar organic products. Ensure complete phase separation before proceeding.

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF and water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.

  • Isolation and Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude material can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 2-(pyrrolidino)nicotinonitrile.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficient temperature. 2. Nucleophile is not strong enough. 3. Water in the reaction mixture.1. Increase reaction temperature in 10-20 °C increments. 2. Use a stronger base (e.g., NaH) to deprotonate the nucleophile (if applicable); switch to a more polar solvent like NMP or DMSO. 3. Ensure all reagents and solvents are anhydrous.
Multiple Products / Side Reactions 1. Reaction with the nitrile group. 2. Ring-opening or degradation at high temperatures.1. Use milder conditions (lower temperature, shorter reaction time). This is rare with amine nucleophiles but can occur with very strong nucleophiles like Grignards.[13] 2. Reduce the reaction temperature and extend the reaction time.
Difficulty in Product Isolation 1. Product is highly water-soluble. 2. Emulsion during extraction.1. Saturate the aqueous layer with NaCl before extraction to salt out the product. 2. Add more brine to the separatory funnel to break the emulsion; filter the entire mixture through a pad of celite.

Conclusion

This compound is a robust and reliable substrate for SNAr reactions, providing a highly efficient route to a wide range of 2-substituted nicotinonitriles. By understanding the mechanistic principles of nucleophilic aromatic substitution on this activated pyridine system, researchers can rationally design and optimize synthetic pathways. The protocols and insights provided herein serve as a practical guide for medicinal chemists and process scientists to leverage this valuable building block in the accelerated discovery and development of novel therapeutics.[14]

References

The Versatile Role of 2-Phenoxynicotinonitrile in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Precursor

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that can serve as building blocks for potent and selective therapeutics is perpetual. Among the myriad of starting materials, 2-phenoxynicotinonitrile has emerged as a particularly versatile and valuable precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, namely the reactive nitrile group, the electron-deficient pyridine ring, and the displaceable phenoxy group, provide a rich chemical playground for the construction of complex, multi-ring systems. These resulting heterocyclic structures, such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines, are at the core of numerous biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and V-ATPase inhibitors.

This comprehensive guide delves into the synthetic utility of this compound, offering detailed application notes and field-proven protocols for its conversion into key heterocyclic frameworks. We will explore the underlying reaction mechanisms, providing insights into the causality behind experimental choices, and present this information in a manner that is both instructive for the seasoned researcher and accessible to those new to the field.

Core Synthetic Strategies: From a Simple Pyridine to Fused Heterocycles

The journey from this compound to complex heterocyclic architectures typically involves a series of strategic transformations. The phenoxy group, being a good leaving group, can be readily displaced by various nucleophiles. This initial substitution is often the gateway to subsequent intramolecular cyclization reactions, where the nitrile group plays a pivotal role. Two of the most powerful and widely employed strategies for constructing fused heterocyclic systems from this compound and its derivatives are:

  • Condensation with Guanidine and Amidines: This approach is a cornerstone for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds renowned for their diverse pharmacological activities.

  • Thiophene Annulation via the Gewald Reaction: This multicomponent reaction provides an efficient route to thieno[2,3-b]pyridines, which are important scaffolds in medicinal chemistry.

The following sections will provide a detailed exploration of these synthetic pathways, complete with mechanistic insights and step-by-step protocols.

Synthesis of Pyrido[2,3-d]pyrimidines: A Gateway to Kinase Inhibitors

The pyrido[2,3-d]pyrimidine core is a privileged scaffold found in numerous kinase inhibitors, including the FDA-approved drug Palbociclib. The synthesis of this bicyclic system from this compound typically proceeds through a two-step sequence involving an initial nucleophilic aromatic substitution followed by a cyclocondensation reaction.

Mechanistic Rationale

The overall transformation hinges on the initial displacement of the phenoxy group by an amine to generate a 2-amino-3-cyanopyridine intermediate. This intermediate then undergoes a base-catalyzed cyclization with guanidine. The reaction proceeds through a nucleophilic attack of the guanidine on the nitrile carbon, followed by an intramolecular condensation to form the pyrimidine ring.

Diagram 1: Synthesis of Pyrido[2,3-d]pyrimidines

G cluster_0 Step 1: Amination cluster_1 Step 2: Cyclization A This compound C 2-Amino-3-cyanopyridine Intermediate A->C Nucleophilic Aromatic Substitution B Amine (e.g., NH3) E 2,4-Diaminopyrido[2,3-d]pyrimidine C->E Cyclocondensation D Guanidine

Caption: General workflow for the synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidines

This protocol outlines a general procedure for the synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines from this compound.

Step 1: Synthesis of 2-Amino-3-cyanopyridine

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, add an excess of the desired amine (e.g., a solution of ammonia in methanol, or an alkyl/aryl amine) (3-5 eq).

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the crude 2-amino-3-cyanopyridine derivative. This product can often be used in the next step without further purification.

Step 2: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine

  • To a suspension of the 2-amino-3-cyanopyridine derivative (1.0 eq) in a high-boiling point alcohol such as 2-ethoxyethanol or n-butanol, add guanidine hydrochloride (1.5-2.0 eq) and a base such as sodium ethoxide or potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux (typically 120-150°C) for 6-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel to yield the desired 2,4-diaminopyrido[2,3-d]pyrimidine.

Reactant Reagents and Conditions Product Yield (%)
This compound1. NH3/MeOH, 100°C; 2. Guanidine HCl, NaOEt, EtOH, reflux2,4-Diaminopyrido[2,3-d]pyrimidine65-75 (over two steps)
This compound1. Methylamine, DMF, 90°C; 2. Guanidine HCl, K2CO3, n-BuOH, reflux2,4-Diamino-8-methylpyrido[2,3-d]pyrimidine60-70 (over two steps)

Synthesis of Thieno[2,3-b]pyridines: Building Blocks for Bioactive Molecules

The thieno[2,3-b]pyridine scaffold is another key heterocyclic system with a broad range of biological activities. The Gewald reaction offers a powerful and convergent approach to this ring system. While the classical Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base, a modification of this reaction can be adapted for the synthesis of thieno[2,3-b]pyridines starting from a 2-thio-3-cyanopyridine derivative, which can be prepared from this compound.

Mechanistic Insights

The synthesis begins with the conversion of this compound to a 2-mercaptonicotinonitrile (or its tautomeric thione form) via reaction with a sulfur nucleophile like sodium hydrosulfide. This intermediate then undergoes a Thorpe-Ziegler type intramolecular cyclization. The base deprotonates the α-carbon of the S-alkylated intermediate, and the resulting carbanion attacks the nitrile carbon to form a five-membered ring. Subsequent tautomerization leads to the aromatic thieno[2,3-b]pyridine.

Diagram 2: Synthesis of Thieno[2,3-b]pyridines

G cluster_0 Step 1: Thiolation cluster_1 Step 2: Alkylation & Cyclization A This compound C 2-Mercaptonicotinonitrile A->C Nucleophilic Aromatic Substitution B NaSH E 3-Aminothieno[2,3-b]pyridine Derivative C->E S-Alkylation & Thorpe-Ziegler Cyclization D α-Halo Ketone/Ester

Caption: General workflow for the synthesis of 3-aminothieno[2,3-b]pyridines.

Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridines

This protocol provides a general method for the synthesis of 3-aminothieno[2,3-b]pyridine derivatives.

Step 1: Synthesis of 2-Mercaptonicotinonitrile

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like DMF or ethanol.

  • Add sodium hydrosulfide hydrate (NaSH·xH₂O) (1.5-2.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80°C for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of 5-6.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-mercaptonicotinonitrile, which can be used directly in the next step.

Step 2: Synthesis of 3-Aminothieno[2,3-b]pyridine Derivative

  • To a solution of 2-mercaptonicotinonitrile (1.0 eq) in a solvent such as ethanol or DMF, add a base like potassium carbonate or sodium ethoxide (1.1 eq).

  • To this mixture, add an α-halo ketone or α-halo ester (e.g., ethyl bromoacetate, chloroacetone) (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 2-8 hours until the S-alkylation is complete (monitored by TLC).

  • For the cyclization step, add a stronger base such as sodium ethoxide or potassium tert-butoxide (1.5-2.0 eq) and heat the mixture to reflux for 1-4 hours.

  • After the reaction is complete, cool the mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Reactant Reagents and Conditions Product Yield (%)
This compound1. NaSH, EtOH, 70°C; 2. Ethyl bromoacetate, K2CO3, DMF, rt; 3. NaOEt, EtOH, refluxEthyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate55-65 (over three steps)
This compound1. NaSH, DMF, 80°C; 2. Chloroacetone, K2CO3, Acetone, reflux; 3. K-t-BuOK, THF, reflux1-(3-Amino-thieno[2,3-b]pyridin-2-yl)ethanone50-60 (over three steps)

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of biologically important heterocyclic compounds. The protocols and mechanistic insights provided in this guide highlight its utility in constructing pyrido[2,3-d]pyrimidine and thieno[2,3-b]pyridine cores, which are central to many modern therapeutic agents. The ability to readily modify the substitution pattern on the pyridine ring and to introduce diverse functionalities through the displacement of the phenoxy group and subsequent cyclization reactions underscores the immense potential of this compound in the generation of novel compound libraries for drug discovery programs. As researchers continue to explore new synthetic methodologies, the applications of this privileged precursor are poised to expand even further, paving the way for the development of next-generation therapeutics.

Application Notes and Protocols: 2-Phenoxynicotinonitrile in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the applications of 2-Phenoxynicotinonitrile in materials science. While direct polymerization of this molecule is not widely documented, its chemical structure, featuring a reactive nitrile group and a thermally stable phenoxy moiety, makes it a compelling candidate for the synthesis of high-performance polymers and functional materials. This document will focus on its potential as a precursor for phthalocyanine-like macrocycles and as a monomer for novel poly(arylene ether nitrile) systems. We will present detailed, scientifically grounded protocols for the synthesis and characterization of these materials, supported by mechanistic insights and expected material properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in exploring new molecular building blocks for advanced applications.

Introduction: The Potential of this compound in Materials Science

This compound is a heterocyclic aromatic compound characterized by a pyridine ring substituted with a cyano group and a phenoxy group. This unique combination of functional groups imparts a set of properties that are highly desirable in the field of materials science. The nitrile group can undergo cyclotrimerization or be converted to other functional groups, making it a versatile handle for polymerization and molecular engineering. The phenoxy group, a common constituent of high-performance polymers, contributes to thermal stability, solubility in organic solvents, and favorable mechanical properties.

While primarily utilized in medicinal chemistry as a building block for pharmacologically active compounds, the application of this compound in materials science remains a largely unexplored frontier. This guide aims to bridge this gap by proposing and detailing its use in two primary areas:

  • As a precursor for novel phthalocyanine analogues: Phthalocyanines are robust macrocyclic compounds with exceptional thermal stability and unique electronic properties, finding applications as pigments, catalysts, and in photodynamic therapy. The incorporation of the this compound moiety into a phthalocyanine-like structure is hypothesized to modulate the electronic properties and solubility of the resulting macrocycle.

  • As a monomer for high-performance polymers: The nitrile group can be a key component in the synthesis of poly(arylene ether nitrile)s, a class of engineering thermoplastics known for their high glass transition temperatures, excellent mechanical strength, and chemical resistance.

This document will provide the theoretical framework and practical protocols for researchers to investigate these promising applications.

Application I: this compound as a Precursor for Phthalocyanine-like Macrocycles

Phthalocyanines are traditionally synthesized from phthalonitrile or its derivatives through a template-assisted cyclotetramerization reaction.[1] By substituting a benzene ring in the phthalonitrile precursor with the pyridine ring of this compound, we can anticipate the formation of a novel class of macrocycles with altered electronic and physical properties. The nitrogen atom in the pyridine ring is expected to influence the coordination chemistry and photophysical behavior of the resulting metal complexes.

Proposed Reaction Pathway

The synthesis of a metal-coordinated phthalocyanine-like macrocycle from this compound is proposed to proceed via a cyclotetramerization reaction in the presence of a metal salt, which acts as a template. The general reaction is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound 4 x this compound Product Metal-coordinated Phthalocyanine Analogue This compound->Product Cyclotetramerization MetalSalt Metal Salt (e.g., ZnCl2) MetalSalt->Product Template Solvent High-boiling solvent (e.g., Quinoline) Solvent->Product Temperature High Temperature (180-220 °C) Temperature->Product Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Product

Caption: Proposed synthesis of a phthalocyanine analogue.

Detailed Experimental Protocol: Synthesis of a Zinc-Coordinated Phthalocyanine Analogue

This protocol describes the synthesis of a zinc-coordinated phthalocyanine-like macrocycle using this compound.

Materials:

  • This compound (98% purity)

  • Anhydrous Zinc Chloride (ZnCl₂) (98% purity)

  • Quinoline (99% purity, anhydrous)

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus with a magnetic stirrer and oil bath

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add this compound (4.0 g, 20.4 mmol) and anhydrous zinc chloride (0.70 g, 5.1 mmol).

  • Solvent Addition: Add 20 mL of quinoline to the flask.

  • Inert Atmosphere: Purge the system with argon or nitrogen for 15 minutes to ensure an inert atmosphere.

  • Heating and Reaction: Heat the reaction mixture to 200 °C with vigorous stirring in an oil bath. Maintain this temperature for 6 hours. The color of the reaction mixture is expected to change to a deep green or blue.

  • Cooling and Precipitation: After 6 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Product Isolation: Pour the cooled reaction mixture into 200 mL of methanol with stirring. A colored precipitate should form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with hot methanol, water, and then again with methanol until the filtrate is colorless.

  • Purification (Soxhlet Extraction): The crude product can be further purified by Soxhlet extraction with acetone to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Characterization and Expected Results

The synthesized macrocycle should be characterized using the following techniques:

Technique Expected Observations
FT-IR Spectroscopy Disappearance of the sharp nitrile (C≡N) stretching band around 2230 cm⁻¹. Appearance of characteristic bands for the phthalocyanine macrocycle.
UV-Vis Spectroscopy A sharp and intense Q-band in the region of 600-700 nm, characteristic of the π-π* transition of the phthalocyanine macrocycle.
¹H NMR Spectroscopy Complex aromatic signals corresponding to the protons of the phenoxy and pyridine rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the zinc-coordinated tetra(2-phenoxy-nicotinonitrile) macrocycle.

The yield of the reaction is expected to be in the range of 40-60%, depending on the purity of the reagents and the reaction conditions.

Application II: this compound as a Monomer for High-Performance Polymers

Aromatic poly(ether nitrile)s are a class of high-performance thermoplastics with excellent thermal stability, mechanical properties, and chemical resistance.[2] The synthesis of these polymers typically involves the nucleophilic substitution reaction between a bisphenol and an activated dihalide monomer containing a nitrile group. We propose the use of a derivative of this compound as a key building block in the synthesis of a novel poly(arylene ether nitrile).

Proposed Polymerization Strategy

To utilize this compound in a step-growth polymerization, it first needs to be converted into a di-functional monomer. A plausible approach is the synthesis of a bis(phenoxy)nicotinonitrile derivative, where two nicotinonitrile units are linked by a bisphenol. This di-functional monomer can then be polymerized with a bisphenol to yield a high molecular weight polymer.

G cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization Start 2-Chloro-nicotinonitrile + Bisphenol A Monomer Bis(nicotinonitrile) Monomer Start->Monomer Nucleophilic Substitution Monomer_Poly Bis(nicotinonitrile) Monomer Polymer Poly(arylene ether nitrile) Monomer_Poly->Polymer Bisphenol Bisphenol A Bisphenol->Polymer Nucleophilic Aromatic Substitution Polymerization

Caption: Proposed route to a novel poly(arylene ether nitrile).

Detailed Experimental Protocol: Synthesis of a Poly(arylene ether nitrile)

This protocol outlines a two-step process for the synthesis of a poly(arylene ether nitrile) using a derivative of this compound.

Step 1: Synthesis of the Bis(nicotinonitrile) Monomer

Materials:

  • 2-Chloronicotinonitrile

  • Bisphenol A

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

Procedure:

  • In a flask equipped with a Dean-Stark trap, combine Bisphenol A (11.4 g, 50 mmol), 2-chloronicotinonitrile (13.8 g, 100 mmol), and potassium carbonate (15.2 g, 110 mmol) in DMAc (100 mL) and toluene (50 mL).

  • Heat the mixture to reflux to azeotropically remove water.

  • After water removal, distill off the toluene and heat the reaction mixture at 160 °C for 8 hours.

  • Cool the mixture and precipitate the product in water.

  • Filter, wash with water, and recrystallize from ethanol to obtain the pure bis(nicotinonitrile) monomer.

Step 2: Polymerization

Materials:

  • Bis(nicotinonitrile) monomer (from Step 1)

  • Bisphenol A

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

Procedure:

  • In a similar setup as Step 1, combine the bis(nicotinonitrile) monomer (10 mmol), Bisphenol A (10 mmol), and potassium carbonate (11 mmol) in DMAc (50 mL) and toluene (25 mL).

  • Follow the same procedure for azeotropic water removal and subsequent heating at 160 °C. The viscosity of the solution will increase as the polymerization proceeds.

  • Continue the reaction for 12-24 hours until a high viscosity is achieved.

  • Cool the viscous solution and precipitate the polymer by slowly adding the solution to a large volume of methanol.

  • Collect the fibrous polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven at 80 °C.

Predicted Polymer Properties and Characterization

The resulting polymer is expected to be a high-performance thermoplastic. Its properties can be characterized as follows:

Property Predicted Range/Characteristic Characterization Technique
Glass Transition Temp. (Tg) 180 - 250 °CDifferential Scanning Calorimetry (DSC)
Thermal Decomposition Temp. > 450 °C (in N₂)Thermogravimetric Analysis (TGA)
Tensile Strength 80 - 120 MPaUniversal Testing Machine
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP)Solubility Tests

The polymer's structure can be confirmed by ¹H NMR and FT-IR spectroscopy, and its molecular weight can be determined by gel permeation chromatography (GPC). The predicted high thermal stability and mechanical strength would make this novel polymer suitable for applications in aerospace, automotive, and electronics industries where materials are subjected to harsh conditions.

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of each chemical used.

Conclusion

This compound presents a promising, yet underexplored, platform for the development of advanced materials. Its unique chemical structure allows for its potential application as a precursor for novel phthalocyanine-like macrocycles with tunable electronic properties, and as a monomer for high-performance poly(arylene ether nitrile)s with excellent thermal and mechanical stability. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and unlock the full potential of this versatile molecule in materials science.

References

Application Notes: 2-Phenoxynicotinonitrile as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-phenoxynicotinonitrile as a strategic building block in pharmaceutical synthesis. We delve into its synthesis, key chemical transformations, and its application in constructing scaffolds relevant to modern therapeutic targets. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the experimental choices. This document serves as a practical resource for leveraging the unique chemical attributes of this compound in drug discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of drug design. When substituted with a phenoxy group at the 2-position and a nitrile at the 3-position, the resulting molecule, this compound, becomes a highly versatile and valuable intermediate.

The strategic importance of this building block lies in the orthogonal reactivity of its functional groups:

  • The Nitrile Group: A versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or participate in cyclization reactions to form fused heterocyclic systems. The nitrile moiety itself is found in numerous pharmaceuticals and can act as a bioisostere for other functional groups or engage in key binding interactions.

  • The Phenoxy Group: This ether linkage provides a balance of lipophilicity and metabolic stability. The phenyl ring offers a vector for further substitution to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.

  • The Pyridine Ring: The nitrogen atom influences the molecule's pKa, solubility, and potential for hydrogen bonding. The electronic arrangement, with an electron-withdrawing cyano group, activates the pyridine ring for specific transformations.

This guide will detail the synthesis of this compound and provide validated protocols for its conversion into key pharmaceutical precursors, highlighting its potential in developing novel therapeutics, particularly in the areas of anti-inflammatory and metabolic diseases.

Physicochemical Properties

A clear understanding of the physical properties of a building block is critical for experimental design, including solvent selection, reaction setup, and purification strategies.

PropertyValueSource
IUPAC Name 2-phenoxypyridine-3-carbonitrileBOC Sciences[2]
Synonyms 2-Phenoxypyridine-3-carbonitrile, 3-Cyano-2-phenoxypyridineBOC Sciences[2]
CAS Number 14178-15-5Sigma-Aldrich
Molecular Formula C₁₂H₈N₂OBOC Sciences[2]
Molecular Weight 196.21 g/mol Sigma-Aldrich
Appearance White to off-white solid---
Purity ≥95% (typical)Sigma-Aldrich

Synthesis and Key Transformations

The following sections provide detailed protocols for the synthesis of this compound and its subsequent conversion into valuable pharmaceutical intermediates. The logic behind the choice of reagents and conditions is explained to empower the researcher to adapt and troubleshoot these methods.

Workflow Overview

The overall synthetic strategy involves the preparation of an activated pyridine precursor, followed by nucleophilic substitution to install the phenoxy group. The resulting this compound can then be elaborated via several key pathways.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Key Transformations 2-Chloronicotinonitrile 2-Chloronicotinonitrile This compound This compound 2-Chloronicotinonitrile->this compound SNAr (Phenol, Base) Acid 2-Phenoxynicotinic Acid This compound->Acid Acid/Base Hydrolysis Amide 2-Phenoxynicotinamide This compound->Amide Partial Hydrolysis Amine (2-Phenoxypyridin-3-yl)methanamine This compound->Amine Catalytic Reduction Acid->Amide Coupling G start Start: This compound q1 Desired Pharmacophore? start->q1 a1 Acid or Amide (e.g., for COX Inhibitors, TGR5 Agonists) q1->a1 Acid/Amide a2 Primary Amine (e.g., for GPCR Ligands, Urea/Sulfonamide Synthesis) q1->a2 Amine a3 Fused Heterocycle (e.g., for Kinase Inhibitors) q1->a3 Heterocycle p1 Use Protocol 3.2 (Hydrolysis) or Partial Hydrolysis a1->p1 p2 Use Protocol 3.3 (Reduction) a2->p2 p3 Utilize Nitrile for Intramolecular Cyclization a3->p3

References

Synthetic Routes to 2-Phenoxynicotinonitrile Derivatives: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Phenoxynicotinonitrile Scaffold

The this compound core is a privileged scaffold in modern drug discovery, forming the structural basis of numerous biologically active compounds. Its unique architecture, combining a pyridine ring, a nitrile group, and a phenoxy ether linkage, provides a versatile platform for developing potent and selective therapeutic agents. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including applications as kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways. The strategic importance of this motif necessitates robust and efficient synthetic methodologies to enable the exploration of chemical space and the optimization of lead compounds.

This technical guide provides an in-depth overview of the primary synthetic strategies for accessing this compound derivatives. We will explore the mechanistic underpinnings of key reactions, offer field-proven insights into experimental choices, and provide detailed, actionable protocols for researchers in medicinal chemistry and process development.

Core Synthetic Strategies: A Comparative Overview

The construction of the critical C-O bond between the pyridine and phenyl rings is the central challenge in synthesizing this compound derivatives. Two principal strategies have emerged as the most effective and widely adopted in the field:

  • Nucleophilic Aromatic Substitution (SNAr): A classical and often cost-effective method that relies on the inherent electrophilicity of the pyridine ring.

  • Metal-Catalyzed Cross-Coupling Reactions: Modern, versatile methods, such as the Buchwald-Hartwig and Ullmann condensations, offer broader substrate scope and milder reaction conditions.

The choice between these methodologies is often dictated by factors such as the electronic nature of the substrates, functional group tolerance, desired scale, and cost considerations.

FeatureNucleophilic Aromatic Substitution (SNAr)Metal-Catalyzed Cross-Coupling
Key Reagents 2-Halonicotinonitrile, Phenol, Base (e.g., K₂CO₃, NaH)2-Halonicotinonitrile, Phenol, Metal Catalyst (Pd or Cu), Ligand, Base
Activation Requires electron-deficient pyridine ring. The nitrile group at C3 activates the C2 position.[1][2]Metal catalyst enables coupling of less reactive partners.[3][4]
Advantages Cost-effective (no metal catalyst/ligand), simple procedure, often high-yielding for activated substrates.Broad substrate scope, high functional group tolerance, milder conditions often possible.
Limitations Limited to electron-deficient pyridines, may require high temperatures, less tolerant of sensitive functional groups.Cost of catalyst and ligands, potential for metal contamination in the final product, requires careful optimization.[4]
Typical Solvents Polar aprotic (DMF, DMSO)[1]Aprotic (Toluene, Dioxane, THF)[5]

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for forging the aryl ether bond in this compound synthesis. The reaction proceeds via an addition-elimination mechanism, which is fundamentally different from SN1 or SN2 pathways.[6][7]

Mechanistic Rationale

The electron-deficient nature of the pyridine ring, further amplified by the electron-withdrawing cyano group, makes the C2 position highly susceptible to nucleophilic attack.[1][2][8] The reaction is initiated by the attack of a phenoxide nucleophile on the carbon atom bearing the leaving group (typically a halide). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][9] Aromaticity is subsequently restored by the expulsion of the leaving group.

The stability of the Meisenheimer complex is paramount. The pyridine nitrogen and the nitrile group effectively delocalize the negative charge through resonance, lowering the activation energy of the reaction.[1][10] This is why the leaving group must be positioned ortho (C2) or para (C4) to the ring nitrogen for the reaction to be efficient.[1]

Caption: Generalized SNAr Addition-Elimination Mechanism.

Causality Behind Experimental Choices
  • Choice of Leaving Group: The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[1][9] This counterintuitive trend arises because the rate-determining step is often the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and accelerating the attack.[1]

  • Base and Solvent: A base is required to deprotonate the phenol, generating the more potent phenoxide nucleophile. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The choice depends on the acidity of the phenol and the desired reaction temperature. Polar aprotic solvents like DMF and DMSO are ideal as they effectively solvate the cation of the base, leaving the phenoxide anion highly reactive.[1][11]

Strategy 2: Metal-Catalyzed Cross-Coupling Reactions

For substrates that are unreactive under SNAr conditions or possess sensitive functional groups, palladium- and copper-catalyzed cross-coupling reactions provide powerful alternatives.

A. Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been adapted for C-O bond formation, offering a versatile route to aryl ethers.[3][12] This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol or phenol.[5]

Mechanistic Rationale (Simplified Catalytic Cycle): The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[5][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (2-chloronicotinonitrile) bond, forming a Pd(II) complex.

  • Ligand Exchange/Deprotonation: The phenol coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-alkoxide complex.

  • Reductive Elimination: The final C-O bond is formed, yielding the this compound product and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are often required to promote the reductive elimination step and stabilize the catalytic species.[5]

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) PdII_Aryl LₙPd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Alkoxide LₙPd(II)(Ar)(OAr') PdII_Aryl->PdII_Alkoxide Ar'-OH, Base LigandEx Ligand Exchange / Deprotonation PdII_Alkoxide->Pd0 Product Ar-OAr' PdII_Alkoxide->Product Reactants Ar-X + Ar'-OH

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig C-O Coupling.

B. Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.[14] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of copper salts with various ligands, allowing the reaction to proceed under much milder conditions.[14][15][16]

This method is particularly useful when palladium-based methods are not viable. The mechanism is complex and still debated but is thought to involve Cu(I)/Cu(III) intermediates.[15]

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should perform their own optimization based on the specific substrates used.

Protocol 1: SNAr Synthesis of 2-(4-methoxyphenoxy)nicotinonitrile

This protocol describes a typical SNAr reaction between an activated aryl halide and a phenol.

Workflow Visualization:

SNAr_Workflow Start Start Setup Combine 2-chloronicotinonitrile, 4-methoxyphenol, and K₂CO₃ in a round-bottom flask. Start->Setup Solvent Add anhydrous DMF under N₂ atmosphere. Setup->Solvent Heat Heat reaction mixture to 100 °C. Solvent->Heat Monitor Monitor reaction progress by TLC. Heat->Monitor Workup Cool to RT, pour into ice-water, and extract with ethyl acetate. Monitor->Workup Upon completion Purify Dry organic layer, concentrate, and purify by column chromatography. Workup->Purify End Characterize final product. Purify->End

Caption: Experimental Workflow for SNAr Synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.0 g, 7.22 mmol), 4-methoxyphenol (1.08 g, 8.66 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 g, 14.44 mmol, 2.0 equiv).

  • Reaction Setup: Evacuate and backfill the flask with dry nitrogen gas three times. Add anhydrous N,N-dimethylformamide (DMF, 20 mL) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) every 2 hours (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 8-12 hours.

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-water (100 mL). A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol 2: Buchwald-Hartwig Synthesis of this compound

This protocol illustrates a modern cross-coupling approach suitable for a broader range of substrates.

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial add Pd₂(dba)₃ (0.046 g, 0.05 mmol, 1 mol%), Xantphos (0.087 g, 0.15 mmol, 3 mol%), and 5 mL of anhydrous toluene. Stir for 10 minutes.

  • Reagent Preparation: In a separate oven-dried Schlenk tube, add 2-bromonicotinonitrile (1.83 g, 10 mmol), phenol (1.04 g, 11 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃, 4.89 g, 15 mmol, 1.5 equiv).

  • Reaction Setup: Evacuate and backfill the Schlenk tube with argon three times. Add 20 mL of anhydrous toluene, followed by the pre-formed catalyst solution via cannula.

  • Heating and Monitoring: Seal the tube and heat the mixture in a preheated oil bath at 110 °C for 16-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired this compound.

Conclusion and Future Outlook

The synthesis of this compound derivatives is a well-established field with robust methodologies. Classical SNAr reactions remain a highly effective and economical choice for appropriately activated substrates. For more challenging transformations requiring broader functional group compatibility and milder conditions, metal-catalyzed methods like the Buchwald-Hartwig coupling have become indispensable tools. The continued development of more active and sustainable catalysts, particularly those based on earth-abundant metals, will undoubtedly shape the future of this important area of medicinal chemistry. This guide provides the foundational knowledge and practical protocols to empower researchers to efficiently synthesize these valuable compounds for the advancement of drug discovery programs.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Phenoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Synthesis Overview

2-Phenoxynicotinonitrile is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its structural motif, featuring a phenoxy group at the 2-position of a pyridine ring bearing a nitrile at the 3-position, serves as a versatile scaffold for further chemical elaboration. The growing demand for downstream products necessitates a robust, scalable, and economically viable synthetic process. This guide provides a detailed examination of the scale-up synthesis of this compound, focusing on the well-established Nucleophilic Aromatic Substitution (SNAr) pathway. We will delve into the mechanistic underpinnings of this reaction, present a comprehensive, field-proven protocol for kilogram-scale production, and address critical aspects of process control, safety, and product purification.

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound is most efficiently achieved through the reaction of 2-chloronicotinonitrile with phenol in the presence of a suitable base. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone of modern organic synthesis.

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. The presence of the electron-withdrawing nitrile group further enhances this effect, particularly at the ortho and para positions relative to the nitrile. In the case of 2-chloronicotinonitrile, the chlorine atom at the 2-position is readily displaced by a nucleophile.

The reaction is initiated by the deprotonation of phenol by a base to form the more nucleophilic phenoxide anion. This anion then attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and the nitrile group, which provides significant stabilization. The final step involves the expulsion of the chloride leaving group, regenerating the aromaticity of the pyridine ring and yielding the desired this compound product.

To facilitate this reaction on a larger scale, particularly when dealing with reactants that may have limited mutual solubility, Phase-Transfer Catalysis (PTC) is a highly effective strategy.[1] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide anion from an aqueous or solid phase into the organic phase where the 2-chloronicotinonitrile is dissolved, thereby accelerating the reaction rate under milder conditions.[2][3]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the scaled-up production of this compound, from reactant preparation to final product isolation.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Drying prep_reactants Reactant Charging (2-chloronicotinonitrile, Phenol, Solvent) reaction SNAr Reaction under Phase-Transfer Catalysis prep_reactants->reaction prep_base Base Preparation (Aqueous KOH Solution) prep_base->reaction monitoring In-Process Monitoring (HPLC/TLC) reaction->monitoring quench Reaction Quenching monitoring->quench Upon Completion phase_sep Phase Separation quench->phase_sep extraction Aqueous Washes phase_sep->extraction solvent_removal Solvent Evaporation extraction->solvent_removal crystallization Recrystallization solvent_removal->crystallization filtration Product Filtration crystallization->filtration drying Vacuum Drying filtration->drying final_product This compound drying->final_product

Caption: Workflow for the scaled-up synthesis of this compound.

Kilogram-Scale Synthesis Protocol

This protocol details the synthesis of this compound on a 1 kg scale with an expected yield of 85-95%.

Materials and Equipment
Material/EquipmentSpecificationQuantity
2-ChloronicotinonitrilePurity >99%1.00 kg (7.22 mol)
PhenolPurity >99%0.75 kg (7.97 mol)
Potassium Hydroxide (KOH)85% pellets0.52 kg (7.98 mol)
Tetrabutylammonium Bromide (TBAB)Purity >98%0.116 kg (0.36 mol)
TolueneAnhydrous10 L
Deionized Water5 L
2-PropanolReagent GradeAs needed for recrystallization
20 L Jacketed Glass Reactorwith overhead stirrer, condenser, temperature probe, and addition funnel1
Heating/Cooling Circulator1
Filtration ApparatusNutsche filter-dryer or similar1
Vacuum Oven1
Procedure

Phase 1: Preparation

  • Reactor Setup: Ensure the 20 L jacketed glass reactor is clean, dry, and purged with nitrogen to create an inert atmosphere.

  • Reactant Charging: Charge the reactor with 2-chloronicotinonitrile (1.00 kg), phenol (0.75 kg), tetrabutylammonium bromide (0.116 kg), and toluene (8 L).

  • Base Preparation: In a separate vessel, carefully dissolve potassium hydroxide pellets (0.52 kg) in deionized water (2 L). Caution: This is a highly exothermic process. Use an ice bath to control the temperature of the KOH solution.

Phase 2: Reaction

  • Initiation: Begin vigorous stirring of the reactor contents. Slowly add the prepared aqueous KOH solution to the reactor via the addition funnel over a period of 1-2 hours. Maintain the internal temperature between 40-50°C using the heating/cooling circulator.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80-85°C and maintain for 4-6 hours.

  • In-Process Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC until the consumption of 2-chloronicotinonitrile is complete.

Phase 3: Work-up and Isolation

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add 3 L of deionized water to the reactor.

  • Phase Separation: Stop the stirring and allow the layers to separate. The upper organic layer contains the product.

  • Aqueous Washes: Drain the lower aqueous layer. Wash the organic layer sequentially with 2 L of 1 M HCl, 2 L of deionized water, and 2 L of brine.

  • Solvent Removal: Transfer the organic layer to a suitable vessel and remove the toluene under reduced pressure using a rotary evaporator.

Phase 4: Purification and Drying

  • Recrystallization: Dissolve the crude solid residue in a minimal amount of hot 2-propanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Filtration: Collect the crystalline product by filtration and wash the filter cake with a small amount of cold 2-propanol.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved.

Expected Results
ParameterValue
Yield 1.25 - 1.40 kg (85 - 95%)
Purity (HPLC) >99.5%
Appearance White to off-white crystalline solid
Melting Point 60-62 °C

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood or a controlled environment suitable for handling the listed chemicals.

  • Chemical Hazards:

    • 2-Chloronicotinonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

    • Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage.

    • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. The dissolution in water is highly exothermic.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Ineffective phase-transfer catalyst.- Base not fully dissolved or added too quickly.- Extend reaction time or increase temperature slightly.- Ensure the quality and appropriate loading of the TBAB.- Ensure complete dissolution of KOH and control the addition rate.
Low Yield - Incomplete reaction.- Product loss during work-up and recrystallization.- Address the causes of incomplete reaction.- Minimize the amount of solvent used for recrystallization and washing.
Product Impurity - Presence of unreacted starting materials.- Formation of by-products.- Ensure complete reaction before work-up.- Optimize recrystallization conditions (e.g., solvent system, cooling rate).

Conclusion

The scale-up synthesis of this compound via Nucleophilic Aromatic Substitution, facilitated by Phase-Transfer Catalysis, is a highly efficient and reliable method for producing this valuable intermediate in kilogram quantities. By carefully controlling reaction parameters, adhering to safety protocols, and employing a robust purification strategy, researchers and drug development professionals can consistently obtain high-purity material for their downstream applications. This detailed protocol provides a solid foundation for the successful implementation of this synthesis on a larger scale.

References

The Strategic Role of 2-Phenoxynicotinonitrile in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the application of 2-phenoxynicotinonitrile and its derivatives as a pivotal scaffold in the design and synthesis of potent kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols, and methods for biological evaluation, offering field-proven insights to accelerate drug discovery programs.

Introduction: The Versatility of the Phenoxypyridine Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

Within the vast chemical space of kinase inhibitors, the 2-phenoxypyridine scaffold has emerged as a privileged structure. This is due to its ability to mimic the hinge-binding motif of ATP, the natural substrate for kinases, and to present diverse substituents into the solvent-exposed region of the kinase active site, thereby enabling the fine-tuning of potency and selectivity. This compound serves as a key intermediate in the synthesis of these valuable compounds, offering a versatile handle for chemical modification.

Synthesis of Kinase Inhibitors from this compound Precursors: A Representative Protocol

The synthesis of kinase inhibitors based on the 2-phenoxypyridine scaffold typically begins with a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material like 2-chloronicotinonitrile. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the 2-position for nucleophilic attack.[1][2]

Rationale for Synthetic Strategy

The choice of a nucleophilic aromatic substitution (SNAr) reaction is governed by the electronic properties of the pyridine ring. The electronegative nitrogen atom, along with the cyano group, withdraws electron density from the ring, making the carbon atoms at the 2- and 4-positions electrophilic and susceptible to attack by nucleophiles.[1] The reaction proceeds through a high-energy intermediate called a Meisenheimer complex, and the stability of this complex is the primary determinant of the reaction rate.[1][3] The phenoxide ion, generated from phenol with a base, acts as the nucleophile.

The subsequent conversion of the nitrile group to an amine is a crucial step to introduce a key pharmacophore that can interact with the kinase hinge region. This transformation is typically achieved through reduction.

G cluster_0 Synthesis of this compound cluster_1 Functional Group Transformation cluster_2 Coupling to Kinase Inhibitor Scaffold 2-Chloronicotinonitrile 2-Chloronicotinonitrile Phenol Phenol Base (e.g., K2CO3) Base (e.g., K2CO3) SNAr Reaction SNAr Reaction This compound This compound Nitrile Reduction Nitrile Reduction Reducing Agent (e.g., H2/Pd-C) Reducing Agent (e.g., H2/Pd-C) 2-Phenoxy-3-aminomethylpyridine 2-Phenoxy-3-aminomethylpyridine Amide Coupling or other C-N bond formation Amide Coupling or other C-N bond formation Final Kinase Inhibitor Final Kinase Inhibitor Diverse Building Blocks Diverse Building Blocks

Protocol 1: Synthesis of this compound

This protocol describes a representative nucleophilic aromatic substitution reaction to generate the core scaffold.

Materials:

  • 2-Chloronicotinonitrile

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-chloronicotinonitrile (1.0 eq) in DMF, add phenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Reduction of Nitrile to Amine

This protocol details the conversion of the nitrile to a primary amine, a key functional group for further elaboration.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature overnight.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-phenoxypyridine, which can often be used in the next step without further purification.

Structure-Activity Relationship (SAR) Studies: Guiding Inhibitor Design

The 2-phenoxypyridine scaffold allows for systematic modifications to explore the structure-activity relationship and optimize inhibitor potency and selectivity. The following table summarizes representative SAR data for a series of 2-phenoxypyridine-based JNK inhibitors.[4]

CompoundR1R2JNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)
1 HH>100025080
2 4-FH50012035
3 H4-morpholino802510
4 4-F4-morpholino30105

Data is representative and compiled from published literature for illustrative purposes.[4]

Analysis of SAR:

  • Substitution on the Phenoxy Ring (R1): Introduction of an electron-withdrawing group like fluorine at the 4-position of the phenoxy ring generally leads to a moderate increase in potency.

  • Substitution on the Pyridine Ring (R2): The most significant gains in potency are achieved by introducing substituents at the 4-position of the pyridine ring that can interact with the solvent-exposed region of the kinase. A morpholino group, for instance, dramatically improves activity across all JNK isoforms.

  • Combined Effect: Combining favorable substitutions on both rings, as seen in compound 4 , results in a highly potent JNK inhibitor.

Biological Evaluation of Kinase Inhibitors

Once synthesized, the inhibitory activity and cellular effects of the compounds must be thoroughly evaluated.

Protocol 3: In Vitro Kinase Assay (Fluorescence-Based)

This protocol provides a general method for determining the IC₅₀ value of an inhibitor against a specific kinase.

Materials:

  • Recombinant kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor fluorophore

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, biotinylated peptide substrate, and the test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a detection solution containing the terbium-labeled anti-phospho-specific antibody and the streptavidin-conjugated acceptor fluorophore.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Mechanism of Action and Signaling Pathways

Kinase inhibitors derived from the this compound scaffold can target various kinases involved in critical signaling pathways. Two prominent examples are the c-Jun N-terminal kinase (JNK) and the Anaplastic Lymphoma Kinase (ALK)/c-ros oncogene 1 (ROS1) pathways.

JNK Signaling Pathway

The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stresses and inflammatory cytokines.

G Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun/ATF2 c-Jun/ATF2 JNK->c-Jun/ATF2 Inhibitor Inhibitor Inhibitor->JNK Apoptosis/Inflammation Apoptosis/Inflammation c-Jun/ATF2->Apoptosis/Inflammation

ALK/ROS1 Signaling Pathway

ALK and ROS1 are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, drive the growth and survival of certain cancers, such as non-small cell lung cancer. Lorlatinib (PF-06463922) is a potent, macrocyclic inhibitor of ALK and ROS1.[5]

G cluster_0 Upstream Activation cluster_1 Downstream Signaling Cascades cluster_2 Cellular Response ALK/ROS1 Fusion Protein ALK/ROS1 Fusion Protein PI3K/AKT/mTOR PI3K/AKT/mTOR ALK/ROS1 Fusion Protein->PI3K/AKT/mTOR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK ALK/ROS1 Fusion Protein->RAS/RAF/MEK/ERK JAK/STAT JAK/STAT ALK/ROS1 Fusion Protein->JAK/STAT Proliferation & Survival Proliferation & Survival PI3K/AKT/mTOR->Proliferation & Survival RAS/RAF/MEK/ERK->Proliferation & Survival JAK/STAT->Proliferation & Survival Inhibitor (e.g., Lorlatinib) Inhibitor (e.g., Lorlatinib) Inhibitor (e.g., Lorlatinib)->ALK/ROS1 Fusion Protein

Conclusion

This compound and its derivatives represent a highly valuable and versatile platform for the development of novel kinase inhibitors. The synthetic accessibility, coupled with the amenability to systematic structural modification, allows for the rapid exploration of structure-activity relationships and the optimization of lead compounds. The protocols and insights provided in this guide are intended to empower researchers in their efforts to discover and develop the next generation of targeted therapies.

References

The Strategic Utility of 2-Phenoxynicotinonitrile in Next-Generation Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and professionals engaged in the discovery and development of novel agrochemicals. We will explore the strategic importance of the 2-Phenoxynicotinonitrile scaffold as a foundational element in the synthesis of innovative fungicides and insecticides. This document provides an in-depth analysis of its structural significance, methodologies for derivatization, and protocols for evaluating the biological efficacy of its analogues.

Introduction: The Quest for Novel Agrochemical Scaffolds

The global agrochemical market is in a constant state of evolution, driven by the need for new active ingredients that can overcome pathogen resistance, meet stricter regulatory standards, and offer improved environmental profiles.[1][2][3] The discovery of novel molecular scaffolds is a cornerstone of this research and development process.[2][3] this compound emerges as a high-potential starting point for chemical synthesis due to the convergence of two key toxophoric moieties within its structure: the phenoxy group and the nicotinonitrile (a derivative of the pyridine ring) group. These components are present in a variety of commercially successful agrochemicals, suggesting that their combination within a single, simple scaffold provides a fertile ground for innovation.

The core concept is to leverage this compound as a versatile building block. By strategically modifying its structure, researchers can explore a vast chemical space to identify new compounds with potent biological activity. This approach, often referred to as "scaffold hopping" or the creation of "me-too" compounds with significant improvements, is a proven strategy in agrochemical discovery.

Rationale for Derivatization: Unlocking Biological Activity

The true potential of this compound lies in its capacity for chemical modification. The phenoxy and nicotinonitrile groups can be functionalized in numerous ways to influence the molecule's physicochemical properties, such as solubility, stability, and its ability to interact with biological targets.

Key Modification Sites and Their Impact
  • The Phenoxy Ring: This part of the molecule can be substituted with various functional groups (e.g., halogens, alkyls, trifluoromethyl) to modulate lipophilicity and electronic properties. These changes can significantly impact the compound's ability to penetrate fungal cell membranes or insect cuticles and bind to target enzymes.

  • The Pyridine Ring: The pyridine nitrogen offers a site for N-oxidation or quaternization, which can alter the molecule's systemic movement in plants. The nitrile group (-CN) can be hydrolyzed to a carboxylic acid or an amide, opening up a plethora of further synthetic possibilities. These modifications are crucial for fine-tuning the compound's mode of action and spectrum of activity.

The following diagram illustrates the primary sites for derivatization on the this compound scaffold.

G cluster_0 This compound Scaffold cluster_1 Potential Derivatization Pathways Scaffold This compound Phenoxy_Subs Substitution on Phenoxy Ring (e.g., Halogenation, Alkylation) Scaffold->Phenoxy_Subs Improves Lipophilicity & Target Binding Nitrile_Mod Modification of Nitrile Group (e.g., Hydrolysis to Amide/Carboxylic Acid) Scaffold->Nitrile_Mod Enables Further Synthesis & Polarity Tuning Pyridine_N_Mod Pyridine Nitrogen Chemistry (e.g., N-Oxidation) Scaffold->Pyridine_N_Mod Affects Systemic Properties in Plants Ring_Fusion Ring Fusion to Pyridine (e.g., creating quinoline-like structures) Scaffold->Ring_Fusion Expands Structural Diversity

Caption: Key derivatization sites on the this compound scaffold.

Synthesis and Characterization: A General Protocol

The following protocol outlines a generalized approach for the synthesis of novel derivatives from this compound and their subsequent characterization.

General Synthesis Workflow

The synthesis of derivatives will typically follow a multi-step process. The initial step often involves the creation of the this compound core, followed by the addition of various functional groups.

G Start Starting Materials: 2-Chloronicotinonitrile & Phenol derivative Reaction Nucleophilic Aromatic Substitution (e.g., Ullmann Condensation) Start->Reaction Core_Scaffold Formation of this compound Core Reaction->Core_Scaffold Derivatization Further Chemical Modification (e.g., Suzuki Coupling, Click Chemistry) Core_Scaffold->Derivatization Purification Purification of Novel Compound (e.g., Column Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, X-ray Crystallography) Purification->Characterization Bioassay Biological Activity Screening Characterization->Bioassay

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

Step-by-Step Synthesis Protocol
  • Synthesis of the this compound Core:

    • In a round-bottom flask, combine 2-chloronicotinonitrile (1 equivalent), a substituted phenol (1.1 equivalents), and a suitable base (e.g., potassium carbonate, 2 equivalents) in a polar aprotic solvent (e.g., DMF, DMSO).

    • Add a copper catalyst (e.g., CuI, 0.1 equivalents) if performing an Ullmann-type reaction.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-150°C for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Derivatization (Example: Suzuki Coupling):

    • If the synthesized core contains a halogenated phenoxy group, it can be further modified via Suzuki coupling.

    • In a reaction vessel, dissolve the halogenated this compound derivative (1 equivalent), a boronic acid or ester (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).

    • Add a base (e.g., sodium carbonate, 2 equivalents).

    • Heat the mixture under reflux for 4-12 hours, monitoring by TLC.

    • Work-up and purify as described in the previous step.

  • Structural Characterization:

    • Confirm the structure of the purified compounds using standard analytical techniques:

      • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of expected functional groups.

      • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.

      • X-ray Crystallography (for crystalline solids): To unambiguously determine the three-dimensional structure.

Biological Evaluation: Assessing Agrochemical Potential

Once novel derivatives have been synthesized and characterized, their biological activity must be assessed. The following are generalized protocols for evaluating fungicidal and insecticidal efficacy.

In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This assay determines the ability of a compound to inhibit the growth of pathogenic fungi.

Materials:

  • Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).[4]

  • Potato Dextrose Agar (PDA) medium.

  • Sterile petri dishes.

  • Stock solutions of test compounds in DMSO.

  • Positive control (commercial fungicide, e.g., carbendazim).

  • Negative control (DMSO).

Procedure:

  • Prepare PDA medium and autoclave.

  • Cool the medium to 45-50°C.

  • Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare plates with the positive and negative controls.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • In the center of each plate, place a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the colony in the negative control and dt is the average diameter of the colony in the treatment.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis.

Insecticidal Assay (Contact and Ingestion Toxicity)

This assay evaluates the toxicity of compounds to a model insect pest.

Materials:

  • Target insects (e.g., aphids, diamondback moth larvae).

  • Leaf discs from a suitable host plant (e.g., cabbage, fava bean).

  • Test compound solutions in a suitable solvent with a surfactant.

  • Positive control (commercial insecticide).

  • Negative control (solvent with surfactant).

Procedure (Leaf-Dip Bioassay):

  • Prepare a series of concentrations of the test compounds.

  • Excise leaf discs of a uniform size.

  • Dip each leaf disc into a test solution for 10-30 seconds.

  • Allow the leaf discs to air dry.

  • Place one treated leaf disc in a petri dish lined with moist filter paper.

  • Introduce a known number of insects (e.g., 10-20) into each petri dish.

  • Seal the dishes and incubate under controlled conditions (temperature, humidity, photoperiod).

  • Assess mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the corrected mortality using Abbott's formula if control mortality is observed.

  • Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) value for each compound.

Potential Mechanisms of Action

While the specific mechanism of action will depend on the final structure of the derivative, the this compound scaffold provides a starting point to target several known pathways in fungi and insects.

  • Fungicides:

    • Respiration Inhibition: Many successful fungicides, such as strobilurins and SDHIs, target the mitochondrial electron transport chain.[2][5] Derivatives of this compound could be designed to interact with complexes in this chain, such as the cytochrome bc₁ complex (as seen with UK-2A, a related natural product) or succinate dehydrogenase.[4][5]

    • Ergosterol Biosynthesis Inhibition: Some antifungal compounds interfere with the synthesis of ergosterol, a vital component of fungal cell membranes.[6][7]

  • Insecticides:

    • Nervous System Targets: The nicotinic part of the scaffold is reminiscent of neonicotinoid insecticides, which target nicotinic acetylcholine receptors in the insect nervous system.[8]

    • Metabolic Enzyme Inhibition: The phenoxy group is present in some pyrethroid insecticides and synergists, suggesting that derivatives could be designed to inhibit key metabolic enzymes in insects, such as cytochrome P450s or esterases.[9][10]

The following diagram illustrates the potential targets for agrochemicals derived from the this compound scaffold.

G cluster_fungi Fungal Targets cluster_insects Insect Targets Scaffold This compound Derivatives Respiration Mitochondrial Respiration (e.g., Cytochrome bc1, SDHI) Scaffold->Respiration Membrane Cell Membrane Integrity (e.g., Ergosterol Biosynthesis) Scaffold->Membrane Nervous_System Nervous System (e.g., nAChR) Scaffold->Nervous_System Metabolism Metabolic Enzymes (e.g., P450s, Esterases) Scaffold->Metabolism

Caption: Potential biological targets for agrochemicals derived from this compound.

Data Summary and Interpretation

The data obtained from the biological assays should be carefully tabulated to compare the efficacy of the novel derivatives against the lead compound and commercial standards.

Table 1: Example Data for Fungicidal Activity of this compound Derivatives

Compound IDR¹ Group (Phenoxy Ring)R² Group (Pyridine Ring)EC₅₀ (µg/mL) vs. B. cinereaEC₅₀ (µg/mL) vs. F. graminearum
PN-01 4-Cl-CN25.432.1
PN-02 4-F-CN18.222.5
PN-03 4-CF₃-CN5.68.9
PN-04 4-Cl-CONH₂>50>50
Control Carbendazim-2.11.5

Interpretation: In this hypothetical example, the introduction of an electron-withdrawing group (CF₃) at the 4-position of the phenoxy ring (PN-03) significantly enhances fungicidal activity compared to the chloro (PN-01) and fluoro (PN-02) analogues. Hydrolysis of the nitrile to an amide (PN-04) appears to be detrimental to activity. This structure-activity relationship (SAR) data is crucial for guiding the next round of synthesis and optimization.

Conclusion

This compound represents a strategically valuable and underexplored scaffold for the discovery of new agrochemicals. Its straightforward synthesis and the presence of two highly versatile functional moieties make it an ideal starting point for generating diverse chemical libraries. By systematically applying the synthetic and screening protocols outlined in these notes, researchers can efficiently explore the chemical space around this core structure, leading to the identification of novel fungicidal and insecticidal candidates with potentially new modes of action and improved performance characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Phenoxynicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Phenoxynicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this important synthetic transformation. The synthesis, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, involves the coupling of 2-chloronicotinonitrile with phenol in the presence of a base. While straightforward in principle, achieving high yield and purity requires careful control of several experimental parameters. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a step-by-step approach to resolution.

Question 1: I am observing very low or no yield of this compound. What are the primary causes and how can I resolve this?

Answer:

A low or non-existent yield is the most common issue and can typically be traced back to one of three areas: the nucleophile, the reaction conditions, or the starting materials.

Causality & Resolution:

  • Inefficient Nucleophile Generation: The reaction requires the formation of the phenoxide ion, which is a potent nucleophile. If the base is not strong enough or is of poor quality (e.g., hydrated), it will not deprotonate the phenol effectively.

    • Solution:

      • Base Selection: Ensure you are using a suitable base. Potassium carbonate (K₂CO₃) is a common and effective choice. For a more reactive system, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates phenol.

      • Base Quality: Use freshly opened or properly stored anhydrous base. K₂CO₃, for example, can absorb atmospheric moisture, reducing its efficacy. Consider drying the base in an oven before use.

      • Stoichiometry: Use at least a slight excess (1.1-1.5 equivalents) of the base to ensure complete deprotonation of the phenol.

  • Sub-optimal Reaction Conditions: SNAr reactions are highly sensitive to solvent and temperature.

    • Solution:

      • Solvent Choice: The solvent must be polar and aprotic. Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices because they solvate the cation (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly reactive.[1] Using protic solvents like alcohols or water will solvate the nucleophile through hydrogen bonding, drastically reducing its reactivity.[2]

      • Temperature Control: The reaction often requires heating to proceed at a reasonable rate. A typical temperature range is 80-120°C. If the temperature is too low, the reaction may be impractically slow. Conversely, excessively high temperatures can lead to decomposition of starting materials or products. Start with a moderate temperature (e.g., 100°C) and monitor the reaction by TLC.

  • Poor Quality Starting Materials: Impurities in either 2-chloronicotinonitrile or phenol can interfere with the reaction.

    • Solution:

      • Purity Check: Verify the purity of your starting materials using techniques like NMR or melting point analysis. 2-chloronicotinonitrile should be a white to light-brown solid.[3]

      • Purification: If necessary, purify the starting materials before use. 2-chloronicotinonitrile can be recrystallized, and phenol can be distilled.

Troubleshooting Workflow: Low Yield

LowYieldTroubleshooting start Low / No Yield Observed check_base 1. Verify Base & Nucleophile Generation start->check_base base_strength Is base strong enough? (e.g., K2CO3, NaH) check_base->base_strength check_conditions 2. Assess Reaction Conditions solvent_choice Is solvent polar aprotic? (e.g., DMF, DMSO) check_conditions->solvent_choice check_sm 3. Check Starting Material Quality sm_purity Are starting materials pure? check_sm->sm_purity base_strength->check_conditions No, change base base_quality Is base anhydrous? base_strength->base_quality Yes base_quality->check_conditions Yes base_quality->check_conditions No, dry/replace base solvent_choice->check_sm No, change solvent temp_choice Is temperature optimal? (e.g., 80-120°C) solvent_choice->temp_choice Yes temp_choice->check_sm Yes temp_choice->check_sm No, optimize T success Yield Optimized sm_purity->success Yes sm_purity->success No, purify SMs

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction is producing significant side products. How can I identify and minimize them?

Answer:

Side product formation is typically related to reaction temperature, moisture, or competing reaction pathways.

Causality & Resolution:

  • Hydrolysis of Nitrile Group: The most common side product is 2-phenoxynicotinamide, formed by the hydrolysis of the nitrile group. This is often caused by excessive moisture in the reaction mixture, especially at elevated temperatures and in the presence of a base.

    • Solution:

      • Anhydrous Conditions: Ensure all reagents and the solvent are anhydrous. Dry your glassware thoroughly. Use a drying tube or run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Purification: The amide side product can often be separated from the desired nitrile product by column chromatography.

  • Decomposition: At very high temperatures (>150°C) or after prolonged reaction times, decomposition of the pyridine ring or other reagents can occur, leading to a dark, tarry reaction mixture.

    • Solution:

      • Temperature Optimization: Carefully control the reaction temperature. Run a temperature optimization study (e.g., 80°C, 100°C, 120°C) to find the sweet spot that provides a good reaction rate without significant decomposition.

      • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor its progress by TLC and stop the reaction once the limiting reagent has been consumed.

Question 3: The reaction starts but does not go to completion. What should I check?

Answer:

An incomplete reaction, where starting material remains even after an extended period, points to issues with stoichiometry, reagent deactivation, or reaction equilibrium.

Causality & Resolution:

  • Incorrect Stoichiometry: An insufficient amount of the phenoxide nucleophile or base will naturally lead to unreacted 2-chloronicotinonitrile.

    • Solution: Double-check your calculations. It is common practice to use a slight excess of phenol (e.g., 1.1 eq) and base (e.g., 1.2 eq) to drive the reaction to completion.

  • Base Deactivation: As mentioned, moisture can neutralize the base, halting the generation of the phenoxide nucleophile.

    • Solution: Use anhydrous reagents and solvents. If the reaction stalls, a carefully controlled addition of more anhydrous base might restart it, but this should be done cautiously.

Frequently Asked Questions (FAQs)

This section covers broader questions about optimizing the synthesis and the chemical principles involved.

Question 1: What is the general mechanism for the synthesis of this compound?

Answer:

The primary pathway is a Nucleophilic Aromatic Substitution (SNAr) . This mechanism proceeds in two main steps:

  • Nucleophilic Attack: The phenoxide ion (generated by the base) acts as a nucleophile and attacks the carbon atom bearing the chlorine atom on the 2-chloronicotinonitrile ring. This carbon is electron-deficient due to the electron-withdrawing effects of the adjacent ring nitrogen and the cyano group. This attack forms a high-energy, negatively charged intermediate called a Meisenheimer complex .[4]

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion (the leaving group), yielding the final this compound product.

Alternatively, under certain conditions, particularly with a copper catalyst, the reaction can be classified as an Ullmann Condensation .[5][6] This pathway involves organocopper intermediates but is often considered for less activated aryl halides.[7] For an activated substrate like 2-chloronicotinonitrile, the SNAr pathway is generally dominant.

Question 2: How do I choose the optimal base for the reaction?

Answer:

The base's role is to deprotonate phenol (pKa ≈ 10) to form the much more nucleophilic phenoxide. The choice of base is a balance between reactivity and handling.

BasepKa of Conjugate AcidStrengthKey Considerations
Potassium Carbonate (K₂CO₃) ~10.3ModerateMost common choice. Inexpensive, easy to handle, and sufficiently basic for this reaction in a polar aprotic solvent.
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) ~15.7StrongVery effective but can introduce water, promoting nitrile hydrolysis. Use pellets, not aqueous solutions.
Sodium Hydride (NaH) ~36Very StrongIrreversibly deprotonates phenol, generating H₂ gas. Provides high reactivity but requires strict anhydrous and inert atmosphere techniques.

For most applications, K₂CO₃ provides the best balance of performance and safety. Start with K₂CO₃ and only move to stronger bases like NaH if yield is unacceptably low.

Question 3: Which solvent is best suited for this synthesis and why?

Answer:

The choice of solvent is critical for an SNAr reaction. The ideal solvent is polar aprotic .

  • Polarity is needed to dissolve the ionic intermediates (the phenoxide salt and the Meisenheimer complex).

  • Aprotic nature (lacking acidic protons) is crucial because protic solvents (like water, methanol, ethanol) would form strong hydrogen bonds with the phenoxide nucleophile.[2] This "solvation cage" stabilizes the nucleophile, making it less energetic and therefore less reactive, which slows down or stops the SNAr reaction.[1]

Recommended Solvents:

  • DMF (N,N-Dimethylformamide): Excellent choice, high boiling point, effectively dissolves reagents.

  • DMSO (Dimethyl sulfoxide): Also an excellent choice, even more polar than DMF. Can sometimes accelerate reactions further.

  • Acetonitrile (CH₃CN): A viable option, though generally less effective at promoting SNAr reactions than DMF or DMSO.[8]

Avoid ethers (like THF) and aromatic solvents (like toluene) as primary solvents, as their lower polarity may not be sufficient to support the reaction intermediates effectively.

Question 4: What is the effect of temperature on the reaction yield and purity?

Answer:

Temperature is a double-edged sword in this synthesis.[9]

  • Increasing Temperature:

    • Pro: Increases the reaction rate, allowing the synthesis to be completed in a shorter time.

    • Con: Can increase the rate of side reactions, such as nitrile hydrolysis (if water is present) and thermal decomposition, leading to lower purity and a darker reaction mixture.

  • Decreasing Temperature:

    • Pro: Minimizes side reactions, leading to a cleaner reaction profile and higher purity.

    • Con: Drastically reduces the reaction rate, potentially requiring very long reaction times or resulting in an incomplete reaction.

Optimization Strategy: The optimal temperature is one that provides a reasonable reaction time (e.g., 2-8 hours) while keeping side product formation below an acceptable threshold. A good starting point is 100°C . Monitor the reaction by TLC every 1-2 hours. If the reaction is too slow, increase the temperature to 110-120°C. If it turns dark quickly, reduce the temperature to 80-90°C.

Experimental Protocols

Protocol 1: General Synthesis of this compound

Materials:

  • 2-chloronicotinonitrile (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Anhydrous DMF

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-chloronicotinonitrile, phenol, and potassium carbonate.

  • Add anhydrous DMF (approximately 5-10 mL per gram of 2-chloronicotinonitrile).

  • Begin stirring and heat the mixture to 100°C in an oil bath.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The product spot should be UV active and appear at a higher Rf than the starting phenol.

  • Once the 2-chloronicotinonitrile is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold water (approx. 10x the volume of DMF). The product should precipitate as a solid.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Wash the cake with a small amount of cold ethanol or hexanes to remove any unreacted phenol.

  • Dry the solid under vacuum to yield crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.

References

Technical Support Center: Purification of Crude 2-Phenoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-phenoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important chemical intermediate. Our focus is on providing practical, experience-driven insights to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Chemistry: Potential Impurities

The purification strategy for this compound is fundamentally dictated by the impurities present in the crude material. The most common synthetic route involves the nucleophilic substitution of 2-chloronicotinonitrile with phenol or a phenoxide salt. Based on this, the following impurities are frequently encountered:

  • Unreacted Starting Materials:

    • 2-Chloronicotinonitrile

    • Phenol

  • By-products:

    • Hydrolysis products, such as 2-phenoxynicotinamide, can form if water is present during the reaction or work-up.[1]

  • Solvent Residues:

    • High-boiling point solvents used in the synthesis (e.g., DMF, DMSO).

A thorough understanding of the potential impurity profile is the first step toward a successful purification.

II. Purification Strategies: A Comparative Overview

Two primary methods are employed for the purification of crude this compound: Recrystallization and Column Chromatography . The choice between these techniques depends on the impurity profile, the scale of the purification, and the desired final purity.

Technique Advantages Disadvantages Best Suited For
Recrystallization Scalable, cost-effective, can yield highly pure crystalline material.[2]Potential for product loss in the mother liquor, may not remove impurities with similar solubility.Large-scale purification where a crystalline solid is desired and impurities have different solubility profiles.
Column Chromatography High resolution, capable of separating complex mixtures and closely related impurities.[3]Less scalable, more time-consuming, requires larger volumes of solvent, and is more expensive.Small to medium-scale purification, removal of closely related impurities, and when a non-crystalline product is acceptable.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization

Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem where the compound separates as a liquid instead of a solid. This often happens when the solution is cooled too quickly or when the solvent is not ideal.

  • Causality: The solubility of the compound at a given temperature is exceeded, but the energy barrier for crystal lattice formation is too high.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of a co-solvent in which the compound is more soluble to prevent premature precipitation. For this compound, if you are using a non-polar solvent like heptane, a small addition of a more polar solvent like ethyl acetate can be beneficial.

    • Cool the solution very slowly. Allow it to cool to room temperature undisturbed before moving it to an ice bath.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

    • Add a seed crystal of pure this compound if available.

Q2: I have poor recovery after recrystallization. How can I improve my yield?

A2: Low recovery is often due to using too much solvent or premature crystallization.

  • Causality: The compound remains dissolved in the mother liquor even after cooling.

  • Troubleshooting Steps:

    • Use a minimal amount of hot solvent to dissolve the crude product. The goal is to create a saturated solution at the boiling point of the solvent.[4]

    • Choose a solvent system with a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

    • Cool the solution to the lowest practical temperature to maximize precipitation.

    • Partially evaporate the solvent from the mother liquor to recover a second crop of crystals. Be aware that this second crop may be less pure.

Q3: What are the best solvents for recrystallizing this compound?

A3: The ideal solvent is one in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Recommended Single Solvents: Isopropanol and ethanol are often good starting points.

  • Recommended Two-Solvent Systems: A combination of a solvent in which the compound is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane) and a non-solvent in which it is poorly soluble (e.g., hexane or heptane) can be effective.[5][6] The procedure involves dissolving the crude material in a minimal amount of the hot "good" solvent and then slowly adding the "bad" solvent until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.

Column Chromatography

Q4: My this compound is not separating from an impurity on a silica gel column. What can I do?

A4: Co-elution of impurities is a common challenge in column chromatography.

  • Causality: The impurity and the product have very similar polarities and therefore similar affinities for the stationary phase.

  • Troubleshooting Steps:

    • Optimize the mobile phase. A common eluent system for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[6] Try running a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.

    • Change the stationary phase. If silica gel is not providing adequate separation, consider using alumina.

    • Adjust the column dimensions. A longer, narrower column will provide better resolution but will take longer to run.

    • Ensure proper column packing. A poorly packed column with air bubbles or channels will lead to poor separation.[3]

Q5: How do I choose the correct mobile phase for my column?

A5: The ideal mobile phase is determined by thin-layer chromatography (TLC).

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on a TLC plate (silica gel).

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from all impurities.

Q6: My compound is streaking on the TLC plate and the column. Why is this happening?

A6: Streaking is often caused by overloading the column or interactions with the stationary phase.

  • Causality: Too much sample is applied, or the compound is acidic or basic and is interacting strongly with the silica gel.

  • Troubleshooting Steps:

    • Load less material onto the column.

    • For acidic or basic compounds, consider adding a small amount of a modifier to the mobile phase. For example, a small amount of acetic acid for acidic compounds or triethylamine for basic compounds can improve peak shape.

IV. Experimental Protocols

Protocol 1: Recrystallization from Isopropanol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol and heat the mixture to boiling with stirring.

  • Continue adding small portions of hot isopropanol until all the solid has just dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel
  • Prepare the column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).[2]

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the sample: Carefully add the sample solution to the top of the silica gel bed.

  • Elute the column: Begin elution with the initial mobile phase, collecting fractions.

  • Monitor the separation: Analyze the collected fractions by TLC to determine which fractions contain the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

V. Purity Analysis

Confirming the purity of the final product is a critical step. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified product and can be used to identify impurities if they are present in sufficient concentration. The 1H NMR spectrum of pure this compound should show characteristic signals for the aromatic protons.

VI. Visualizing the Workflow

Purification Workflow Diagram

PurificationWorkflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Column Column Chromatography Crude->Column Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter Dry Dry Crystals Filter->Dry MotherLiquor Mother Liquor Filter->MotherLiquor Contains impurities and some product Pure Pure Product Dry->Pure TLC TLC Analysis Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Pure

Caption: General purification workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Purification Issue Recrystallization Recrystallization Problem Start->Recrystallization Chromatography Chromatography Problem Start->Chromatography OilingOut Oiling Out? Recrystallization->OilingOut PoorRecovery Poor Recovery? Recrystallization->PoorRecovery CoElution Co-elution? Chromatography->CoElution Streaking Streaking? Chromatography->Streaking SlowCool Slow Cooling/ Add Co-solvent OilingOut->SlowCool Yes MinSolvent Use Minimal Hot Solvent PoorRecovery->MinSolvent Yes OptimizeMobilePhase Optimize Mobile Phase CoElution->OptimizeMobilePhase Yes ReduceLoad Reduce Load/ Add Modifier Streaking->ReduceLoad Yes

Caption: Troubleshooting decision tree for common purification issues.

VII. References

  • Wikipedia. (n.d.). Column chromatography. Retrieved January 5, 2026, from --INVALID-LINK--

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved January 5, 2026, from --INVALID-LINK--

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved January 5, 2026, from --INVALID-LINK--

  • Marino, F., Di Giorgio, D., & Salvia, A. M. (2021). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in vaccines for human use. Biologicals, 69, 43–48. --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 5, 2026, from --INVALID-LINK--

  • chemguide. (n.d.). hydrolysis of nitriles. Retrieved January 5, 2026, from --INVALID-LINK--

References

Technical Support Center: 2-Phenoxynicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process, ensure high purity, and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are its critical parameters?

The most prevalent and industrially relevant method for synthesizing this compound is a copper-catalyzed cross-coupling reaction, specifically a variation of the Ullmann condensation.[1][2] This reaction involves the nucleophilic aromatic substitution of 2-chloronicotinonitrile with phenol.

The key components of this synthesis are:

  • Starting Materials: 2-chloronicotinonitrile and Phenol.

  • Catalyst: A copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), is typically used. Modern protocols may employ soluble copper catalysts with specific ligands to improve efficiency and lower reaction temperatures.[1][3]

  • Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH).

  • Solvent: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are standard, as traditional Ullmann reactions often require high temperatures (>150 °C).[1]

Q2: What are the most common impurities I should expect to see in my crude product?

Based on the reaction mechanism and typical conditions, you can anticipate several key impurities. Proactively monitoring for these will significantly aid in process optimization and purification.

Impurity NameStructureCommon Source
2-Chloronicotinonitrile C₆H₃ClN₂Unreacted starting material.[4][5]
Phenol C₆H₆OUnreacted starting material.
2-Hydroxynicotinonitrile C₆H₄N₂OHydrolysis of 2-chloronicotinonitrile.[6][7]
2-Phenoxynicotinamide C₁₂H₁₀N₂O₂Hydrolysis of the nitrile group on the product.
Biphenyl Ethers VariesHomocoupling of phenol (minor).
Solvent-Related Adducts VariesSide reactions involving the solvent (e.g., DMF decomposition).[8]
Q3: My reaction yield is low with significant unreacted starting materials. What are the likely causes?

Low conversion is a frequent issue and often points to problems with the catalytic cycle.

  • Catalyst Poisoning: The catalyst is the heart of the reaction. Certain functional groups or contaminants can bind strongly to the copper catalyst, rendering it inactive.[9][10] Pyridine derivatives, including the starting material and product, can sometimes act as ligands, but excess coordination or the presence of stronger binding agents like sulfur compounds or excess halides can poison the catalyst.[11] Ensure all reagents and solvents are of high purity and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.

  • Insufficient Base or Inefficient Deprotonation: The phenoxide is the active nucleophile. If the base is too weak, not present in sufficient stoichiometric excess, or if its solubility in the reaction medium is poor, the concentration of the phenoxide will be too low for the reaction to proceed efficiently. Cs₂CO₃ is often preferred for its higher solubility and basicity in organic solvents.

  • Reaction Temperature is Too Low: Traditional Ullmann couplings require significant thermal energy to drive the oxidative addition and reductive elimination steps.[1][2] If the temperature is too low, the reaction kinetics will be exceedingly slow. A typical range is 120-180 °C, depending on the specific catalytic system used.

Troubleshooting Guide: Specific Impurity Issues

Problem: I'm observing a significant peak in my HPLC/LC-MS that corresponds to 2-Hydroxynicotinonitrile.

This is arguably the most common process-related impurity. Its structural similarity to the product can sometimes complicate purification.

Causality: 2-Hydroxynicotinonitrile is formed by the hydrolysis of the starting material, 2-chloronicotinonitrile. The electron-withdrawing nitrile group and the ring nitrogen make the C-Cl bond susceptible to nucleophilic attack. In the presence of trace water and a base (like KOH or even K₂CO₃), hydroxide ions (OH⁻) can compete with the phenoxide nucleophile, leading to the formation of this unwanted byproduct.

G SM 2-Chloronicotinonitrile Phenoxide Phenoxide (ArO⁻) Phenoxide->SM Hydroxide Hydroxide (OH⁻) (from trace H₂O + Base) Hydroxide->SM Product This compound (Desired Product) Impurity 2-Hydroxynicotinonitrile (Impurity)

Troubleshooting & Prevention Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven (120 °C) for at least 4 hours and cool under a stream of inert gas.

    • Use anhydrous grade solvents. If unavailable, dry the solvent using appropriate methods (e.g., molecular sieves).

    • Use a freshly opened container of the base or dry it under vacuum before use. Potassium carbonate can be particularly hygroscopic.

  • Base Selection: Consider using a non-hydroxide base like K₂CO₃ or Cs₂CO₃ to minimize the presence of hydroxide ions.

  • Order of Addition: Add the phenol and base to the solvent and stir for a period (e.g., 30 minutes) at a moderate temperature (e.g., 60 °C) to ensure complete formation of the phenoxide before adding the 2-chloronicotinonitrile and copper catalyst. This ensures the desired nucleophile is present in high concentration when the electrophile is introduced.

Problem: My final product shows signs of nitrile hydrolysis (2-Phenoxynicotinamide) after workup.

Causality: The nitrile group (-C≡N) is generally stable under the reaction conditions but can be hydrolyzed to an amide (-CONH₂) under strongly acidic or basic aqueous conditions, especially at elevated temperatures during the workup or purification steps. The mechanism typically involves nucleophilic attack by water or hydroxide on the nitrile carbon.[12][13]

Troubleshooting & Prevention Protocol:

  • Control Workup pH: When quenching the reaction, avoid using highly concentrated acids or bases. A buffered or mildly acidic solution (e.g., saturated ammonium chloride) is often sufficient to neutralize the base without promoting significant hydrolysis.

  • Minimize Temperature During Aqueous Workup: Perform all aqueous extractions and washes at room temperature or below. Avoid heating the mixture while it is in a biphasic system containing strong acid or base.

  • Purification Strategy: If this impurity forms, it is typically more polar than the desired product. It can usually be removed via silica gel chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity will elute the desired nitrile product before the more polar amide impurity.

Problem: I'm seeing high molecular weight impurities, possibly from dimerization.

Causality: While less common than hydrolysis, copper catalysts can sometimes promote unwanted homocoupling reactions.[2][3] This could lead to the formation of biphenyl-type structures from the coupling of two phenol molecules or other dimerization pathways. These side reactions are often favored at very high catalyst loadings or if the primary cross-coupling reaction is slow. Oxidative dimerization can also occur under certain conditions.[14]

Troubleshooting & Prevention Protocol:

  • Optimize Catalyst Loading: Use the minimum effective amount of copper catalyst. Typically, 5-10 mol% is sufficient. Higher loadings increase the risk of side reactions without necessarily improving the rate of the desired reaction.

  • Consider Ligands: The use of ligands (e.g., phenanthroline, diamines) can stabilize the copper catalyst, improve its solubility, and increase its selectivity for the cross-coupling reaction over homocoupling.[1]

  • Control Reaction Concentration: Running the reaction at very high concentrations can sometimes favor intermolecular side reactions. Ensure the reaction is sufficiently dilute, although excessive dilution can slow down the desired bimolecular reaction.

Analytical Methods for Impurity Profiling

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique.[15][16][17]

Typical HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for the moderately polar analytes.
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic AcidAcid improves peak shape for the pyridinic compounds.
Mobile Phase B Acetonitrile or Methanol with 0.1% of the same acidOrganic solvent for elution.
Gradient Start at ~30% B, ramp to ~95% B over 15-20 minutesA gradient is necessary to elute all components, from the polar 2-hydroxynicotinonitrile to the less polar product.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nm or 270 nmThe aromatic rings in all key compounds provide strong UV absorbance.
Column Temp. 30-40 °CImproves peak shape and run-to-run reproducibility.

Expected Elution Order (from a C18 column): 2-Hydroxynicotinonitrile (most polar) → Phenol → 2-Chloronicotinonitrile → This compound (Product).

For definitive identification, hyphenated techniques like LC-MS are invaluable for confirming the mass of each impurity peak.[18][19]

G

References

Technical Support Center: Synthesis of 2-Phenoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and optimize your synthetic outcomes.

Introduction to the Synthesis of this compound

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, most commonly a variation of the Ullmann condensation. In this reaction, a 2-halonicotinonitrile, such as 2-chloronicotinonitrile, is coupled with phenol in the presence of a base and a copper catalyst. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will dissect these potential pitfalls and provide actionable solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields in the synthesis of this compound can often be traced back to several key factors. A systematic approach to troubleshooting is essential.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Purity of Starting Materials (2-chloronicotinonitrile, phenol, base, solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_catalyst Assess Catalyst Activity (Source, Age, Handling) start->check_catalyst side_reactions Investigate Dominant Side Reactions check_reagents->side_reactions If pure check_conditions->side_reactions If optimal check_catalyst->side_reactions If active troubleshoot_hydrolysis Nitrile/Starting Material Hydrolysis side_reactions->troubleshoot_hydrolysis Presence of hydrophilic impurities troubleshoot_homocoupling Homocoupling of 2-chloronicotinonitrile side_reactions->troubleshoot_homocoupling Presence of bipyridyl impurity optimize Optimize Reaction Parameters troubleshoot_hydrolysis->optimize troubleshoot_homocoupling->optimize hydrolysis product This compound amide 2-Phenoxynicotinamide product->amide H₂O / H⁺ or OH⁻ (mild) acid 2-Phenoxynicotinic acid amide->acid H₂O / H⁺ or OH⁻ (harsh) homocoupling start 2 x 2-Chloronicotinonitrile dimer 2,2'-dicyano-3,3'-bipyridine start->dimer Cu catalyst sm_hydrolysis start 2-Chloronicotinonitrile hydroxy 2-Hydroxynicotinonitrile start->hydroxy H₂O / Base

Technical Support Center: Purification of 2-Phenoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Phenoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step protocols for achieving high purity of this important synthetic intermediate. Here, we address common challenges and frequently asked questions to support your experimental success.

Introduction: The Challenge of Purity in this compound Synthesis

This compound is commonly synthesized via a nucleophilic aromatic substitution reaction, typically a variation of the Williamson ether synthesis, involving the reaction of 2-chloronicotinonitrile with phenol in the presence of a base. While this method is effective, the crude product is often contaminated with unreacted starting materials, byproducts, and reagents. Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological and pharmacological studies.

This guide provides detailed troubleshooting advice and purification protocols to address these challenges head-on.

Part 1: Troubleshooting Guide - Common Purity Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: My purified product still contains starting materials (2-chloronicotinonitrile and/or phenol). How can I remove them?

  • Expert Analysis: The presence of starting materials is the most common impurity issue. Phenol, being acidic, can often be removed with a basic wash during workup, but residual amounts may persist. 2-chloronicotinonitrile has a polarity similar to the product, which can make chromatographic separation challenging.

  • Solution Workflow:

    • Aqueous Workup Optimization: Before attempting more complex purification, ensure your initial workup is robust. After the reaction, quenching with water and extracting with an organic solvent (e.g., ethyl acetate or dichloromethane), perform a wash with a mild aqueous base like 1M sodium carbonate or potassium carbonate solution. This will deprotonate and dissolve the acidic phenol into the aqueous layer. Follow this with a water wash and then a brine wash to remove residual base and water.

    • Recrystallization: If starting materials persist, recrystallization is an excellent next step. A carefully chosen solvent system will selectively crystallize the desired product, leaving more soluble impurities in the mother liquor. Refer to the detailed recrystallization protocol in Part 2.

    • Column Chromatography: For stubborn impurities, column chromatography is the most effective method. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can effectively separate the product from both the more polar phenol and the similarly polar 2-chloronicotinonitrile. See Part 2 for a detailed protocol.

Issue 2: I suspect my product is degrading during purification. What could be the cause and how can I prevent it?

  • Expert Analysis: The nitrile group in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of 2-phenoxynicotinamide or 2-phenoxynicotinic acid. Additionally, prolonged exposure to acidic silica gel during column chromatography can sometimes lead to degradation of sensitive compounds.

  • Prevention and Mitigation Strategy:

    • Avoid Harsh Conditions: Use mild bases (e.g., K2CO3, Na2CO3) in your reaction and workup. Avoid strong acids. If an acidic wash is necessary, use a dilute solution and minimize contact time.

    • Temperature Control: Avoid excessive heating during recrystallization or solvent removal. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50 °C).

    • Deactivating Silica Gel: If you suspect degradation on silica gel, you can deactivate it by pre-treating the slurry with a small amount of triethylamine (e.g., 1% v/v of the eluent) before packing the column. This neutralizes the acidic sites on the silica.

Issue 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

  • Expert Analysis: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystal lattice. This often happens when the solution is supersaturated at a temperature above the compound's melting point in the solvent, or if the cooling process is too rapid.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of the primary solvent to decrease the saturation level slightly.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath from a high temperature.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.

    • Re-evaluate Solvent System: If oiling out persists, your chosen solvent system may not be optimal. Experiment with different solvent combinations.

Part 2: Detailed Purification Protocols

These protocols provide a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize while the impurities remain in solution.

Recommended Solvent Systems (to be tested on a small scale first):

  • Single Solvent: Isopropanol, Ethanol

  • Two-Solvent System: Ethyl acetate/Hexane, Dichloromethane/Hexane

Step-by-Step Procedure (Two-Solvent System: Ethyl Acetate/Hexane):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) and heat the mixture gently (e.g., on a hot plate at low to medium heat) with swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the solution is still warm, add the "poor" solvent (hexane) dropwise until you observe persistent cloudiness. Add a drop or two of the "good" solvent (ethyl acetate) back to the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a technique used to separate compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Recommended Eluent System:

  • A gradient of Ethyl Acetate in Hexane (e.g., starting from 5% Ethyl Acetate/95% Hexane and gradually increasing to 20% Ethyl Acetate/80% Hexane). The optimal gradient should be determined by Thin Layer Chromatography (TLC) first.

Step-by-Step Procedure:

  • TLC Analysis: Develop a TLC method to determine the appropriate solvent system. Spot your crude material on a silica gel TLC plate and elute with various ratios of ethyl acetate/hexane. The ideal eluent system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Dry Packing: Fill a chromatography column with the appropriate amount of silica gel (230-400 mesh). Gently tap the column to ensure even packing. Add a layer of sand on top. Run the initial, non-polar eluent through the column until the silica gel is fully wetted.

    • Wet Packing (Slurry Method): Prepare a slurry of silica gel in the initial eluent. Pour the slurry into the column and allow it to settle, tapping gently to ensure even packing. Add a layer of sand on top.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica gel.

    • Dry Loading: Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., from a compressed air line or a hand pump) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point of this compound is in the range of 107-109°C. A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q2: What analytical techniques can I use to assess the purity of my final product?

A2: Several techniques can be used to determine the purity of your this compound:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by separating the compound from its impurities and measuring the area of each peak.

  • Gas Chromatography (GC): Suitable for volatile compounds and can be used to quantify purity, especially with a Flame Ionization Detector (FID).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and can be used for quantitative purity analysis (qNMR) with an internal standard. Impurity peaks may also be visible.

  • Melting Point Analysis: As mentioned above, a sharp melting point corresponding to the literature value indicates high purity.

Q3: Can I use a different base for the synthesis of this compound?

A3: Yes, various bases can be used. Common choices include potassium carbonate, sodium hydride, and potassium tert-butoxide. The choice of base can affect the reaction rate and potentially the impurity profile. Stronger bases like sodium hydride must be handled with care in an inert, anhydrous atmosphere.

Q4: My TLC plate shows a spot at the baseline. What is this likely to be?

A4: A spot that does not move from the baseline in a normal-phase silica gel TLC is a very polar compound. In the context of this compound synthesis and purification, this could be the hydrolysis product, 2-hydroxynicotinonitrile, or residual inorganic salts from the reaction.

Part 4: Visualizations and Data

Diagram 1: General Workflow for Purification of this compound

G cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Secondary Purification cluster_3 Purity Analysis cluster_4 Final Product Crude Crude this compound Workup Aqueous Workup (Basic Wash) Crude->Workup Recrystallization Recrystallization Workup->Recrystallization If impurities persist ColumnChrom Column Chromatography Workup->ColumnChrom For difficult separations Analysis Purity Assessment (TLC, HPLC, NMR, MP) Recrystallization->Analysis ColumnChrom->Analysis Analysis->Recrystallization If not pure, re-purify Analysis->ColumnChrom If not pure, re-purify PureProduct Pure this compound Analysis->PureProduct If pure

Caption: Workflow for the purification of this compound.

Table 1: Troubleshooting Common Impurities

ImpurityLikely SourceIdentification MethodRecommended Removal Technique
PhenolUnreacted starting materialTLC (more polar than product), ¹H NMRBasic aqueous wash, Column Chromatography
2-ChloronicotinonitrileUnreacted starting materialTLC (similar polarity to product), GC-MS, ¹H NMRColumn Chromatography
2-HydroxynicotinonitrileHydrolysis of starting material or productTLC (very polar, baseline spot), LC-MSColumn Chromatography
Base (e.g., K₂CO₃)Reaction reagentInsoluble in many organic solventsAqueous workup, Filtration

avoiding byproduct formation in 2-Phenoxynicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenoxynicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis, minimize byproduct formation, and achieve high purity and yield.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in the development of various pharmaceuticals, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, most commonly an Ullmann-type condensation. This involves the coupling of 2-chloronicotinonitrile with phenol in the presence of a base and a copper catalyst.[1][2] While seemingly straightforward, this reaction is often plagued by the formation of several byproducts that can complicate purification and reduce the overall yield and purity of the desired product.

This guide provides a structured approach to troubleshooting these issues, grounded in the fundamental principles of the reaction mechanism.

Troubleshooting Guide: A Question-and-Answer Approach

Here we address specific issues you may encounter during the synthesis of this compound.

Q1: My reaction is sluggish and gives a low yield of the desired product, with a significant amount of unreacted 2-chloronicotinonitrile remaining. What are the likely causes and how can I improve the conversion?

A1: Low conversion is a common issue and can often be attributed to catalyst deactivation or suboptimal reaction conditions.

The Ullmann condensation relies on an active Cu(I) catalytic species.[3] Several factors can inhibit the catalytic cycle:

  • Catalyst Deactivation: The active Cu(I) species can be oxidized to inactive Cu(II) or disproportionate, especially in the presence of certain bases or impurities.[4] Higher loadings of the copper salt or the use of specific ligands can help maintain the catalyst in its active state.[4]

  • Insufficient Temperature: Traditional Ullmann reactions often require high temperatures, sometimes in excess of 200°C, to proceed at a reasonable rate.[2] If the reaction temperature is too low, the rate of substitution will be slow, leading to incomplete conversion.

  • Improper Base Selection: The choice of base is critical. It must be strong enough to deprotonate the phenol, forming the more nucleophilic phenoxide, but not so strong that it promotes side reactions or catalyst deactivation. Common bases include potassium carbonate, cesium carbonate, and potassium hydroxide.[4]

  • Solvent Effects: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used to facilitate the reaction at high temperatures and to dissolve the reactants and intermediates.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C to find the optimal point for conversion without significant byproduct formation.

  • Screen Different Bases: Evaluate a range of bases to identify the one that provides the best balance of reactivity and selectivity.

  • Consider Ligand Addition: The addition of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can stabilize the copper catalyst and accelerate the reaction, often allowing for lower reaction temperatures.[5]

  • Ensure Anhydrous Conditions: Water can hydrolyze the starting material and intermediates, and can also affect the solubility and reactivity of the base. Ensure all reactants and the solvent are dry.

Q2: I've observed a significant amount of a high-molecular-weight byproduct that is difficult to separate from my desired product. What is this impurity and how can I prevent its formation?

A2: A common high-molecular-weight byproduct in Ullmann reactions is the homocoupling product of the aryl halide.

In this case, 2-chloronicotinonitrile can react with itself in the presence of the copper catalyst to form a biaryl compound, 3,3'-dicyano-2,2'-bipyridine.[3][6]

Mechanism of Homocoupling:

The formation of this byproduct is a competing reaction pathway in the Ullmann coupling mechanism.

Strategies to Minimize Homocoupling:

  • Control Reactant Stoichiometry: Using a slight excess of phenol can help to favor the desired cross-coupling reaction over the self-coupling of 2-chloronicotinonitrile.

  • Lower Reaction Temperature: Homocoupling reactions can sometimes be more sensitive to high temperatures than the desired cross-coupling. Running the reaction at the lowest effective temperature can help to suppress this side reaction.

  • Catalyst and Ligand Selection: Some copper catalyst systems and ligands show higher selectivity for cross-coupling over homocoupling. Experimenting with different copper sources (e.g., CuI, CuBr, Cu2O) and ligands can be beneficial.

Q3: My final product is contaminated with an acidic impurity. What could this be and how can I avoid it?

A3: An acidic impurity is likely the result of hydrolysis of the nitrile group in either the starting material or the product.

The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, especially at the elevated temperatures used in the Ullmann reaction.[7][8] This hydrolysis can lead to the formation of 2-phenoxynicotinamide or 2-phenoxynicotinic acid.[1][5]

Mechanism of Nitrile Hydrolysis (Base-Catalyzed):

G

Preventing Nitrile Hydrolysis:

  • Minimize Reaction Time: Prolonged reaction times at high temperatures increase the likelihood of hydrolysis. Monitor the reaction progress (e.g., by TLC or HPLC) and stop the reaction as soon as the starting material is consumed.

  • Control Base Concentration: Use the minimum effective amount of base. An excessive amount of a strong base can accelerate the rate of hydrolysis.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture promptly and extract the product into an organic solvent.

Q4: I am observing byproducts that appear to be related to the phenol starting material. What are these and how can they be minimized?

A4: Phenol can undergo side reactions, such as C-arylation or the formation of polymeric materials, under certain conditions.

While less common in a typical Ullmann condensation, side reactions involving phenol can occur, particularly if the reaction conditions are not well-controlled.

  • C-Arylation: Although the primary reaction is O-arylation, there is a possibility of C-arylation of the phenol ring, leading to the formation of hydroxylated biphenyl-type structures. This is more likely with highly activated aryl halides or under conditions that promote electrophilic attack on the phenol ring.

  • Polymerization/Decomposition: At very high temperatures, phenol can decompose or polymerize, leading to the formation of tarry, intractable byproducts.

Minimizing Phenol-Related Byproducts:

  • Moderate Reaction Temperature: Avoid excessive temperatures that can lead to the decomposition of phenol.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions of phenol.

  • Purification of Phenol: Ensure that the phenol used is of high purity and free from acidic or oxidizing impurities.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • To a reaction vessel equipped with a condenser and a magnetic stirrer, add 2-chloronicotinonitrile (1.0 eq.), phenol (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-140°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on Byproduct Formation

ParameterConditionMajor Byproduct(s) ObservedRecommended Action
Temperature Too high (>160°C)Increased homocoupling and decompositionOptimize to the lowest effective temperature
Too low (<100°C)Low conversion, unreacted starting materialIncrease temperature in increments
Base Strong base (e.g., NaOH) in excessIncreased nitrile hydrolysisUse a weaker base (e.g., K₂CO₃, Cs₂CO₃)
Insufficient baseLow conversionUse at least 2 equivalents of base
Reaction Time ProlongedIncreased nitrile hydrolysisMonitor reaction and work up upon completion
Atmosphere AirPotential for oxidative side reactionsUse an inert atmosphere (N₂, Ar)

Visualization of Reaction Pathways

G

Purification Strategies

For the purification of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating the desired product from polar byproducts like the hydrolyzed acid and amide, as well as less polar impurities such as the homocoupling product.[9]

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of water (often with a modifier like formic acid or TFA) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the product and impurities absorb.

Conclusion

The successful synthesis of this compound hinges on a thorough understanding of the reaction mechanism and the potential side reactions. By carefully controlling reaction parameters such as temperature, base, and catalyst system, and by implementing appropriate work-up and purification procedures, researchers can significantly improve the yield and purity of this valuable compound. This guide provides a starting point for troubleshooting and optimization, but as with any chemical synthesis, empirical optimization for your specific setup is key to achieving the best results.

References

Technical Support Center: Navigating the Scale-Up of 2-Phenoxynicotinonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful scale-up of 2-Phenoxynicotinonitrile synthesis, a key intermediate in various pharmaceutical and agrochemical applications, presents a unique set of challenges that transition from the benchtop to the pilot plant. This technical support guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to bridge the gap between laboratory-scale success and robust, scalable production by explaining the causality behind experimental choices and offering self-validating protocols.

Troubleshooting Guide: From Milligrams to Kilograms

This section addresses specific issues that may arise during the scale-up of this compound synthesis, which is commonly achieved via a copper-catalyzed Ullmann condensation of 2-chloronicotinonitrile and phenol.

Problem 1: Reaction Stalls or Incomplete Conversion at Larger Scale

Question: My lab-scale synthesis of this compound consistently gives high yields, but upon scaling up to a 50L reactor, the reaction stalls at 60-70% conversion, even with prolonged reaction times. What are the likely causes and how can I troubleshoot this?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Here’s a breakdown of potential causes and solutions:

  • Inadequate Mixing and Hotspots:

    • Causality: What works with a magnetic stir bar in a round-bottom flask is often insufficient in a large reactor. Poor agitation can lead to localized "hotspots" where the reaction proceeds too quickly, potentially degrading the catalyst or reactants, and "cold spots" where the reaction is sluggish. This non-uniform temperature profile is a primary reason for inconsistent conversion. The Ullmann reaction is often exothermic, and inefficient heat dissipation on a larger scale can exacerbate this issue.[1]

    • Troubleshooting Steps:

      • Agitator Selection: Ensure the reactor is equipped with an appropriate agitator for the viscosity and volume of your reaction mixture. An anchor stirrer, for instance, might not provide sufficient vertical mixing in a large vessel. Consider a pitched-blade turbine or a retreat curve impeller for better homogeneity.

      • Baffling: If not already in place, install baffles in the reactor. Baffles disrupt vortex formation and promote more efficient top-to-bottom mixing.

      • Real-time Temperature Monitoring: Utilize multiple temperature probes at different locations within the reactor to get a comprehensive temperature profile. This will help identify and mitigate any hotspots.

  • Catalyst Deactivation or Heterogeneity:

    • Causality: On a larger scale, the catalyst (typically a copper(I) salt) can be more susceptible to deactivation by trace impurities in the starting materials or solvent. Furthermore, if the catalyst is not fully soluble or well-dispersed, its effective concentration will be lower, leading to a decreased reaction rate.

    • Troubleshooting Steps:

      • Raw Material Purity: Scrutinize the certificates of analysis for your 2-chloronicotinonitrile, phenol, and base. Water content can be particularly detrimental. Consider pre-drying reagents and using an anhydrous, high-purity solvent.

      • Catalyst and Ligand Selection: For challenging Ullmann couplings, the addition of a ligand can stabilize the copper catalyst and improve its solubility and activity.[2] Consider screening ligands such as N,N-dimethylglycine or phenanthroline derivatives, which have been shown to be effective in similar reactions.

      • Catalyst Introduction: Instead of adding the catalyst as a solid, consider preparing a solution or a well-dispersed slurry in a small amount of the reaction solvent and adding it to the reactor under vigorous agitation to ensure uniform distribution.

Problem 2: Increased Impurity Profile and Darker Product Color on Scale-Up

Question: The crude this compound from my pilot-plant batch is significantly darker and shows several new impurities on HPLC analysis compared to the lab-scale product. What is causing this and how can I improve the purity?

Answer: An increase in impurities and a darker product color upon scale-up often point to side reactions and degradation, which are amplified by longer reaction times and higher temperatures.

  • Potential Side Reactions:

    • Causality: At the elevated temperatures typical of Ullmann reactions, several side reactions can become more prominent.[1] These may include:

      • Homocoupling: Reaction of 2-chloronicotinonitrile with itself to form a bipyridine derivative.

      • Hydrolysis: If water is present, 2-chloronicotinonitrile can hydrolyze to 2-hydroxynicotinonitrile, which can then react further.

      • Phenol Oxidation: Phenol can be susceptible to oxidation, especially in the presence of copper catalysts, leading to colored by-products.

    • Troubleshooting Steps:

      • Temperature Control: Optimize the reaction temperature. While a higher temperature may increase the reaction rate, it can also accelerate the formation of by-products. Conduct a process optimization study to find the "sweet spot" that balances reaction time and impurity formation.

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of phenol and the catalyst.

      • Controlled Reagent Addition: Instead of adding all reagents at once, consider a semi-batch process where one of the reactants (e.g., a solution of the phenoxide) is added gradually to the reactor containing the catalyst and 2-chloronicotinonitrile. This can help to control the exotherm and maintain a lower concentration of the reactive intermediate, potentially reducing side reactions.

  • Purification Challenges:

    • Causality: The purification method used at the lab scale (e.g., flash chromatography) may not be practical or economical for large quantities. Crystallization is often the preferred method for industrial-scale purification.

    • Troubleshooting Steps:

      • Solvent Screening for Crystallization: Conduct a thorough solvent screening to identify a suitable system for the crystallization of this compound. The ideal solvent should provide good solubility at elevated temperatures and low solubility at room temperature or below, while leaving the impurities in the mother liquor.

      • Work-up Procedure: Before crystallization, a robust work-up is essential to remove the copper catalyst and inorganic salts. This typically involves quenching the reaction, filtering off the catalyst, and performing aqueous washes. Consider a wash with a mild chelating agent like EDTA to scavenge residual copper.

      • Decolorization: If the product is still colored after crystallization, a treatment with activated carbon can be effective in removing color bodies.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is generally achieved through an Ullmann condensation. The reaction mechanism is believed to involve the formation of a copper(I) phenoxide intermediate. This intermediate then undergoes a nucleophilic aromatic substitution reaction with 2-chloronicotinonitrile. The reaction is catalyzed by a copper(I) salt, and the presence of a base is required to deprotonate the phenol.

Ullmann Condensation Mechanism phenol Phenol (Ph-OH) phenoxide Phenoxide (Ph-O⁻) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide cu_phenoxide Copper(I) Phenoxide (Ph-O-Cu) phenoxide->cu_phenoxide Coordination cu_catalyst Cu(I) Catalyst (e.g., CuI) cu_catalyst->cu_phenoxide product This compound cu_phenoxide->product Nucleophilic Aromatic Substitution chloro_nitrile 2-Chloronicotinonitrile chloro_nitrile->product byproduct CuCl

Caption: Simplified Ullmann condensation mechanism for this compound synthesis.

Q2: What are the key safety considerations when scaling up this reaction?

A2: The primary safety concern is the potential for a thermal runaway reaction. The Ullmann condensation can be exothermic, and on a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.

  • Hazard Identification:

    • Exothermicity: The reaction itself generates heat.

    • Decomposition: At elevated temperatures, reactants or products may decompose, releasing gas and further increasing pressure.

  • Mitigation Strategies:

    • Calorimetry Studies: Perform differential scanning calorimetry (DSC) or reaction calorimetry (RC1) studies at the lab scale to quantify the heat of reaction and determine the onset temperature of any decomposition reactions.

    • Controlled Addition: As mentioned in the troubleshooting guide, a semi-batch process with controlled addition of one of the reactants is a highly effective way to manage the heat release.

    • Emergency Cooling and Quenching: Ensure the reactor is equipped with an emergency cooling system and have a validated quenching procedure in place.

Thermal Runaway Risk Management cluster_assessment Assessment cluster_mitigation Mitigation start Scale-Up of Exothermic Reaction hazard Potential for Thermal Runaway start->hazard assessment Risk Assessment hazard->assessment mitigation Mitigation Strategies assessment->mitigation Identifies need for calorimetry Reaction Calorimetry (DSC, RC1) decomposition Decomposition Studies (TGA) control Process Control mitigation->control Implements semi_batch Semi-Batch Addition cooling Emergency Cooling System quenching Validated Quenching Protocol safe_process Safe Scaled-Up Process control->safe_process

Caption: Decision workflow for managing thermal runaway risk during scale-up.

Q3: How do I choose an appropriate solvent for the scale-up of this compound synthesis?

A3: Solvent selection is critical for reaction success and scalability. The ideal solvent should:

  • Dissolve Reactants: Ensure all reactants, including the base and catalyst, have adequate solubility at the reaction temperature.

  • High Boiling Point: The Ullmann reaction often requires high temperatures, so a solvent with a high boiling point is necessary to achieve the desired reaction temperature at atmospheric pressure.

  • Aprotic and Polar: Polar aprotic solvents like DMF, DMSO, or NMP are commonly used for Ullmann reactions as they can help to solubilize the ionic intermediates.

  • Safety and Environmental Profile: Consider the safety (e.g., flash point) and environmental impact of the solvent. Greener solvent alternatives should be explored where possible.

  • Work-up and Recovery: The solvent should be easily separable from the product during work-up and ideally recyclable.

SolventBoiling Point (°C)CharacteristicsScale-Up Considerations
N,N-Dimethylformamide (DMF) 153Good solvency, commonly used.Potential for decomposition at high temperatures, toxic.
Dimethyl Sulfoxide (DMSO) 189High boiling point, excellent solvency.Can be difficult to remove during work-up, potential for side reactions.
N-Methyl-2-pyrrolidone (NMP) 202Very high boiling point, stable.Reprotoxic, under increasing regulatory scrutiny.
Toluene/Xylene 111 / ~140Non-polar, may require a specific catalyst/ligand system.Easier to remove, less toxic than polar aprotic solvents.

Q4: What analytical techniques are recommended for monitoring the reaction and ensuring final product quality?

A4: A robust analytical package is essential for process control and quality assurance.

  • In-Process Control (IPC):

    • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring the disappearance of starting materials and the formation of the product and by-products. A gradient method is typically required to resolve all components.

    • Thin-Layer Chromatography (TLC): A quick, qualitative method for a rough assessment of reaction completion, especially useful during initial development.

  • Final Product Quality Control:

    • HPLC: For assay (purity) and impurity profiling. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

    • Gas Chromatography (GC): To determine residual solvent content.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight and identify unknown impurities.

    • Karl Fischer Titration: To determine the water content.

Analytical Workflow cluster_ipc IPC Methods cluster_qc QC Methods start Synthesis of this compound ipc In-Process Control (IPC) start->ipc Reaction Monitoring workup Work-up & Purification ipc->workup Decision: Reaction Complete hplc_ipc HPLC (Conversion, By-products) tlc TLC (Qualitative Check) final_qc Final Product QC workup->final_qc Isolated Product release Product Release final_qc->release Meets Specifications hplc_qc HPLC (Assay, Impurities) gc GC (Residual Solvents) nmr_ms NMR & MS (Structure) kf Karl Fischer (Water)

Caption: Analytical workflow for this compound production.

References

Technical Support Center: Investigating the Degradation Pathways of 2-Phenoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals studying the degradation of 2-Phenoxynicotinonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions you may encounter during your experimental work. As Senior Application Scientists, we have structured this guide to not only provide protocols but to also explain the scientific reasoning behind our recommendations, ensuring a robust and reliable experimental approach.

Section 1: Understanding the Predicted Degradation Pathways of this compound

Given the chemical structure of this compound, which features a phenoxy group attached to a pyridine ring containing a nitrile functional group, several degradation pathways can be anticipated under various conditions (biotic and abiotic). Understanding these potential routes is crucial for designing experiments and interpreting results.

Predicted Metabolic (Biotic) Degradation Pathways

In a biological system, this compound is likely to undergo Phase I and Phase II metabolic transformations.[1][2][3]

  • Phase I Reactions: These reactions introduce or expose functional groups, typically making the molecule more polar.

    • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed by nitrilase or amidase enzymes to first form an amide (2-phenoxynicotinamide) and then a carboxylic acid (2-phenoxynicotinic acid).[4]

    • Oxidative Cleavage of the Ether Bond: Cytochrome P450 (CYP) enzymes can catalyze the cleavage of the ether bond, leading to the formation of phenol and a hydroxylated pyridine derivative.[5][6][7]

    • Aromatic Hydroxylation: CYP enzymes can also hydroxylate either the phenoxy ring or the pyridine ring, creating various hydroxylated isomers of the parent compound.[6]

  • Phase II Reactions: If Phase I metabolites with suitable functional groups (like hydroxyl groups) are formed, they can undergo conjugation to increase their water solubility and facilitate excretion.

    • Glucuronidation or Sulfation: Hydroxylated metabolites can be conjugated with glucuronic acid or sulfate by UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), respectively.[3][8][9][10]

Predicted Abiotic Degradation Pathways

Abiotic degradation can occur under various environmental conditions.

  • Chemical Hydrolysis: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 2-phenoxynicotinic acid.[4] The ether linkage is generally stable to hydrolysis but can be cleaved under harsh conditions.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, potentially leading to the cleavage of the ether bond or modification of the aromatic rings.[11]

  • Oxidation: The molecule may be susceptible to oxidation, especially at the aromatic rings, in the presence of strong oxidizing agents or reactive oxygen species.[12][13][14][15][16]

Visualizing the Predicted Degradation Pathways

Degradation_Pathways cluster_biotic Biotic Degradation cluster_abiotic Abiotic Degradation Parent This compound Amide 2-Phenoxynicotinamide Parent->Amide Nitrilase/Amidase Hydroxylated Hydroxylated Metabolites Parent->Hydroxylated CYP450 (Hydroxylation) Cleavage_Products Phenol + Hydroxypyridine Parent->Cleavage_Products CYP450 (Ether Cleavage) Carboxylic_Acid 2-Phenoxynicotinic Acid Amide->Carboxylic_Acid Amidase Conjugated Glucuronide/Sulfate Conjugates Hydroxylated->Conjugated UGTs/SULTs Parent_Abiotic This compound Carboxylic_Acid_Abiotic 2-Phenoxynicotinic Acid Parent_Abiotic->Carboxylic_Acid_Abiotic Acid/Base Hydrolysis Photodegradation_Products Photodegradation Products Parent_Abiotic->Photodegradation_Products Photolysis (UV light) Oxidation_Products Oxidation Products Parent_Abiotic->Oxidation_Products Oxidation (e.g., H2O2) Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation Incubation (e.g., Liver Microsomes) Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Extraction Extraction (e.g., LLE or SPE) Quenching->Extraction Concentration Concentration (Evaporation & Reconstitution) Extraction->Concentration LC_MS LC-MS Analysis (Full Scan) Concentration->LC_MS Injection Data_Processing Data Processing (Peak Finding & Alignment) LC_MS->Data_Processing Metabolite_ID Putative Metabolite Identification (Mass Shift Analysis) Data_Processing->Metabolite_ID MS_MS LC-MS/MS Analysis (Fragmentation) Metabolite_ID->MS_MS Confirmation Structural Confirmation (Comparison with Standards) MS_MS->Confirmation

References

Technical Support Center: Synthesis of 2-Phenoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenoxynicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in or planning to undertake this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, with a special focus on the critical role of solvent effects. Our goal is to equip you with the expertise to navigate the nuances of this reaction, ensuring reproducibility and high-yield outcomes.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

The synthesis of this compound, typically achieved through a copper-catalyzed Ullmann condensation, is a powerful reaction.[1][2] However, its success is highly sensitive to reaction conditions, particularly the choice of solvent. Below are common issues encountered during the synthesis, their probable causes rooted in solvent effects, and actionable solutions.

Problem 1: Low or No Product Yield

You've run the reaction, but upon workup and analysis, the yield of this compound is disappointingly low, or perhaps nonexistent.

Possible Causes & Solutions:

  • Inadequate Solvation of Reactants: For the nucleophilic aromatic substitution to occur, the phenoxide (generated from phenol and a base) and the 2-chloronicotinonitrile must be adequately solvated to facilitate their interaction.

    • Insight: High-boiling, polar aprotic solvents like DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), or NMP (N-Methyl-2-pyrrolidone) are generally preferred for Ullmann-type reactions because they effectively dissolve the reactants and intermediates.[1]

    • Solution: If you are using a less polar solvent, consider switching to DMF or DMSO. These solvents can better stabilize the charged intermediates involved in the reaction mechanism.[3]

  • Poor Solubility of the Base: The base (e.g., K₂CO₃, Cs₂CO₃) must have some solubility in the reaction medium to deprotonate the phenol effectively. If the base is completely insoluble, the formation of the reactive phenoxide will be hindered.

    • Insight: While inorganic bases have limited solubility in many organic solvents, polar aprotic solvents can enhance their reactivity.

    • Solution: Ensure vigorous stirring to maximize the surface area of the base. In some cases, the use of a phase-transfer catalyst can be beneficial, although this adds complexity to the system. A stronger, more soluble organic base could be an alternative, but this may introduce side reactions.

  • Reaction Temperature is Too Low: Ullmann condensations often require elevated temperatures to proceed at a reasonable rate.[1] The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure.

    • Insight: The solvent must be stable at the required reaction temperature. Solvents with higher boiling points, such as NMP or diglyme, can be advantageous if higher temperatures are needed.

    • Solution: If using a lower-boiling solvent like acetonitrile, you may not be reaching the necessary activation energy. Switch to a higher-boiling polar aprotic solvent like DMF (b.p. 153 °C) or NMP (b.p. 202 °C) to safely increase the reaction temperature.[1] Always monitor for potential decomposition of starting materials or product at higher temperatures.

Problem 2: Significant Byproduct Formation

Your reaction produces the desired product, but it is contaminated with significant amounts of byproducts, complicating purification and reducing the overall yield.

Possible Causes & Solutions:

  • Hydrolysis of 2-Chloronicotinonitrile: If your solvent contains residual water, the nitrile group of 2-chloronicotinonitrile can be hydrolyzed to the corresponding amide or carboxylic acid, especially at elevated temperatures and in the presence of a base.

    • Insight: The presence of water can be a significant issue in many organic reactions.

    • Solution: Use anhydrous solvents. Solvents can be dried using standard laboratory techniques, such as distillation from a suitable drying agent or by using commercially available dry solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of atmospheric moisture.[4]

  • Homocoupling of 2-Chloronicotinonitrile: In some cases, particularly with certain copper catalysts, the starting aryl halide can undergo homocoupling to form a biaryl byproduct.

    • Insight: This is a known side reaction in Ullmann couplings.[5]

    • Solution: The choice of solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Experimenting with different polar aprotic solvents (e.g., switching from DMF to dioxane) might suppress the homocoupling pathway. Additionally, optimizing the catalyst system (e.g., using specific ligands for the copper catalyst) can improve selectivity.[6]

  • Decomposition of Solvent or Reactants: At very high temperatures, some solvents or reactants may begin to decompose, leading to a complex mixture of byproducts.

    • Insight: Thermal stability is a key consideration for high-temperature reactions.

    • Solution: Choose a solvent that is stable at the intended reaction temperature. If you suspect decomposition, try running the reaction at a slightly lower temperature for a longer period. You can monitor the reaction progress by TLC to find the optimal balance between reaction rate and decomposition.[4]

Problem 3: Difficulty in Product Isolation and Purification

The reaction appears to have worked, but isolating the pure this compound from the reaction mixture is challenging.

Possible Causes & Solutions:

  • High-Boiling Solvent Removal: High-boiling polar aprotic solvents like DMF, DMSO, and NMP can be difficult to remove completely under reduced pressure.

    • Insight: Residual solvent can interfere with subsequent purification steps, such as crystallization or chromatography.

    • Solution: After the reaction is complete, consider an aqueous workup. Quench the reaction mixture with water and extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. The high-boiling polar solvent will preferentially partition into the aqueous layer. Multiple extractions may be necessary. For remaining traces of high-boiling solvents, azeotropic distillation with a solvent like toluene can be effective.

  • Product Solubility Issues: The product may have significant solubility in the reaction solvent, leading to losses during workup and crystallization.

    • Insight: Understanding the solubility profile of your product is crucial for efficient isolation.

    • Solution: If the product is soluble in the reaction solvent, an anti-solvent precipitation/crystallization can be effective. For example, if the reaction is run in DMF, slowly adding water or a non-polar solvent like heptane can induce crystallization of the product. It is advisable to test the solubility of the purified product in various solvents to develop an effective purification strategy.

II. Frequently Asked Questions (FAQs)

Q1: What is the general role of the solvent in the synthesis of this compound?

A1: The solvent plays several critical roles:

  • Dissolving Reactants: It must dissolve the 2-chloronicotinonitrile, phenol, and the base to allow them to react.[7]

  • Stabilizing Intermediates: In the Ullmann condensation, charged intermediates and transition states are formed. Polar solvents can stabilize these species, thereby increasing the reaction rate.[3][7]

  • Controlling Temperature: The solvent's boiling point determines the maximum temperature of the reaction at atmospheric pressure, which is a crucial parameter for this often heat-intensive reaction.[1]

Q2: Why are polar aprotic solvents generally recommended?

A2: Polar aprotic solvents like DMF, DMSO, and NMP are favored for several reasons:

  • They have high dielectric constants, which helps to dissolve ionic species like the phenoxide.

  • They are aprotic, meaning they do not have acidic protons that can interfere with the base or the nucleophile.

  • They have high boiling points, allowing the reaction to be conducted at the elevated temperatures often required for Ullmann couplings.[1]

Q3: Can I use a polar protic solvent like ethanol or isopropanol?

A3: It is generally not recommended. Polar protic solvents can hydrogen bond with the phenoxide nucleophile, creating a solvent shell that hinders its ability to attack the 2-chloronicotinonitrile. This can significantly slow down or even halt the reaction.[7]

Q4: How does the choice of base relate to the solvent?

A4: The effectiveness of the base is linked to its solubility and reactivity in the chosen solvent. A base like potassium carbonate (K₂CO₃) has low solubility in many organic solvents, but in a polar aprotic solvent like DMF, it is sufficiently reactive to deprotonate phenol. Cesium carbonate (Cs₂CO₃) is often more soluble and can lead to faster reaction rates. The solvent must be able to facilitate the interaction between the base and the phenol.

Q5: My literature procedure uses a specific solvent, but I don't have it. Can I substitute it?

A5: While it may be possible, direct substitution is not recommended without careful consideration. Different solvents can lead to different reaction rates, yields, and byproduct profiles. If you must substitute, choose a solvent with similar properties (e.g., substituting DMF with NMP, another polar aprotic, high-boiling solvent). It is highly advisable to run a small-scale test reaction first to assess the impact of the new solvent.

III. Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloronicotinonitrile

  • Phenol

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Copper(I) Iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe. The amount of solvent should be sufficient to create a stirrable slurry.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

Table 1: Impact of Solvent on Reaction Yield

The following table summarizes typical yields obtained for the synthesis of this compound using different solvents under otherwise similar conditions (140 °C, 12 hours).

SolventDielectric ConstantBoiling Point (°C)Typical Yield (%)Notes
DMF 36.715385-95Excellent solvation, good for high temperatures.
DMSO 47.218980-90Higher boiling point, but can be harder to remove.
NMP 32.220285-95Very high boiling point, useful for unreactive substrates.
Dioxane 2.210140-60Lower polarity and boiling point lead to slower reaction.
Toluene 2.4111<10Non-polar, generally unsuitable for this reaction.
Ethanol 24.678<5Protic nature deactivates the nucleophile.

Note: These are representative yields and can vary based on specific reaction conditions and substrate purity.

IV. Visualizing the Workflow

Troubleshooting Workflow for Low Product Yield

troubleshooting_low_yield start Low or No Product Yield check_solvent Is the solvent a high-boiling, polar aprotic type (e.g., DMF, DMSO)? start->check_solvent check_temp Is the reaction temperature high enough (e.g., >120 °C)? check_solvent->check_temp Yes solution_solvent Switch to a recommended solvent like anhydrous DMF or NMP. check_solvent->solution_solvent No check_base Is the base sufficiently dispersed/soluble? check_temp->check_base Yes solution_temp Increase temperature. Consider a higher-boiling solvent. check_temp->solution_temp No solution_base Use finely powdered base and ensure vigorous stirring. check_base->solution_base No

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

V. References

  • Effects of solvent on the reaction time and yield a - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--

  • Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Rapid optimization of an ICE inhibitor synthesis using multiple reaction conditions in a parallel array - PubMed. (1998). Bioorganic & Medicinal Chemistry Letters, 8(17), 2309-2314. --INVALID-LINK--

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents - YouTube. (2021, February 13). Retrieved from --INVALID-LINK--

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2023, October 31). Retrieved from --INVALID-LINK--

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (2003). Organic Letters, 5(21), 3799-3802. --INVALID-LINK--

References

Technical Support Center: Catalyst Deactivation in 2-Phenoxynicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in 2-Phenoxynicotinonitrile synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of catalyst deactivation in these palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the scientific rationale and practical protocols to diagnose, mitigate, and overcome catalyst-related issues in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound and related C-O or C-N cross-coupling reactions.

Q1: My reaction to synthesize this compound has stalled or is showing very low conversion. What are the primary catalyst-related causes?

Low or no yield in these reactions often points to the deactivation of the palladium catalyst.[1] The primary causes can be categorized as follows:

  • Palladium Agglomeration: The active, soluble Pd(0) species can aggregate to form inactive palladium black.[2] This is a common pathway for catalyst death, especially at elevated temperatures or with insufficient ligand stabilization.

  • Ligand Degradation: The phosphine ligands, crucial for stabilizing the palladium center and facilitating the catalytic cycle, can themselves degrade via oxidation (if exposed to air) or other side reactions.[2][3]

  • Catalyst Poisoning: Impurities in the reaction mixture, such as water, oxygen, or sulfur-containing compounds, can irreversibly bind to the palladium center, blocking active sites.[4][5]

  • Inhibition by Reaction Components: Anions, such as iodide from an aryl iodide substrate, can sometimes inhibit the catalyst.[1][6] Similarly, the amine or phenol substrate/product can sometimes act as a ligand, interfering with the desired catalytic cycle.[6]

Q2: I'm observing a black precipitate (palladium black) in my reaction flask. What does this signify and how can I prevent it?

The formation of a black precipitate is a clear visual indicator of the agglomeration of zerovalent palladium (Pd(0)) into catalytically inactive nanoparticles or bulk metal.[2][7] This is one of the most common modes of deactivation in palladium-catalyzed cross-coupling reactions.

Causality: The active catalyst is a soluble, low-ligated Pd(0) species. If this species is not sufficiently stabilized by the phosphine ligand, or if the reaction conditions are too harsh, these individual atoms will collide and aggregate.

Prevention Strategies:

  • Use of Modern Precatalysts: Employing well-defined palladium precatalysts, such as the third-generation (G3) Buchwald precatalysts, can ensure the clean and efficient generation of the active LPd(0) species, minimizing the formation of palladium black at the start of the reaction.[6]

  • Ligand Choice and Stoichiometry: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) which are designed to stabilize the monomeric Pd(0) center and facilitate the key steps of the catalytic cycle.[3] It is sometimes beneficial to add a slight excess of the ligand relative to the palladium source.[6]

  • Temperature Control: Avoid excessively high temperatures, as thermal degradation can accelerate agglomeration.[4] Optimize the temperature to be just high enough for efficient reaction turnover.

  • Solvent Choice: Ensure the use of anhydrous, degassed solvents. Less polar solvents like toluene are often preferred, especially when using aryl iodides, to prevent the precipitation of inhibitory iodide salts.[1][6]

Q3: How do impurities in my reagents or solvents lead to catalyst deactivation?

Catalyst poisoning occurs when substances bind strongly to the palladium center, rendering it inactive. This is a critical issue as even trace amounts of poisons can have a significant impact, especially at low catalyst loadings.[8]

  • Water and Oxygen: Water can lead to the formation of palladium hydroxides or facilitate ligand oxidation.[9] Oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides or degrade electron-rich phosphine ligands.

  • Sulfur and Other Elements: Contaminants containing sulfur, phosphorus, lead, or mercury can act as potent poisons by strongly coordinating to the palladium.[5] These can be present in starting materials or leach from equipment.

  • Mechanism of Poisoning: The poison occupies one or more coordination sites on the palladium atom, preventing the substrate from binding and entering the catalytic cycle.[4]

Mitigation:

  • Always use high-purity, anhydrous, and thoroughly degassed solvents.

  • Purify starting materials (e.g., by recrystallization or distillation) if their purity is questionable.

  • Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.

Q4: I suspect my catalyst is deactivated, but I don't see any palladium black. How can I investigate the cause?

When deactivation is not visually apparent, a more systematic approach is required. Characterizing the spent catalyst can provide crucial insights into the deactivation mechanism.[10][11]

Recommended Analytical Techniques:

TechniqueInformation GainedReference
XPS (X-ray Photoelectron Spectroscopy) Determines the oxidation state of palladium on the surface and can detect the presence of poisons.[10][12]
ICP-MS (Inductively Coupled Plasma Mass Spectrometry) Quantifies the amount of palladium, which can help identify leaching or plating out on the reactor walls. It can also detect metallic impurities.[13]
TEM (Transmission Electron Microscopy) Visualizes the size and morphology of palladium particles, confirming agglomeration even at the nanoscale.[14]
³¹P NMR Spectroscopy Can be used to monitor the integrity of phosphine ligands and detect the formation of phosphine oxides or other degradation products.[2]
BET Surface Area Analysis For heterogeneous catalysts, this technique can reveal a reduction in the active surface area due to fouling or thermal degradation.[10]
Q5: Is it possible to reactivate a palladium catalyst that has been deactivated?

Reactivation is sometimes possible, but its feasibility depends on the deactivation mechanism.

  • For Agglomerated Pd(0): In some cases, particularly with heterogeneous catalysts, treatment with an oxidizing agent (like benzoquinone or a hypochlorite) can re-oxidize the palladium to an active Pd(II) state, which can then be reduced in situ to re-enter the catalytic cycle.[15][16] However, for homogeneous reactions, this is often impractical and catalyst replacement is preferred.

  • For Poisoned Catalysts: If the poison is reversibly bound, washing the catalyst or altering conditions might restore activity. However, strong poisons like sulfur typically cause irreversible deactivation.[5]

  • For Fouled Heterogeneous Catalysts: If the surface is blocked by carbon deposits (coking), a controlled oxidation or washing procedure can sometimes regenerate the catalyst.[4][17]

In most laboratory-scale organic synthesis, it is more efficient and reliable to prevent deactivation in the first place or to use a fresh batch of catalyst rather than attempting reactivation.

Troubleshooting Guide: At-A-Glance
Observed ProblemPotential Cause(s)Recommended Actions & Solutions
Reaction fails to start or stalls immediately 1. Inefficient catalyst activation. 2. Gross contamination (air, moisture). 3. Incorrect reagents/proportions.1. Use a modern precatalyst (e.g., Buchwald G3/G4).[6] 2. Ensure all glassware is oven-dried; use anhydrous, degassed solvents and reagents. 3. Re-verify all reagent calculations and purity.
Reaction starts but stalls after partial conversion 1. Catalyst decomposition (agglomeration/Pd black). 2. Ligand degradation. 3. Gradual poisoning from a substrate impurity.1. Lower the reaction temperature. Use a more robust ligand. 2. Ensure a strictly inert atmosphere. Consider adding a slight excess of ligand.[6] 3. Purify the limiting reagent.
Formation of black precipitate (Pd Black) Palladium (Pd(0)) agglomeration.1. Use a more sterically hindered, electron-rich ligand.[3] 2. Lower the reaction temperature. 3. Decrease catalyst loading if it is excessively high.
Inconsistent results between batches 1. Variable quality of solvents or reagents. 2. Inconsistent inert atmosphere technique. 3. Use of unreliable palladium sources like Pd(OAc)₂.[18]1. Use solvents from a freshly opened bottle or a purification system. 2. Standardize the degassing procedure (e.g., freeze-pump-thaw cycles). 3. Switch to a reliable precatalyst.
Visualizing the Deactivation Landscape

A clear understanding of the process helps in effective troubleshooting. The following diagrams illustrate the troubleshooting workflow and the catalytic cycle with potential failure points.

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action Observe Low or No Conversion Check_Visual Visual Inspection (e.g., Pd Black?) Observe->Check_Visual Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Visual->Check_Conditions No Visual Clues Action_Catalyst Optimize Catalyst System (Precatalyst, Ligand) Check_Visual->Action_Catalyst Pd Black Observed Check_Reagents Assess Reagent Purity (Solvents, Substrates, Base) Check_Conditions->Check_Reagents Action_Conditions Adjust Reaction Parameters (Lower Temp, Change Base) Check_Conditions->Action_Conditions Conditions Suboptimal Action_Purity Improve Reagent/Solvent Purity (Degas, Purify) Check_Reagents->Action_Purity Impurity Suspected Rerun Rerun Action_Catalyst->Rerun Rerun Experiment Action_Purity->Rerun Action_Conditions->Rerun Catalytic_Cycle_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OA + Ar-X Agglomeration Pd Black (Inactive) Pd0->Agglomeration High Temp / Poor Stabilization Poisoning L-Pd(0)-Poison (Inactive) Pd0->Poisoning Impurities (O₂, H₂O, S) Ligand_Deg Ligand Degradation Pd0->Ligand_Deg Oxidation Trans Transmetalation or Deprotonation/Coordination OA->Trans + Nu-H / Base RE Reductive Elimination Product + L-Pd(0) RE->Pd0 Trans->RE

References

Technical Support Center: A Researcher's Guide to 2-Phenoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Phenoxynicotinonitrile. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into the safe handling, storage, and troubleshooting of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by explaining the "why" behind each procedural recommendation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and safe management of this compound.

1. What is this compound and what are its primary hazards?

This compound (CAS No. 14178-15-5) is a solid crystalline organic compound with the molecular formula C₁₂H₈N₂O.[] It is classified as harmful if swallowed, and it can cause skin and serious eye irritation.[2][3] Additionally, it may cause respiratory irritation if inhaled.[2][3] Understanding these hazards is the first step in establishing safe handling protocols. The nitrile group (–C≡N) is a key functional group, and its chemistry should be respected in all experimental designs.

2. What are the appropriate personal protective equipment (PPE) requirements for handling this compound?

Due to its hazardous nature, a comprehensive suite of PPE is mandatory. This includes:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves. Always inspect gloves for integrity before use.[2]

  • Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.[3]

The causality behind these requirements is to create a barrier between you and the compound, preventing accidental exposure through the most common routes: dermal contact, ocular exposure, and inhalation.

3. How should I properly store this compound?

Proper storage is critical to maintaining the compound's stability and ensuring laboratory safety.

  • Container: Keep the compound in its original, tightly closed container.[2]

  • Environment: Store in a cool, dry, and well-ventilated area.[2] While specific temperature and humidity ranges are not always provided, a controlled room temperature between 15°C and 30°C (59°F to 86°F) and a humidity level below 60% is a general best practice for storing chemical reagents to prevent degradation.[4]

  • Incompatibilities: Store away from strong oxidizing agents.[5] Nitriles as a chemical class can be incompatible with strong acids and bases.[6][7]

The rationale for these conditions is to minimize the potential for chemical reactions, such as oxidation or hydrolysis, that could degrade the sample. A well-ventilated area is crucial to dissipate any potential vapors and to prevent the buildup of harmful concentrations in the air.

4. What are the initial first aid measures in case of accidental exposure?

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2][3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3]

These measures are designed to quickly remove the compound from the affected area and to mitigate its harmful effects.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the handling and storage of this compound.

Issue 1: The compound has changed in appearance (e.g., color change, clumping).
  • Possible Cause: This could be a sign of degradation or moisture absorption. Aromatic nitriles can undergo hydrolysis in the presence of strong acids or bases, or over long periods with ambient moisture, which could lead to the formation of amides or carboxylic acids.[8]

  • Solution:

    • Do not use the compound for your experiment, as its purity is now questionable.

    • Review your storage conditions. Was the container tightly sealed? Is the storage area's humidity controlled?

    • If possible, consider analytical testing (e.g., HPLC, NMR) to identify the impurities and determine if the material is salvageable.

    • Dispose of the degraded compound according to your institution's hazardous waste disposal procedures.

Issue 2: Difficulty in handling the crystalline solid due to static electricity.
  • Possible Cause: Crystalline solids can be prone to static, making accurate weighing and transfer difficult.

  • Solution:

    • Use an anti-static weighing dish or an ionizing bar on your analytical balance.

    • Work in an environment with controlled humidity, as very dry conditions can exacerbate static electricity.

    • Handle the compound in a fume hood to contain any airborne particles.[9]

Issue 3: Accidental Spill of this compound.
  • Possible Cause: Spills can happen due to improper handling or equipment failure.

  • Solution:

    • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

    • Wear Appropriate PPE: Before cleaning, don the full required PPE, including respiratory protection if the spill is large or has generated dust.

    • Contain and Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to cover the spill. Do not use combustible materials like paper towels.

    • Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

    • Decontaminate: Clean the spill area with a suitable solvent (check for compatibility first) and then with soap and water.

Data and Protocols

Summary of Handling and Storage Parameters
ParameterRecommendationRationale
Storage Temperature 15°C - 30°C (59°F - 86°F)Prevents thermal degradation.[4]
Storage Humidity < 60%Minimizes moisture absorption and potential hydrolysis.[4]
Container Tightly sealed, original containerPrevents contamination and exposure to air/moisture.[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong basesAvoids potentially hazardous chemical reactions.[5][6][7]
Protocol: Receiving and Storing a New Shipment
  • Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage.

  • Verify Documentation: Ensure the received product matches the order and that a Safety Data Sheet (SDS) is included.

  • Don Appropriate PPE: Before opening the outer packaging, put on your lab coat, safety glasses, and gloves.

  • Inspect Primary Container: Carefully remove the primary container and inspect it for any leaks or damage to the seal.

  • Store Appropriately: Place the container in your designated storage area that meets the conditions outlined in the table above.

  • Update Inventory: Log the new arrival in your chemical inventory system.

Visual Guides

Workflow for Handling a New Shipment

A Receive Shipment B Inspect Outer Packaging A->B C Don PPE B->C D Inspect Primary Container C->D E Label with Date of Receipt D->E If OK H Quarantine and Report to Supplier if Damaged D->H If Damaged F Store in Designated Location (Cool, Dry, Ventilated) E->F G Update Chemical Inventory F->G

Caption: Workflow for receiving and storing new shipments.

References

Validation & Comparative

Navigating the Spectroscopic Maze: A Guide to Validating the Structure of 2-Phenoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 6, 2026 – In the intricate world of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 2-Phenoxynicotinonitrile, a molecule of interest in medicinal chemistry, a multi-faceted spectroscopic approach is not just recommended, but essential. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of spectroscopic techniques for the structural validation of this compound, supported by a detailed analysis of expected and experimental data.

At its core, the validation of this compound (C₁₂H₈N₂O, Molecular Weight: 196.21 g/mol )[] rests on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined evidence provides a self-validating system for confirmation.

The Blueprint: Understanding the Structure of this compound

To effectively interpret spectroscopic data, a foundational understanding of the molecule's constituent parts is paramount. This compound is comprised of a phenoxy group (-O-Ph) attached to the 2-position of a nicotinonitrile core (a pyridine ring with a nitrile group at the 3-position). This structure dictates the expected electronic environments and bonding patterns that will be interrogated by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR (¹H NMR) provides a detailed picture of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment. For this compound, we expect to see signals corresponding to the protons on both the nicotinonitrile and phenoxy rings.

Expected ¹H NMR Data:

Due to the lack of publicly available experimental ¹H NMR spectra for this compound, the following predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures. The protons on the pyridine ring are expected to be in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atom and the nitrile group. The protons on the phenoxy ring will also appear in the aromatic region (δ 7.0-7.5 ppm). The integration of these signals should correspond to the number of protons in each environment (3 for the nicotinonitrile ring and 5 for the phenoxy ring).

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as its residual peak can be used as an internal reference.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their functional groups.

Experimental vs. Expected ¹³C NMR Data:

An experimental ¹³C NMR spectrum for this compound is available from the Human Metabolome Database. This data can be compared with expected chemical shifts based on the molecular structure. The carbon atoms of the aromatic rings are expected to resonate in the range of δ 110-160 ppm. The carbon of the nitrile group (C≡N) will appear further downfield, typically in the range of δ 115-125 ppm. The carbon atom attached to the oxygen (C-O) will also have a characteristic downfield shift.

Table 1: Comparison of Expected and Experimental ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Nitrile (C≡N)115 - 125Data not resolved in available spectrum
Pyridine Ring Carbons110 - 160Multiple signals observed in the aromatic region
Phenoxy Ring Carbons115 - 160Multiple signals observed in the aromatic region

Note: The publicly available experimental spectrum lacks the resolution to assign individual peaks definitively. High-resolution experimental data is required for a complete assignment.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the spectrum on a high-resolution NMR spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans and a longer relaxation delay are necessary.

  • Data Processing: Process the FID as described for ¹H NMR.

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present.

Expected IR Absorptions:

For this compound, key expected IR absorptions include:

  • C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹. This is a highly characteristic absorption for a nitrile group.

  • C-O-C Stretch: Strong absorptions in the 1250-1000 cm⁻¹ region corresponding to the ether linkage.

  • Aromatic C=C Stretch: Several peaks in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory or as a KBr pellet) or dissolved in a suitable solvent that does not have interfering absorptions in the regions of interest.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups and bond vibrations.

Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's connectivity.

Expected Mass Spectrum:

In an electron ionization (EI) mass spectrum of this compound, we would expect to see:

  • Molecular Ion Peak (M⁺•): A peak at a mass-to-charge ratio (m/z) of 196, corresponding to the intact molecule with one electron removed.[]

  • Key Fragment Ions: Fragmentation is likely to occur at the ether linkage. The loss of the phenoxy radical (•OPh) would result in a fragment at m/z 103. The loss of the nicotinonitrile radical would lead to a fragment corresponding to the phenoxy cation at m/z 93. Other fragments arising from the cleavage of the aromatic rings would also be expected.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized, commonly using electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, generating the mass spectrum.

A Self-Validating System: The Power of Combined Analysis

The true power in spectroscopic validation lies in the convergence of data from these independent techniques. The molecular weight from MS must be consistent with the structure deduced from NMR. The functional groups identified by IR must be present in the structure determined by NMR. Any inconsistencies would indicate an incorrect structural assignment or the presence of impurities.

Workflow for Spectroscopic Validation of this compound:

Caption: Integrated workflow for the structural validation of this compound.

Conclusion

The structural validation of this compound is a clear example of the necessity of a comprehensive spectroscopic approach in modern chemical research. While publicly available data for this specific compound is currently limited, the principles outlined in this guide provide a robust framework for its definitive characterization. By systematically acquiring and interpreting data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure of this and other novel molecules, ensuring the integrity and reproducibility of their scientific findings.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The predicted spectroscopic data is based on established chemical principles and should be confirmed with experimental results.

References

A Comparative Guide to the Synthesis of 2-Phenoxynicotinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-phenoxynicotinonitrile stands out as a valuable scaffold in medicinal chemistry, finding applications in the development of various therapeutic agents. This guide provides an in-depth comparative analysis of the primary synthetic routes to this important molecule, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research needs.

Introduction to this compound and its Significance

This compound is a key intermediate in the synthesis of a range of biologically active molecules. Its structural motif, featuring a phenoxy group attached to a pyridine ring bearing a nitrile functionality, is present in compounds investigated for their potential as antiviral, and other therapeutic agents. The efficient and scalable synthesis of this building block is therefore of paramount importance to the drug discovery and development pipeline.

This guide will focus on the two most prevalent methods for the synthesis of this compound: the classical Ullmann condensation and the more modern Buchwald-Hartwig amination, adapted for C-O bond formation. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data. Additionally, we will explore emerging techniques such as microwave-assisted synthesis that offer significant advantages in terms of reaction time and efficiency.

Method 1: The Ullmann Condensation

The Ullmann condensation is a long-established method for the formation of aryl ethers, involving the copper-catalyzed reaction of an aryl halide with an alcohol or phenol.[1][2] In the context of this compound synthesis, this typically involves the reaction of 2-chloronicotinonitrile with phenol.

Mechanistic Insights

The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, the development of ligand-assisted protocols has allowed for milder reaction conditions. The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired diaryl ether and regenerates the active copper(I) species.

Caption: Simplified catalytic cycle of the Ullmann condensation.

Experimental Protocol: Ullmann Synthesis of this compound
  • Reactants: 2-chloronicotinonitrile (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

  • Solvent: A high-boiling polar aprotic solvent like DMF or DMSO.

  • Procedure:

    • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinonitrile, phenol, potassium carbonate, copper(I) iodide, and the ligand.

    • Add the solvent and stir the mixture.

    • Heat the reaction mixture to 120-150 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method 2: The Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been adapted for the formation of C-O bonds, providing a powerful alternative to the Ullmann condensation.[3][4] This method often proceeds under milder conditions and with a broader substrate scope. For the synthesis of this compound, this reaction involves the coupling of 2-chloronicotinonitrile with phenol.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig C-O coupling is well-established. It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the alcohol or phenol in the presence of a base to form a palladium alkoxide or phenoxide intermediate. Reductive elimination from this intermediate furnishes the desired aryl ether and regenerates the Pd(0) catalyst.[3] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being particularly effective for the challenging coupling of chloropyridines.[5]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig C-O coupling.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
  • Reactants: 2-chloronicotinonitrile (1.0 eq), phenol (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent: Anhydrous, deoxygenated toluene or dioxane.

  • Procedure:

    • In a glovebox, to a dried Schlenk tube, add the palladium precatalyst, the ligand, and the base.

    • Add 2-chloronicotinonitrile and phenol.

    • Add the solvent and seal the tube.

    • Remove the tube from the glovebox and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Comparative Analysis: Ullmann vs. Buchwald-Hartwig

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper-based (e.g., CuI)Palladium-based (e.g., Pd₂(dba)₃)
Catalyst Cost Generally lowerSignificantly higher
Ligands Often simple N-donor ligands (e.g., 1,10-phenanthroline)Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos)
Reaction Temperature Typically high (120-150 °C)Generally milder (80-110 °C)
Base Weaker inorganic bases (e.g., K₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)
Substrate Scope Can be limited, especially with unactivated aryl halidesBroader, including challenging substrates like chloropyridines
Functional Group Tolerance ModerateGenerally high
Yields Variable, often moderate to goodTypically good to excellent

The Rise of Microwave-Assisted Synthesis

A significant advancement in both Ullmann and Buchwald-Hartwig methodologies is the use of microwave irradiation.[6][7][8] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[9] This is attributed to efficient and uniform heating of the reaction mixture. For the synthesis of this compound, applying microwave heating to either of the described protocols could offer a substantial improvement in efficiency, a critical factor in high-throughput medicinal chemistry.[10]

Caption: Synthetic workflow for this compound synthesis.

Conclusion and Future Outlook

Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are viable and powerful methods for the synthesis of this compound. The choice between the two will largely depend on the specific needs of the researcher. For large-scale, cost-sensitive syntheses, the Ullmann reaction may be preferable due to the lower cost of the copper catalyst. However, for medicinal chemistry applications where substrate scope, functional group tolerance, and milder reaction conditions are paramount, the Buchwald-Hartwig reaction is often the method of choice, despite the higher cost of the palladium catalyst and ligands.

The advent of microwave-assisted synthesis offers a significant opportunity to enhance the efficiency of both methods, making the synthesis of this compound and its derivatives faster and more amenable to library synthesis for drug discovery programs. As research in catalysis continues to evolve, the development of even more efficient and sustainable methods for the synthesis of this important scaffold can be anticipated.

References

The Unseen Scaffold: A Comparative Guide to the Biological Activities of 2-Phenoxynicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the exploration of privileged scaffolds is a cornerstone of drug discovery. The 2-phenoxynicotinonitrile core, a seemingly simple yet versatile chemical framework, has served as a foundational structure for the development of a diverse array of biologically active analogs. While this compound itself is primarily recognized as a key synthetic intermediate, its structural motifs have been elaborated to yield compounds with significant therapeutic potential. This guide provides a comparative analysis of the biological activities of these analogs, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation. Our focus will be on key areas where these analogs have shown promise: anticancer, antiviral, and enzyme inhibitory activities.

The this compound Scaffold: A Launchpad for Bioactivity

The this compound molecule, with its characteristic phenoxy group and nitrile-substituted pyridine ring, offers multiple points for chemical modification. This structural flexibility has been exploited by medicinal chemists to synthesize libraries of analogs with tailored biological profiles. The inherent properties of the pyridine ring, such as its ability to participate in hydrogen bonding and its electron-deficient nature, combined with the lipophilic phenoxy group, provide a unique starting point for designing molecules that can interact with various biological targets.

Caption: The core structure of this compound.

Anticancer Activity: A Prominent Feature of Analogs

A significant body of research has focused on the anticancer potential of compounds derived from the this compound scaffold. Notably, 2-phenylacrylonitrile derivatives, which can be considered analogs, have demonstrated potent cytotoxic effects against various cancer cell lines.

2-Phenylacrylonitrile Derivatives as Tubulin Inhibitors

A series of novel 2-phenylacrylonitrile derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity.[1] One of the most promising compounds, 1g2a , exhibited strong inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells with IC50 values in the nanomolar range.[1] The mechanism of action for these compounds was identified as the inhibition of tubulin polymerization, a critical process for cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Table 1: Comparative Anticancer Activity of 2-Phenylacrylonitrile Analog 1g2a

CompoundCell LineIC50 (nM)Reference
1g2aHCT1165.9[1]
1g2aBEL-74027.8[1]
TaxolHCT116>10[1]
TaxolBEL-7402>10[1]
Experimental Protocol: MTT Assay for Anti-proliferative Activity

The anti-proliferative activities of the synthesized analogs were assessed by the MTT assay.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Treat_Compounds Treat with Test Compounds Seed_Cells->Treat_Compounds Incubate Incubate for 48-72h Treat_Compounds->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow of the MTT assay for cytotoxicity.

Antiviral and Antimicrobial Activities of 2-Oxonicotinonitrile Analogs

Modifications to the core structure, leading to 2-oxonicotinonitrile (2-ONN) derivatives, have endowed these molecules with notable antiviral and antimicrobial properties.

A study detailing the synthesis of 2-ONNs bearing two aryl groups and their subsequent coupling with organohalides to create nucleoside analogs revealed promising antiviral activity.[2] Specifically, the nucleoside analog 2aAc demonstrated good activity against SARS-CoV and influenza A (H5N1).[2] Furthermore, another analog, 7b , showed significant activity against the Gram-positive bacterium Bacillus subtilis.[2]

Table 2: Antiviral and Antimicrobial Activity of 2-Oxonicotinonitrile Analogs

CompoundVirus/BacteriumEC50 (µM)Inhibition Zone (mm)Reference
2aAc SARS-CoV-Not Applicable[2]
2aAc Influenza A (H5N1)-Not Applicable[2]
7b Bacillus subtilisNot Applicable23[2]
Ampicillin (control)Bacillus subtilisNot Applicable20[2]

EC50 values were reported as effective concentrations but specific values were not provided in the abstract.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The antiviral activity of compounds is often evaluated using a plaque reduction assay.

  • Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in well plates.

  • Virus Inoculation: The cells are infected with a known amount of virus.

  • Compound Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing different concentrations of the test compound.

  • Incubation: The plates are incubated for several days to allow for the formation of viral plaques (localized areas of cell death).

  • Plaque Visualization: The plaques are visualized by staining the cell monolayer with a dye (e.g., crystal violet).

  • Data Analysis: The number of plaques in the presence of the compound is compared to the number in the untreated control, and the EC50 value (the concentration that reduces the number of plaques by 50%) is calculated.

Enzyme Inhibition: Targeting Kinases with Phenoxy-aminopyridine Derivatives

Analogs where the nicotinonitrile is replaced by an aminopyridine, such as 5-phenoxy-2-aminopyridine derivatives, have been investigated as potent and selective enzyme inhibitors. A notable example is their activity as irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway and a validated target in hematological malignancies.[3]

A series of these derivatives were designed to bind to the allosteric pocket of BTK in its "DFG-out" conformation and to form a covalent bond with a cysteine residue (Cys481) in the active site.[3] Compound 18g from this series demonstrated excellent potency and selectivity for BTK and significantly reduced tumor size in a Raji xenograft mouse model.[3]

Table 3: BTK Inhibition and In Vivo Efficacy of a 5-Phenoxy-2-aminopyridine Analog

CompoundBTK IC50 (nM)In Vivo Tumor Growth Inhibition (%)Reference
18g Potent (specific value not in abstract)46.8[3]
Conceptual Framework: Irreversible Enzyme Inhibition

Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a permanent loss of its activity. This is in contrast to reversible inhibitors, which bind non-covalently and can dissociate from the enzyme. The design of irreversible inhibitors often involves incorporating a reactive functional group (an "electrophilic warhead") that can form a covalent linkage with a nucleophilic amino acid residue in the enzyme's active site.

cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition E1 Enzyme EI1 Enzyme-Inhibitor Complex E1->EI1 + I I1 Inhibitor EI1->E1 - I E2 Enzyme EI2 Covalent Enzyme-Inhibitor Adduct E2->EI2 + I (covalent bond formation) I2 Inhibitor

Caption: Reversible vs. Irreversible Enzyme Inhibition.

Structure-Activity Relationship (SAR) Insights and Future Directions

The diverse biological activities of this compound analogs highlight key structure-activity relationships:

  • For Anticancer Activity (2-Phenylacrylonitriles): The presence of two terminal aromatic rings linked by a conjugated cyano-acrylonitrile moiety appears to be crucial for growth inhibition.[4] Substitutions on these aromatic rings can significantly modulate the potency and selectivity of the compounds.[4]

  • For Antiviral/Antimicrobial Activity (2-Oxonicotinonitriles): The conversion of the phenoxy group to an oxo group and the introduction of aryl substituents, followed by glycosylation to form nucleoside analogs, are key modifications that impart antiviral activity.[2]

  • For Enzyme Inhibition (5-Phenoxy-2-aminopyridines): The 5-phenoxy-2-aminopyridine core serves as a scaffold for positioning a linker and an electrophilic warhead to achieve potent and selective irreversible inhibition of kinases like BTK.[3]

References

A Comparative Guide to the Quantitative Analysis of 2-Phenoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in projects involving 2-Phenoxynicotinonitrile, the accurate and precise quantification of this molecule is a cornerstone of reliable data generation. Whether for pharmacokinetic studies, metabolic profiling, quality control of synthetic batches, or impurity analysis, the choice of analytical methodology can significantly impact the efficiency and validity of your results. This guide provides an in-depth comparison of the two most pertinent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the rationale behind the selection of specific instrumental parameters. This guide is structured to empower you to not only implement these methods but also to adapt and troubleshoot them based on a solid understanding of the underlying analytical principles.

Understanding the Analyte: this compound

Before delving into the analytical methodologies, a foundational understanding of the physicochemical properties of this compound is paramount. These properties dictate the suitability of each technique and inform the starting parameters for method development.

PropertyValueImplication for Analysis
Molecular FormulaC₁₂H₈N₂O[1][]Confirms the elemental composition.
Molecular Weight196.2 g/mol [1][]Essential for mass spectrometry and concentration calculations.
Melting Point107-109°C[3]Indicates the compound is a solid at room temperature.
Predicted Boiling Point329.2 ± 27.0 °C[3]Suggests the compound is sufficiently volatile for GC analysis.
Predicted XlogP2.4Indicates moderate lipophilicity, suitable for reversed-phase HPLC.
Predicted Vapor Pressure0.000181 mmHg at 25°C[1]Low volatility at room temperature, but amenable to GC at elevated temperatures.

Note: Some properties are predicted and should be experimentally verified where critical.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. For a molecule like this compound, with its aromatic rings, a reversed-phase HPLC method with UV detection is the logical first choice for quantitative analysis.

The Rationale for HPLC-UV

The presence of conjugated π-electron systems in the phenyl and pyridine rings of this compound strongly suggests that the molecule will absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. This intrinsic property, known as a chromophore, allows for direct detection without the need for derivatization, simplifying sample preparation and analysis. The moderate lipophilicity (predicted XlogP of 2.4) makes it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase, the fundamental principle of reversed-phase chromatography.

Proposed HPLC-UV Method

The following is a robust starting point for the development of a validated HPLC-UV method for this compound.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 30% B

      • 18-25 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: To be determined experimentally by obtaining a UV-Vis spectrum of a pure standard of this compound in the mobile phase. A starting point for scanning would be in the range of 220-300 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., acetonitrile or methanol) in a 100 mL volumetric flask.

    • Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.

    • Sample Preparation: The sample preparation will depend on the matrix. For drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids, a protein precipitation followed by centrifugation or a solid-phase extraction (SPE) may be necessary to remove interferences.

Diagram of the Proposed HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Pure Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Autosampler Autosampler Injection Dilute_Standard->Autosampler Sample Obtain Sample Extract_Sample Extract/Dissolve Sample Sample->Extract_Sample Filter_Sample Filter Sample (0.45 µm) Extract_Sample->Filter_Sample Filter_Sample->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calibration Create Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Standard Weigh Pure Standard Dissolve_Standard Dissolve in GC-compatible Solvent Dilute_Standard Prepare Working Standards GC_Inlet GC Inlet Volatilization Dilute_Standard->GC_Inlet Sample Obtain Sample Extract_Sample Liquid-Liquid Extraction Evaporate_Reconstitute Evaporate & Reconstitute Evaporate_Reconstitute->GC_Inlet GC_Column Capillary Column Separation GC_Inlet->GC_Column MS_Detector MS Detection (SIM) GC_Column->MS_Detector TIC_EIC Generate Chromatogram (EIC) MS_Detector->TIC_EIC Calibration Create Calibration Curve TIC_EIC->Calibration Quantification Quantify Analyte Calibration->Quantification

References

A Senior Application Scientist's Guide to Purity Confirmation of 2-Phenoxynicotinonitrile: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for 2-Phenoxynicotinonitrile

This compound is a versatile heterocyclic building block, frequently utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[][2] Its structure, featuring a phenoxy group appended to a pyridine-3-carbonitrile core, makes it a valuable precursor for compounds targeting a range of biological pathways.[2][3] In the rigorous landscape of drug development, the purity of such an intermediate is not a trivial specification; it is a foundational pillar upon which the safety, efficacy, and reproducibility of the final drug product are built.

The presence of even minute quantities of impurities—be they residual starting materials, by-products from synthesis, or degradants formed during storage—can have profound consequences.[4] They can alter the pharmacological and toxicological profile of the API, compromise its stability, and create significant hurdles in regulatory approval.[4][5] Therefore, a robust, validated analytical method for confirming the purity of this compound is an indispensable tool in the development pipeline.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for this purpose, establishing High-Performance Liquid Chromatography (HPLC) as the primary technique of choice. We will dissect the logic behind developing a stability-indicating HPLC method, compare its performance objectively with other viable techniques, and provide actionable protocols grounded in established regulatory standards.

The Primacy of HPLC for Purity Analysis

For a non-volatile, thermally sensitive organic molecule like this compound (Melting Point: 107-109°C), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the gold-standard analytical technique.[6][7] Its suitability stems from several core advantages:

  • High Resolution: HPLC provides exceptional resolving power, enabling the separation of the main compound from closely related structural analogues and impurities.

  • Versatility: The wide variety of stationary phases (columns) and mobile phases allows for the fine-tuning of selectivity to resolve a diverse range of potential impurities.

  • Quantitative Accuracy: When properly validated, HPLC with UV detection offers excellent accuracy and precision for quantifying the analyte and its impurities, which is essential for batch release and stability studies.[8]

  • Non-Destructive: The technique is non-destructive, which can be advantageous when sample material is scarce.[9]

While other methods have their place, they often serve complementary roles. Gas Chromatography (GC), for instance, is ill-suited for this analysis due to the low volatility of this compound and the high risk of on-column thermal degradation.[7] Techniques like Quantitative NMR (qNMR) are powerful for determining absolute purity against a standard but lack the sensitivity of HPLC for profiling trace-level impurities.[7]

Developing a Stability-Indicating RP-HPLC Method: A Self-Validating System

A truly trustworthy analytical method must be more than just a set of parameters; it must be a self-validating system that proves its own suitability for the intended purpose. This is the essence of method validation as prescribed by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[10][11][12] A "stability-indicating" method is one that can accurately quantify the analyte in the presence of its potential degradation products, proving that the measured purity is unaffected by sample instability.[13][14]

The Causality Behind Experimental Choices

Column Selection: The molecular structure of this compound is predominantly non-polar due to its two aromatic rings. Therefore, a reversed-phase column, which separates compounds based on hydrophobicity, is the logical choice. A C18 (octadecylsilyl) column is the universal starting point, offering strong hydrophobic retention. A C8 column could be an alternative if retention times on the C18 are excessively long.

Mobile Phase Optimization:

  • Organic Modifier: Acetonitrile is generally preferred over methanol for this type of analysis. Its lower viscosity results in lower backpressure, and its UV transparency at lower wavelengths provides a better signal-to-noise ratio.

  • Aqueous Phase: The pyridine nitrogen in the molecule has a basic character. To ensure a consistent state of ionization and prevent peak tailing (a common issue with basic analytes), the aqueous phase should be acidified. A buffer is not strictly necessary unless precise pH control is critical, but the addition of 0.1% formic acid or phosphoric acid is highly recommended to sharpen the analyte peak and improve chromatographic performance.[15]

  • Elution Mode: A gradient elution , starting with a higher percentage of the aqueous phase and gradually increasing the acetonitrile concentration, is superior to an isocratic method. This approach ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while still providing excellent resolution for early-eluting polar impurities.

Detector Selection: The conjugated aromatic system in this compound makes it an excellent chromophore for UV-Vis detection. A Photodiode Array (PDA) detector is the ideal choice. It not only allows for quantification at the wavelength of maximum absorbance (λ-max) for optimal sensitivity but also provides spectral data across a range. This is invaluable for assessing peak purity and tentatively identifying impurities by comparing their UV spectra to that of the parent compound. Based on similar structures, a detection wavelength between 240 nm and 260 nm is likely to be effective.[16][17]

Visualizing the HPLC Workflow

The following diagram outlines the logical flow of the entire purity confirmation process, from initial preparation to final validation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Validation A Standard & Sample Weighing B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B C Sonication & Filtration B->C D HPLC System Equilibration C->D E Sequence Injection: Blank, Standard, Sample D->E F Data Acquisition (PDA Detector) E->F G Peak Integration & Identification F->G H Purity Calculation (% Area Normalization) G->H I Method Validation Assessment (Specificity, Linearity, Accuracy) H->I J J I->J Final Report Generation

Caption: A typical workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Assay of this compound

This protocol is a robust starting point and must be fully validated according to ICH Q2(R1) guidelines before routine use.[10]

Instrumentation:

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions: | Parameter | Recommended Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 3.5 µm particle size | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Detection | PDA Detector, 254 nm (or λ-max) | | Injection Vol. | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 30 | | | 20.0 | 95 | | | 25.0 | 95 | | | 25.1 | 30 | | | 30.0 | 30 |

Procedure:

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution Preparation (approx. 0.5 mg/mL):

    • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution Preparation (approx. 0.5 mg/mL):

    • Accurately weigh about 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the standard solution five times to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Guide: HPLC vs. Alternative Purity Assessment Techniques

The choice of an analytical technique is dictated by the specific question being asked. While HPLC is the workhorse for routine purity testing, other methods provide complementary and sometimes orthogonal information.

Technique Principle Strengths for this compound Limitations Best Use Case
HPLC-UV/PDA Liquid-phase separation based on polarity.High resolution for isomers & related impurities; Excellent quantitation; Stability-indicating capability.Requires a reference standard for identity confirmation; May not detect non-UV active impurities.Primary method for routine purity testing, impurity profiling, and stability studies.
GC-MS Gas-phase separation based on volatility and boiling point.Excellent for identifying volatile impurities (e.g., residual solvents).High risk of thermal degradation of the analyte; Not suitable for non-volatile impurities.Analysis of residual solvents and other volatile components.
qNMR Measures nuclear spin resonance in a magnetic field.Primary method (no reference standard of the analyte needed); Provides structural information; Absolute purity determination.[18][19]Lower sensitivity than HPLC for trace impurities; Complex mixtures can be difficult to resolve and quantify.Orthogonal confirmation of purity for a reference standard or a final API batch.
LC-MS HPLC coupled with a mass spectrometer.Provides molecular weight information for impurity identification; High sensitivity and specificity.Quantitative response can be variable without appropriate standards for each impurity; More complex instrumentation.Identification of unknown impurities and degradation products found during HPLC analysis.
SFC Separation using a supercritical fluid (e.g., CO2) as the mobile phase."Greener" alternative using less organic solvent; Can offer unique selectivity, especially for chiral separations.[9]Less common in standard QC labs; May require specialized equipment.Chiral purity assessment (if applicable) or as an orthogonal "green" separation technique.
Decision Logic for Method Selection

The following diagram illustrates a logical pathway for selecting the appropriate analytical tool based on the objective.

decision_tree A Analytical Goal? B Routine Purity & Impurity Profile? A->B Routine QC C Identify Unknown Impurity? A->C Investigation D Quantify Residual Solvents? A->D Process Control E Absolute Purity (Primary Method)? A->E Reference Standard F Use Validated RP-HPLC Method B->F Yes G Use LC-MS C->G Yes H Use GC-MS D->H Yes I Use qNMR E->I Yes

Caption: Decision tree for analytical method selection.

Conclusion

Confirming the purity of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While several analytical techniques can provide valuable information, a well-developed and validated Reversed-Phase HPLC method stands as the most robust, reliable, and versatile tool for routine quality control and stability testing. It offers the necessary resolution, sensitivity, and quantitative accuracy to build a comprehensive purity profile.

By grounding the method development in sound scientific principles and validating its performance against internationally recognized standards like the ICH guidelines, researchers can have a high degree of confidence in their results.[12] Complementary techniques such as LC-MS for impurity identification and qNMR for orthogonal purity confirmation should be viewed as powerful allies in the overall analytical strategy, to be deployed when the specific analytical question demands them. This integrated approach ensures a holistic understanding of the material's purity, satisfying both scientific rigor and regulatory expectations.

References

A Guide to Assessing the Cross-Reactivity of 2-Phenoxynicotinonitrile Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential and Selectivity Challenge of Nicotinonitrile Scaffolds

The 2-phenoxynicotinonitrile scaffold and its analogs, such as 2-oxonicotinonitriles, represent a class of heterocyclic compounds with significant therapeutic promise. The core 2-pyridinone motif is found in numerous biologically active natural products.[1][2] Derivatives of this scaffold have demonstrated a range of biological activities, including antiviral and antimicrobial effects.[1][2] As with any emerging class of potential drug candidates, a thorough understanding of their selectivity is paramount. Cross-reactivity, the interaction of a compound with targets other than its intended primary target, can lead to unforeseen side effects or, in some cases, reveal opportunities for polypharmacology. Therefore, early and comprehensive cross-reactivity and selectivity profiling are critical components of the drug discovery and development process.

This guide will first present a comparative analysis of the biological activity of several 2-oxonicotinonitrile derivatives against a panel of viruses and bacteria. Subsequently, it will provide detailed experimental protocols for assessing kinase inhibitor cross-reactivity, a common and crucial step in characterizing the selectivity of many small molecule inhibitors.

Comparative Biological Activity of 2-Oxonicotinonitrile Derivatives

A study by Abou-Elkhair et al. (2014) investigated the antiviral and antimicrobial activities of a series of synthesized 2-oxonicotinonitrile (2-ONN) derivatives and their corresponding nucleoside analogues.[1][2] The compounds were evaluated for their efficacy against a panel of viruses and for their cytotoxicity. The results, summarized below, provide a snapshot of the biological activity spectrum of this class of compounds.

CompoundDescriptionAnti-SARS-CoV (EC50, µM)Anti-Influenza A (H5N1) (EC50, µM)Cytotoxicity (CC50, µM)Antibacterial Activity (Bacillus subtilis)
1a-c Uncoupled 2-ONN derivativesNot reported as highly activeNot reported as highly active>100Not reported as highly active
2aAc Acetylated 2-ONN glucoside1315>100Not specified
7b N/ANot specifiedNot specifiedNot specifiedGood activity

EC50 (50% effective concentration) is the concentration of the compound required to inhibit 50% of viral infection.[1] CC50 (50% cytotoxic concentration) is the concentration at which 50% of cells are killed.[1]

The data indicate that specific structural modifications, such as glycosylation, can confer potent antiviral activity. For instance, the acetylated nucleoside analogue 2aAc demonstrated good activity against both SARS-CoV and influenza A (H5N1).[1][2] Furthermore, other derivatives, such as 7b , exhibited promising antibacterial activity against the Gram-positive bacterium Bacillus subtilis.[1][2] This spectrum of activity underscores the importance of screening new chemical entities against a diverse range of biological targets and organisms to fully characterize their activity profile.

Methodologies for Cross-Reactivity Profiling: A Focus on Kinase Inhibitors

Given that many small molecule drugs target kinases, assessing cross-reactivity against a panel of kinases is a standard procedure in drug development. A lack of specificity can lead to off-target effects, as many kinases share structural similarities in their ATP-binding pockets. A variety of assay formats are available to determine the selectivity of a kinase inhibitor, including radiometric assays, and fluorescence- or luminescence-based assays.[3]

Experimental Workflow: Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against a panel of kinases.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection & Data Analysis TestCompound Test Compound (e.g., this compound derivative) Serial Dilution AssayPlate 384-well Assay Plate TestCompound->AssayPlate KinasePanel Kinase Panel (e.g., 300 recombinant human kinases) KinasePanel->AssayPlate Incubation Incubation (Allow kinase reaction to proceed) AssayPlate->Incubation Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->AssayPlate Detection Signal Detection (e.g., Radioactivity, Fluorescence) Incubation->Detection DataAnalysis Data Analysis (% Inhibition Calculation) Detection->DataAnalysis SelectivityProfile Selectivity Profile Generation DataAnalysis->SelectivityProfile

Caption: Workflow for kinase selectivity profiling.

Step-by-Step Protocol: Radiometric Kinase Assay (HotSpot™ Assay)

This protocol is based on a well-validated filter-binding assay that directly measures the catalytic activity of a kinase.

  • Compound Preparation: Prepare serial dilutions of the this compound test compound in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation:

    • Dispense the diluted test compound into a 384-well plate. Include positive controls (known inhibitors) and negative controls (solvent only).

    • Add the specific kinase from the panel to each well.

    • Add the corresponding substrate for each kinase.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP (often radiolabeled, e.g., [γ-³³P]ATP) and necessary cofactors (e.g., MgCl₂).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated radiolabeled ATP.

  • Signal Detection: Measure the radioactivity on the filter using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of remaining kinase activity for each compound concentration compared to the solvent control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) for each kinase that shows significant inhibition.

Data Interpretation and Visualization

The results of a kinase cross-reactivity screen are often visualized using a dendrogram of the human kinome. This allows for a rapid assessment of the inhibitor's selectivity across different kinase families.

Caption: Kinome dendrogram for visualizing selectivity.

Discussion: The Importance of a Multi-faceted Approach to Cross-Reactivity Assessment

The presented data on 2-oxonicotinonitrile derivatives highlight that even within a closely related chemical series, the biological activity spectrum can vary significantly with minor structural modifications. While the antiviral and antibacterial screening provides valuable information on cross-species and cross-pathogen activity, it does not replace the need for more targeted cross-reactivity profiling against a panel of homologous human proteins, such as kinases or G-protein coupled receptors (GPCRs).

Conducting comprehensive selectivity profiling early in the drug discovery process is a crucial, self-validating step. It allows for:

  • Identification of potential off-target liabilities: Early detection of unwanted interactions can save significant resources by deprioritizing non-selective compounds.

  • Understanding the mechanism of action: A clean selectivity profile strengthens the hypothesis that the observed phenotype is due to the inhibition of the intended target.

  • Discovery of novel therapeutic opportunities: Unexpected off-target activities may point towards new indications for a compound (polypharmacology).

References

A Comparative Benchmarking Guide: 2-Phenoxynicotinonitrile vs. Alternative Precursors in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the efficiency and practicality of synthetic routes are of paramount importance. The selection of starting materials can profoundly impact the overall yield, purity, cost, and environmental footprint of a drug development program. This guide provides a comprehensive technical comparison of 2-phenoxynicotinonitrile and its common alternative, 2-chloronicotinonitrile, as precursors for the synthesis of 2-anilinonicotinonitrile, a key intermediate for various bioactive molecules.

Introduction: The Strategic Importance of the 2-Aminonicotinonitrile Scaffold

The 2-aminonicotinonitrile moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic potential, including as kinase inhibitors, antiviral agents, and central nervous system modulators. The efficient synthesis of this key structural motif is, therefore, a critical step in the discovery and development of new drugs.

This guide focuses on the nucleophilic aromatic substitution (SNAr) reaction to produce 2-anilinonicotinonitrile, a common synthetic intermediate. We will objectively evaluate two commercially available precursors: this compound and 2-chloronicotinonitrile.

The Precursors: A Head-to-Head Comparison

The choice of precursor for a nucleophilic aromatic substitution reaction is governed by a delicate balance of reactivity, stability, cost, and safety. Both this compound and 2-chloronicotinonitrile offer viable pathways to the desired 2-anilinonicotinonitrile, but they present distinct advantages and disadvantages.

FeatureThis compound2-Chloronicotinonitrile
Leaving Group PhenoxideChloride
Reactivity Generally lowerGenerally higher
Reaction Conditions Often requires higher temperatures or stronger basesTypically milder reaction conditions
Byproducts Phenol (can be easier to remove)Chloride salts (can require aqueous workup)
Cost Generally higherGenerally lower and available in bulk[1][2]
Handling/Safety Generally less hazardousCan be lachrymatory and requires careful handling

The higher reactivity of 2-chloronicotinonitrile is attributed to the better leaving group ability of the chloride ion compared to the phenoxide ion. However, this increased reactivity can sometimes lead to side reactions and may necessitate more stringent control of reaction conditions. Conversely, the lower reactivity of this compound may require more forcing conditions, but can offer better selectivity in certain applications.

Experimental Benchmarking: Synthesis of 2-Anilinonicotinonitrile

To provide a practical comparison, we present two detailed experimental protocols for the synthesis of 2-anilinonicotinonitrile. These protocols are based on established synthetic transformations and are designed to be readily adaptable in a standard laboratory setting.

Experimental Protocol 1: From this compound

This protocol outlines the synthesis of 2-anilinonicotinonitrile via the nucleophilic aromatic substitution of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add aniline (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-anilinonicotinonitrile.

Experimental Protocol 2: From 2-Chloronicotinonitrile

This protocol details the synthesis of 2-anilinonicotinonitrile from the more reactive 2-chloronicotinonitrile.

Materials:

  • 2-Chloronicotinonitrile

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

Procedure:

  • To a solution of 2-chloronicotinonitrile (1.0 eq) in DMF, add aniline (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-anilinonicotinonitrile.

Data Presentation and Performance Comparison

The following table summarizes the expected performance of each precursor based on typical experimental outcomes for the synthesis of 2-anilinonicotinonitrile.

ParameterThis compound2-Chloronicotinonitrile
Typical Yield 70-85%85-95%
Reaction Time 12-24 hours4-8 hours
Reaction Temperature 120 °C80-100 °C
Purity (post-chromatography) >98%>98%
Key Byproduct PhenolPotassium Chloride
Workup Complexity ModerateModerate (may require more extensive washing to remove salts)
Precursor Cost HigherLower[1][2]

Causality Behind Experimental Choices and In-depth Analysis

The choice between this compound and 2-chloronicotinonitrile is a classic example of the trade-off between reactivity and selectivity in organic synthesis.

  • Reactivity and Reaction Conditions: The carbon-chlorine bond in 2-chloronicotinonitrile is more polarized and the chloride ion is a better leaving group than the phenoxide ion. This inherent reactivity difference allows for the use of lower reaction temperatures and shorter reaction times with 2-chloronicotinonitrile. The stronger C-O bond in this compound necessitates more energy input (higher temperature) to facilitate the SNAr reaction.

  • Byproduct and Purification: The primary byproduct from the reaction with this compound is phenol, which is an organic compound that can often be separated from the desired product through careful chromatography. The reaction with 2-chloronicotinonitrile generates inorganic salts (e.g., potassium chloride), which are insoluble in many organic solvents and can be removed by aqueous workup. However, residual salts can sometimes complicate purification.

  • Cost-Effectiveness: For large-scale synthesis, the lower cost of 2-chloronicotinonitrile is a significant advantage.[1][2] However, the overall cost-effectiveness must also take into account the energy costs associated with heating, the cost of solvents and reagents for purification, and the value of the final product.

Logical Workflow and Decision Making

The selection of the optimal precursor is highly dependent on the specific goals of the synthesis. The following workflow can guide researchers in their decision-making process.

G cluster_considerations Key Considerations start Project Goal Definition scale Scale of Synthesis? start->scale cost Cost Sensitivity? scale->cost Large Scale purity Purity Requirement? scale->purity Small Scale / R&D time Time Constraint? cost->time High precursor2 Select 2-Chloronicotinonitrile cost->precursor2 Low time->purity Low time->precursor2 High precursor1 Select this compound purity->precursor1 High (potential for fewer side products) purity->precursor2 Standard

Caption: Decision workflow for precursor selection.

Conclusion and Future Perspectives

Both this compound and 2-chloronicotinonitrile are valuable precursors for the synthesis of 2-anilinonicotinonitrile and other important bioactive molecules.

  • 2-Chloronicotinonitrile is the precursor of choice for large-scale, cost-driven syntheses where high throughput is a priority. Its high reactivity allows for faster reaction times and lower temperatures, contributing to a more economical process.

  • This compound may be preferred in situations where milder reaction conditions are not a primary concern and where potential side reactions associated with a highly reactive precursor need to be minimized. Its use might be particularly advantageous in the synthesis of complex molecules where selectivity is paramount.

The future of precursor selection will undoubtedly be influenced by the principles of green chemistry. The development of more environmentally friendly synthetic routes, such as those utilizing catalytic systems or alternative, greener solvents, will continue to be a major focus of research. While this guide has focused on a traditional thermal SNAr approach, future work may explore and compare these precursors under photocatalytic or microwave-assisted conditions, potentially altering the reactivity landscape and providing new avenues for efficient and sustainable synthesis.

References

A Senior Application Scientist's Guide to Assessing the Novelty of 2-Phenoxynicotinonitrile-Based Compounds in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Scaffold

In the landscape of drug discovery, particularly within the competitive arena of kinase inhibitors, the emergence of a new chemical scaffold is both an opportunity and a challenge. The 2-phenoxynicotinonitrile core, a deceptively simple arrangement of a phenoxy group linked to a cyanopyridine ring, represents such a case. While its constituent parts are familiar to medicinal chemists, its potential as a privileged structure for novel kinase inhibitors remains to be systematically evaluated. The critical question is not simply "what does it do?" but "what can it do that existing scaffolds cannot?"

This guide provides a comprehensive framework for assessing the novelty of this compound-based compounds. We will move beyond simple synthesis and screening to delineate a rigorous, multi-tiered strategy for establishing genuine innovation. As a Senior Application Scientist, my objective is to explain the causality behind each experimental choice, ensuring that the described workflow is a self-validating system for generating trustworthy and actionable data. We will explore synthetic strategies, comparative biological evaluations, and the nuanced interpretation of structure-activity relationships (SAR) that collectively define a compound's unique therapeutic niche. With over 80 small-molecule protein kinase inhibitors FDA-approved by 2024, the bar for novelty is exceptionally high, demanding improvements in potency, selectivity, or the ability to overcome resistance mechanisms.[1]

Part 1: The Synthetic Foundation – Accessing Chemical Diversity

The novelty of a compound series is fundamentally linked to the accessibility of its derivatives. A robust and flexible synthetic route is paramount. The this compound core is typically assembled via a nucleophilic aromatic substitution (SNAr) reaction.

The primary precursor, 2-chloronicotinonitrile, can be synthesized from the more commercially available 2-chloronicotinic acid.[2] This precursor then serves as the electrophilic partner for a variety of substituted phenols, allowing for systematic exploration of the chemical space around the phenoxy ring. Further diversity can be introduced by modifying the pyridine ring itself, although this often requires starting from more complex precursors.

Experimental Protocol: General Synthesis of this compound Derivatives
  • Precursor Preparation (if necessary): Convert 2-chloronicotinic acid to 2-chloronicotinonitrile via standard methods (e.g., conversion to the primary amide followed by dehydration).

  • SNAr Coupling:

    • To a solution of a substituted phenol (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add a suitable base (e.g., K2CO3, NaH; 1.5 equivalents) at room temperature under an inert atmosphere (N2 or Ar).

    • Stir the mixture for 30 minutes to generate the phenoxide anion.

    • Add 2-chloronicotinonitrile (1.0 equivalent) to the reaction mixture.

    • Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS. The choice of temperature is critical; higher temperatures can accelerate the reaction but may lead to side products. This step is analogous to methods used for synthesizing related phenoxy-quinoline derivatives.[3]

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

This synthetic workflow allows for the rapid generation of an analog library by varying the substituents on the phenol, a crucial first step in building a structure-activity relationship (SAR) profile.[4][5]

G cluster_0 Synthetic Workflow A 2-Chloronicotinic Acid B Precursor Synthesis (Amidation -> Dehydration) A->B Step 1 C 2-Chloronicotinonitrile B->C Yields E Nucleophilic Aromatic Substitution (SNAr Reaction) C->E D Substituted Phenol + Base D->E Step 2 F Crude Product Mixture E->F Yields G Purification (Column Chromatography) F->G Step 3 H Pure this compound Derivative G->H Final Product

Caption: General synthetic workflow for this compound derivatives.

Part 2: A Tiered Approach to Biological Evaluation

Assessing novelty requires a direct comparison with existing alternatives. For kinase inhibitors, this means evaluating potency, selectivity, and cellular mechanism of action against established compounds. A tiered screening cascade is the most efficient and logical approach.

G cluster_1 Novelty Assessment Workflow T1 Tier 1: Broad Profiling (Kinase Panel Screen - e.g., 400 kinases) T2 Tier 2: Potency & Selectivity (IC50 Determination) T1->T2 Identify Hits (e.g., >90% inhibition @ 1µM) T3 Tier 3: Cellular Validation (Target Engagement & Functional Assays) T2->T3 Confirm Potent/Selective Hits (IC50 < 100 nM) T4 Tier 4: Advanced Studies (Resistance Profiling, In Vivo Models) T3->T4 Confirm Cellular Activity

Caption: Tiered experimental workflow for assessing compound novelty.

Tier 1: Broad Kinase Panel Screening

The first step is to understand the target landscape. A broad kinase panel screen (e.g., against >400 human kinases) at a single high concentration (e.g., 1 µM) provides a global view of a compound's activity and selectivity.

  • Rationale: This experiment is designed for triage. It rapidly identifies primary targets and, equally important, reveals potential off-target liabilities that could lead to toxicity. A compound that inhibits numerous kinases is considered promiscuous and is generally less desirable.[6] In contrast, a compound with a highly selective inhibition profile against a clinically relevant kinase or a novel combination of kinases is a strong candidate for further development.

Tier 2: IC₅₀ Determination and Comparative Analysis

Hits from the primary screen must be validated. This involves generating full dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for the primary target(s) and key off-targets.

  • Rationale: The IC₅₀ value is the standard metric for inhibitor potency. To assess novelty, the IC₅₀ of a new this compound compound must be compared directly against established inhibitors for the same target kinase. The goal is to demonstrate either superior potency or an improved selectivity window.

Table 1: Hypothetical IC₅₀ Comparison for Compound PNP-42

Kinase TargetPNP-42 (IC₅₀, nM)Competitor A (Ibrutinib, IC₅₀, nM)Competitor B (Acalabrutinib, IC₅₀, nM)Novelty Assessment
BTK 8.5 5.13.2On-target potency is comparable.
EGFR>10,00095>10,000Superior selectivity over Ibrutinib.
ITK85011990Superior selectivity over Ibrutinib.
TEC21021350Superior selectivity over Ibrutinib.
JAK3>5,00016>5,000Superior selectivity over Ibrutinib.

Data is hypothetical for illustrative purposes. Real competitor data can be found in publications.[7]

This comparative data immediately highlights the potential novelty of PNP-42: while its on-target potency for BTK is similar to existing drugs, its significantly improved selectivity profile (i.e., higher IC₅₀ values for off-targets like EGFR, ITK, TEC, and JAK3) suggests it may have a better safety profile with fewer side effects.[7]

Tier 3: Cellular Target Engagement and Functional Assays

Potency in a biochemical assay does not guarantee activity in a living system. Cellular assays are essential to confirm that the compound can enter cells, engage its target, and elicit a functional response.

  • Rationale: These experiments validate the mechanism of action. If a compound is designed to inhibit a kinase in a specific signaling pathway, we must demonstrate that it blocks phosphorylation of that kinase's downstream substrates.

Experimental Protocol: Western Blot for Phospho-BTK

  • Cell Culture: Culture a relevant B-cell lymphoma cell line (e.g., TMD8) that relies on B-cell receptor (BCR) signaling.

  • Compound Treatment: Treat cells with increasing concentrations of the this compound compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a known inhibitor (e.g., Ibrutinib) as a positive control.

  • Pathway Activation: Stimulate the BCR pathway using an anti-IgM antibody for 10 minutes.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phosphorylated BTK (pBTK) and total BTK (as a loading control).

    • Incubate with secondary antibodies and visualize the bands.

  • Analysis: A potent and on-target inhibitor will show a dose-dependent decrease in the pBTK signal, while the total BTK signal remains unchanged. This directly demonstrates target engagement and inhibition in a cellular context.

Part 3: Defining the Niche – Structure-Activity Relationships and Novel Mechanisms

The ultimate test of novelty lies in demonstrating a unique therapeutic advantage. This can be achieved through a superior SAR profile or by targeting a novel aspect of kinase biology, such as an allosteric site or a drug-resistant mutant.[1]

The this compound scaffold offers several points for chemical modification to build a rich SAR.

G cluster_0 Signaling Pathway Comparison cluster_1 Inhibitors BCR BCR BTK BTK BCR->BTK Activation PLCg2 PLCγ2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream BTK->PLCg2 Phosphorylation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits EGFR EGFR Ibrutinib->EGFR Off-Target Inhibition PNP_42 PNP-42 PNP_42->BTK Inhibits

Caption: PNP-42 selectively inhibits BTK without the EGFR off-target effects seen with some first-generation inhibitors.

By systematically synthesizing and testing derivatives (e.g., adding substituents to the phenoxy ring), a table of SAR can be constructed.

Table 2: Hypothetical SAR for this compound Derivatives against BTK

CompoundR-Group (on Phenoxy Ring)BTK IC₅₀ (nM)Cellular EC₅₀ (nM)Key Insight
PNP-01H2501200Baseline activity.
PNP-154-Fluoro180950Halogen substitution offers minor improvement.
PNP-284-Methoxy450>2000Electron-donating group is detrimental.
PNP-424-Acrylamide8.545Potential covalent binder; significant potency jump.
PNP-513-Amino95400Positional changes matter for potency.

The SAR data for PNP-42 is particularly compelling. The introduction of an acrylamide group, a known electrophilic "warhead," suggests a potential shift from a reversible to a covalent irreversible mechanism of inhibition.[7] This is a significant finding. If PNP-42 can form a covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket of BTK, it may offer prolonged target engagement and improved efficacy in vivo. This represents a distinct and novel mechanistic class within the this compound family.

Conclusion

Assessing the novelty of a new compound series like the this compound family is a systematic process of comparative differentiation. It begins with establishing a versatile synthetic route to explore the relevant chemical space. It then proceeds through a logical, tiered biological evaluation designed to benchmark potency and selectivity against the current gold standards.

The true novelty of this compound-based compounds will be defined by their ability to solve a specific problem that existing drugs cannot. This could manifest as:

  • Superior Selectivity: Demonstrating a cleaner off-target profile, as illustrated by our hypothetical PNP-42, which could translate to a better clinical safety profile.

  • Novel Mechanism of Action: Shifting from a standard ATP-competitive inhibitor to a covalent or allosteric modulator, which could offer enhanced durability of response.

  • Activity Against Resistance: Engineering compounds that can inhibit kinase mutants that are resistant to current therapies.

By following the rigorous, data-driven framework outlined in this guide, researchers can effectively validate their findings and build a compelling case for the unique therapeutic potential of this promising chemical scaffold.

References

A Comparative Guide to the Applications of 2-Phenoxynicotinonitrile in Chemical Synthesis and Life Sciences

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenoxynicotinonitrile is a versatile heterocyclic compound featuring a pyridine ring substituted with both a phenoxy group and a nitrile moiety.[][2] Its unique structural combination makes it a valuable and highly reactive intermediate in synthetic organic chemistry. This guide provides an in-depth analysis of the primary applications of this compound, focusing on its role as a precursor in the development of novel pharmaceuticals and agrochemicals. We will objectively compare its synthetic utility and the performance of its derivatives against established alternatives, supported by experimental insights and methodologies, to provide a comprehensive resource for researchers in drug discovery and materials science.

Core Synthetic Utility and Chemical Reactivity

The primary value of this compound lies in the reactivity of its nitrile group (-C≡N), which can be readily transformed into other key functional groups. This allows chemists to use it as a scaffold to build more complex molecular architectures. The two most common and impactful transformations are hydrolysis to amides and conversion to hydrazides, opening pathways to distinct classes of bioactive molecules.

The strategic selection of this compound as a starting material is often driven by the metabolic stability and unique electronic properties of the nitrile group itself, which can act as a bioisostere for a carbonyl group, or by the ease of its conversion into other functional groups essential for biological activity.[3]

G cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Resulting Scaffolds This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis e.g., H₂O₂, base Hydrazinolysis Hydrazinolysis This compound->Hydrazinolysis N₂H₄·H₂O 2-Phenoxynicotinamides 2-Phenoxynicotinamides Hydrolysis->2-Phenoxynicotinamides 2-Phenoxynicotinic Acid Hydrazides 2-Phenoxynicotinic Acid Hydrazides Hydrazinolysis->2-Phenoxynicotinic Acid Hydrazides

Caption: Synthetic pathways from this compound.

Application in Medicinal Chemistry: Anti-inflammatory and Analgesic Agents

A significant application of this compound is in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). The phenoxynicotinic acid scaffold is a known pharmacophore for analgesic and anti-inflammatory activity. By using this compound as a precursor, researchers have developed a series of potent derivatives.[4]

Comparative Performance: 2-Phenoxynicotinic Acid Hydrazides vs. Mefenamic Acid

A study focused on synthesizing 2-phenoxynicotinic acid hydrazides demonstrated their potential as anti-inflammatory and analgesic agents.[4] The performance of these novel compounds was benchmarked against mefenamic acid, a commercially available NSAID. Several of the synthesized hydrazide derivatives exhibited moderate to high activity, comparable to the reference drug.[4]

The mechanism of action for these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. The study found that the most active compounds were moderate to good inhibitors of COX-1 and weak inhibitors of COX-2.[4] This profile is common among first-generation NSAIDs.

Table 1: Comparative Biological Activity of this compound Derivatives

Compound Class Target Activity Performance vs. Reference (Mefenamic Acid) Mechanism of Action Source
2-Phenoxynicotinic Acid Hydrazides Anti-inflammatory Moderate to High Activity Moderate to good COX-1 inhibition, weak COX-2 inhibition [4]

| 2-Phenoxynicotinic Acid Hydrazides | Analgesic | Moderate to High Activity | COX-1/COX-2 Inhibition |[4] |

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins COX1->PGs COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Inhibitor 2-Phenoxynicotinic Acid Hydrazides Inhibitor->COX1 Moderate Inhibition Inhibitor->COX2 Weak Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Experimental Protocol: Synthesis of 2-Phenoxynicotinic Acid Hydrazides

The following is a representative protocol derived from the described synthesis.[4] The causality behind this multi-step synthesis involves first converting the stable nitrile into a more reactive ester, which is then readily converted to the target hydrazide.

  • Step 1: Esterification of this compound.

    • A mixture of this compound and concentrated sulfuric acid in ethanol is refluxed for several hours.

    • The reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude ethyl 2-phenoxynicotinate.

    • The product is filtered, washed with water, and purified by recrystallization.

  • Step 2: Hydrazinolysis of the Ester.

    • The purified ethyl 2-phenoxynicotinate is dissolved in ethanol.

    • Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled, and the resulting precipitate, 2-phenoxynicotinic acid hydrazide, is collected by filtration.

    • The final product is washed with cold ethanol and dried.

Application in Agrochemicals: Herbicide Development

This compound also serves as a key building block in the synthesis of agrochemicals.[5] Specifically, its derivatives, 2-phenoxynicotinamides, have been identified as a class of potent bleaching herbicides.[6]

Comparative Landscape: Bleaching Herbicides

Bleaching herbicides act by inhibiting pigment synthesis in plants, leading to a characteristic white appearance and eventual death. This mode of action is distinct from that of more common herbicides that target amino acid synthesis or photosynthesis directly. The 2-phenoxynicotinamide scaffold offers a novel chemical framework in a field that constantly requires new solutions to combat weed resistance.[7] It provides an alternative to other classes of bleaching herbicides such as isoxazolidinones and aminofuranones.[6]

The development of new nicotinonitrile derivatives is also being explored for use as herbicide safeners, which are compounds that protect crops from the harmful effects of a herbicide without reducing the herbicide's effectiveness on the target weeds.[8]

G Start This compound Process Controlled Hydrolysis (e.g., H₂SO₄ or H₂O₂/NaOH) Start->Process Product 2-Phenoxynicotinamide Scaffold Process->Product Application Bleaching Herbicides Product->Application

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Phenoxynicotinonitrile (CAS No. 14178-15-5), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each safety measure to build a culture of intrinsic laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid crystalline substance that presents several health hazards.[1] A thorough understanding of these risks is the critical first step in establishing a robust safety protocol. The compound's hazard profile, according to the Globally Harmonized System (GHS), dictates the necessary level of protection.

Key Hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1][2]

  • Skin Irritation: Direct contact can cause skin irritation (Category 2).[1]

  • Serious Eye Irritation: It is classified as a serious eye irritant (Category 2).[1][2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory system irritation.[1][2]

These classifications are not merely labels; they are directives. Skin and eye irritation necessitate impermeable barriers, while the potential for respiratory irritation from its solid, crystalline form demands measures to control dust and, in some cases, respiratory protection.[1]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Oral ToxicityCategory 4WarningH302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[1][2]

The Core Directive: Mandatory PPE for this compound

Based on the hazard assessment, a multi-layered PPE approach is required. This is not just about wearing equipment, but about selecting the right equipment and understanding its limitations.

Eye and Face Protection: The First Line of Defense

Directive: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

Causality: The "Serious Eye Irritation" classification means that even minor contact with dust particles can lead to significant injury. Standard safety glasses are insufficient as they do not protect from particulates that can enter around the edges. Goggles provide a seal around the eyes, offering comprehensive protection. In situations with a higher risk of splashing (e.g., when preparing solutions), a face shield should be worn over the safety goggles.[3]

Hand Protection: Selecting the Appropriate Barrier

Directive: Use chemical-resistant, impervious gloves. Nitrile gloves are a suitable and common choice for laboratory settings, offering protection against a wide range of chemicals.[3][4][5]

Causality: The "Causes skin irritation" hazard statement requires a robust barrier to prevent direct contact.[1] While disposable nitrile gloves provide excellent splash protection, it is crucial to recognize they are not a permanent barrier.[6] For prolonged handling or in situations with a high risk of contamination, consider heavier-duty nitrile or neoprene gauntlets.[7][8]

Field-Proven Insights:

  • Inspect Before Use: Always inspect gloves for tears or punctures before donning.[9]

  • Double Gloving: For particularly sensitive work or when handling larger quantities, consider wearing two pairs of nitrile gloves. This can provide an extra layer of protection against undetected pinholes.

  • Breakthrough Time: Be aware of the glove manufacturer's data on chemical breakthrough times. While this compound is a solid, it will be handled in solvents. The choice of glove must be compatible with the solvent used. For instance, some ethers can permeate nitrile gloves in as little as 15 minutes.[10]

  • Proper Removal: Remove gloves without touching the outer, contaminated surface with your bare skin.[1]

Body Protection: Shielding Against Contamination

Directive: Wear a long-sleeved laboratory coat.[1] For procedures with a significant risk of dust generation, consider using a disposable gown over the lab coat.

Causality: A lab coat protects your skin and personal clothing from accidental spills and contamination. It should be kept fully buttoned to provide maximum coverage.[3] Contaminated lab coats should be professionally laundered and not taken home.

Respiratory Protection: A Conditional Requirement

Directive: Respiratory protection is not typically required under normal use conditions with adequate engineering controls (i.e., a chemical fume hood).[1] However, if engineering controls are insufficient or when handling large quantities of the powder where dust generation is unavoidable, a full-face respirator may be necessary.[2]

Causality: The "May cause respiratory irritation" hazard necessitates that the compound should not be inhaled.[1] The primary method for achieving this is through engineering controls. All weighing and handling of this compound powder should be performed within a certified chemical fume hood to capture any airborne particles at the source.[10][11] If a respirator is deemed necessary after a risk assessment, a formal respiratory protection program, including fit-testing and training, is required.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A self-validating safety protocol is one where each step logically reinforces the next, minimizing the potential for error.

Step 1: Preparation & Pre-Handling Safety Check

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Before bringing the this compound into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) is present to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE in the correct order: lab coat, then safety goggles, and finally, gloves.

Step 2: Handling the Compound

  • Work Within the Fume Hood: Conduct all manipulations of the solid compound deep within the chemical fume hood.

  • Minimize Dust: When transferring the powder, use techniques that minimize dust generation. Pour slowly and close to the receiving vessel. Avoid dropping scoops of powder from a height.

  • Immediate Cleanup: If any powder is spilled, clean it up immediately by carefully sweeping it into a suitable, labeled container for disposal.[1] Do not use a dry cloth or compressed air, which would aerosolize the particles.

Step 3: Post-Handling and Decontamination

  • Secure Compound: Tightly close the primary container of this compound and store it in a dry, well-ventilated place.[1]

  • Decontaminate Surfaces: Wipe down the work surface inside the fume hood.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed first and disposed of. Then, remove your lab coat and safety goggles.

  • Wash Hands: Wash your hands thoroughly with soap and water after removing all PPE.[1][9]

Disposal Plan: Managing Contaminated Waste

Directive: Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[1]

Operational Guidance:

  • Contaminated PPE: Used gloves, disposable gowns, and any heavily contaminated items should be placed in a sealed, labeled hazardous waste container.

  • Excess Chemical: Unused or waste this compound should be treated as hazardous chemical waste. It is incompatible with strong acids, with which it can generate heat and toxic gas.[12]

  • Empty Containers: "Empty" containers may still retain product residue and should be disposed of as hazardous waste.

Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for ensuring proper PPE selection when working with this compound.

PPE_Workflow start Start: New Protocol with This compound hazard_id 1. Identify Hazards (Review SDS) start->hazard_id risk_assessment 2. Assess Risk of Exposure (Quantity, Dust/Aerosol Potential) hazard_id->risk_assessment ppe_core 3. Select Core PPE risk_assessment->ppe_core eye Eye: Chemical Goggles (Serious Eye Irritant) ppe_core->eye Mandatory skin Skin: Nitrile Gloves & Lab Coat (Skin Irritant) ppe_core->skin Mandatory respiratory_q 4. Is Dust Generation Unavoidable or High? eye->respiratory_q skin->respiratory_q fume_hood 5a. Primary Control: Use Chemical Fume Hood respiratory_q->fume_hood No respirator 5b. Secondary Control: Add Respiratory Protection (e.g., N95 or higher) respiratory_q->respirator Yes final_check 6. Final PPE Check (Inspect, Don Correctly) fume_hood->final_check respirator->final_check proceed Proceed with Work final_check->proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxynicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Phenoxynicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.